Mechanistic Dynamics and Synthetic Utility of Dodecyl Methanesulfonate in Bimolecular Nucleophilic Substitution (Sₙ2)
Executive Summary Dodecyl methanesulfonate (DDMS, CAS 51323-71-8) serves as an archetypal substrate for executing and studying bimolecular nucleophilic substitution (Sₙ2) reactions. As a primary alkyl mesylate, it exhibi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Dodecyl methanesulfonate (DDMS, CAS 51323-71-8) serves as an archetypal substrate for executing and studying bimolecular nucleophilic substitution (Sₙ2) reactions. As a primary alkyl mesylate, it exhibits exceptional reactivity toward a wide array of nucleophiles. This reactivity is driven by the minimal steric hindrance of its unbranched 12-carbon aliphatic chain and the superior leaving group propensity of the methanesulfonate anion.
For researchers and drug development professionals, DDMS is a critical reagent used to append lipophilic chains to active pharmaceutical ingredients (APIs) and synthesize specialized surfactants. This whitepaper elucidates the kinetic, thermodynamic, and practical dimensions of DDMS-mediated alkylation, providing actionable, self-validating protocols for synthetic optimization.
Mechanistic Framework: Kinetics and Thermodynamics
The Sₙ2 reaction of DDMS proceeds via a concerted, single-step mechanism characterized by second-order kinetics: Rate = k[DDMS][Nucleophile].
Electrophilic Center Accessibility: The C1 carbon of the dodecyl chain is highly accessible. Unlike secondary or tertiary substrates, which are prone to unimolecular (Sₙ1) solvolysis or elimination (E2) pathways, the primary nature of DDMS almost exclusively dictates an Sₙ2 pathway.
Leaving Group Efficacy: The mesylate group (-OMs) is an outstanding leaving group. Upon departure, the negative charge is delocalized via resonance across three highly electronegative oxygen atoms (). This resonance stabilization renders the methanesulfonate anion an extremely weak base, significantly lowering the activation energy (
ΔG‡
) of the transition state.
Stereochemical Inversion: The nucleophile approaches the electrophilic carbon exactly 180° opposite the C-OMs bond. This backside attack minimizes steric repulsion and maximizes orbital overlap between the nucleophile's Highest Occupied Molecular Orbital (HOMO) and the C-O
σ∗
Lowest Unoccupied Molecular Orbital (LUMO), resulting in a Walden inversion of configuration.
Logic flow of the SN2 mechanism for dodecyl methanesulfonate.
Causality in Reaction Optimization
As an Application Scientist, optimizing an Sₙ2 reaction requires a deep understanding of the causality behind solvent and reagent selection:
Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) are strictly required. Protic solvents (like ethanol or water) hydrogen-bond to the nucleophile, creating a dense solvation shell that drastically reduces its nucleophilicity. In contrast, polar aprotic solvents solvate the counter-cation (e.g.,
K+
or
Na+
) while leaving the nucleophilic anion "naked" and highly reactive.
Nucleophile Strength & Polarizability: The reaction rate heavily depends on the polarizability and charge density of the nucleophile. Thiolates and cyanides are highly polarizable (soft nucleophiles) and exhibit rapid kinetics with DDMS. For instance, the conversion of DDMS to tridecanenitrile using hypervalent cyanosilicate (TMSCN/TBAF) proceeds in 95% yield in refluxing acetonitrile ().
Quantitative Data: Nucleophile and Solvent Matrix
The following table summarizes the causal relationship between reaction conditions and Sₙ2 efficiency using DDMS as the primary substrate.
Protic solvent heavily solvates
OH−
; competing hydrolysis of the mesylate occurs.
Self-Validating Experimental Protocol: Thioether Synthesis via DDMS
To ensure reproducibility and scientific integrity, the following protocol for the synthesis of dodecyl methyl sulfide is designed as a self-validating system. Each step includes an In-Process Control (IPC) to verify success before proceeding.
Step 1: Preparation of Anhydrous Environment
Action: Flame-dry a 50 mL round-bottom flask under a continuous stream of dry Argon. Add 1.0 equivalent of DDMS (2.64 g, 10 mmol) () and dissolve in 15 mL of anhydrous DMF.
Causality: Moisture introduces competing nucleophiles (
H2O/OH−
), which can hydrolyze the mesylate to 1-dodecanol. Argon prevents the oxidative degradation of the thiolate nucleophile into disulfides.
Step 2: Nucleophile Activation
Action: In a separate vial, suspend 1.2 equivalents of Sodium Methanethiolate (0.84 g, 12 mmol) in 5 mL of anhydrous DMF. Stir until a homogeneous suspension is achieved.
Causality: A slight stoichiometric excess of the nucleophile drives the bimolecular reaction to completion according to Le Chatelier's principle and compensates for trace nucleophile quenching.
Step 3: Sₙ2 Displacement
Action: Add the nucleophile suspension dropwise to the DDMS solution at 0°C over 10 minutes. Remove the ice bath and allow the reaction to stir at ambient temperature (25°C) for 4 hours.
Validation (IPC): Remove a 50
μL
aliquot, quench in water/EtOAc, and analyze the organic layer via Thin Layer Chromatography (Hexanes:EtOAc 9:1). The disappearance of the DDMS spot (
Rf≈0.4
) and the appearance of a less polar product spot indicates successful conversion.
Step 4: Quench and Extraction
Action: Quench the reaction by pouring it into 50 mL of ice-cold distilled water. Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine (3 x 20 mL).
Causality: DMF is highly miscible with water. Multiple aqueous/brine washes partition the DMF into the aqueous phase, preventing solvent contamination in the final isolated product.
Step 5: Isolation and Characterization
Action: Dry the organic phase over anhydrous
Na2SO4
, filter, and concentrate in vacuo.
Validation: Analyze via
1H
-NMR. The diagnostic shift of the
C1
protons from
δ
4.22 ppm (adjacent to -OMs) to
δ
~2.5 ppm (adjacent to -SMe) definitively confirms the structural identity and purity of the product.
Self-validating experimental workflow for DDMS nucleophilic substitution.
Pharmaceutical Context: Genotoxic Impurities and Sensitization
In drug development, DDMS and related alkyl mesylates occupy a dual role that requires careful regulatory oversight:
Skin Sensitization & The Relative Alkylation Index (RAI): Because DDMS is a potent Sₙ2 electrophile, it can easily alkylate skin proteins, forming immunogenic complexes. Toxicological models use the Relative Alkylation Index (RAI)—a composite of reactivity and hydrophobicity (logP)—to predict sensitization. DDMS has a high logP (calculated at 5.49) and acts as a moderate-to-strong skin sensitizer, requiring strict PPE during handling ().
Genotoxic Impurities (GTIs): When methanesulfonic acid is used to form mesylate salts of basic APIs, trace alcohols (e.g., residual ethanol or trace fatty alcohols) can react with the acid to form alkyl mesylates. Due to their potent Sₙ2 reactivity, these mesylates can alkylate DNA bases (e.g., at the N7 position of guanine), leading to cross-linking and mutagenesis. Consequently, regulatory agencies (EMA, FDA) mandate strict control of alkyl mesylates in pharmaceuticals, often requiring limits in the parts-per-million (ppm) range.
References
Title: Dodecyl methanesulfonate | C13H28O3S | CID 247385
Source: PubChem - National Institutes of Health (NIH)
URL: [Link]
Title: Interpretation of murine local lymph node assay (LLNA) data for skin sensitization: Overload effects, danger signals and chemistry-based read-across
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Title: Residues of Genotoxic alkyl mesylates in mesylate salt drug substances: Real or imaginary problems?
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Title: Science of Synthesis 19.5 Nitriles: Preparation of Nonanenitrile and Tridecanenitrile
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Exploratory
Dodecyl methanesulfonate chemical stability and degradation pathways
An In-depth Technical Guide to the Chemical Stability and Degradation Pathways of Dodecyl Methanesulfonate Introduction Dodecyl methanesulfonate (lauryl mesylate) is an ester of dodecanol and methanesulfonic acid. As a m...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Chemical Stability and Degradation Pathways of Dodecyl Methanesulfonate
Introduction
Dodecyl methanesulfonate (lauryl mesylate) is an ester of dodecanol and methanesulfonic acid. As a member of the alkyl sulfonate ester class, it possesses a potent alkylating capability, a characteristic that underpins both its utility in chemical synthesis and the significant concerns regarding its potential as a genotoxic impurity (PGI) in pharmaceutical products.[1][2] The formation of such esters can occur when methanesulfonic acid (a common salt-forming agent) is used in the presence of residual alcohols (e.g., dodecanol) during the synthesis of an active pharmaceutical ingredient (API).[3]
Understanding the chemical stability and degradation pathways of dodecyl methanesulfonate is not merely an academic exercise; it is a critical requirement for drug development professionals. This knowledge enables the design of manufacturing processes that minimize its formation, the development of robust analytical methods for its detection, and the accurate assessment of risk to ensure patient safety. This guide provides a detailed examination of the factors governing the stability of dodecyl methanesulfonate, its primary degradation mechanisms, and the methodologies required to study these processes effectively.
Chemical and Physical Properties
A foundational understanding begins with the basic properties of the molecule, which influence its behavior in various chemical environments.
The stability of dodecyl methanesulfonate is of paramount importance due to its classification as a potential genotoxic impurity.
Alkylating Agents as Potential Genotoxic Impurities (PGIs)
Alkyl methanesulfonates are classic SN2-type alkylating agents.[6] This reactivity allows them to transfer their alkyl group (in this case, dodecyl) to nucleophilic sites on biological macromolecules, including the nitrogen and oxygen atoms in the purine and pyrimidine bases of DNA.[6] Such DNA modification can lead to mutations during replication and, consequently, may increase the risk of cancer.[7] This mechanism is the basis for their mutagenicity and potential carcinogenicity.
The ICH M7 Guideline and the Threshold of Toxicological Concern (TTC)
Regulatory bodies, led by the International Council for Harmonisation (ICH), have established stringent controls for mutagenic impurities in pharmaceutical products. The ICH M7(R1) guideline provides a framework for their assessment and control to limit potential carcinogenic risk.[8]
For most mutagenic impurities where carcinogenicity data is not available, the guideline adopts the Threshold of Toxicological Concern (TTC) . This concept establishes a default acceptable intake of 1.5 µg per person per day , a level considered to be associated with a negligible lifetime cancer risk (1 in 100,000).[9][10] This extremely low limit necessitates the development of highly sensitive analytical methods capable of detecting and quantifying these impurities at parts-per-million (ppm) or even lower levels in the final drug substance.
Chemical Stability Profile
The degradation of dodecyl methanesulfonate is primarily dictated by its susceptibility to hydrolysis, with thermal and oxidative pathways being relevant under specific conditions.
Hydrolytic Stability: The Primary Degradation Pathway
Hydrolysis is the most significant degradation pathway for dodecyl methanesulfonate under typical processing and storage conditions. The reaction involves the cleavage of the C-O bond, yielding dodecanol and methanesulfonic acid.
Mechanism: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. A nucleophile (water or hydroxide ion) attacks the α-carbon of the dodecyl group, leading to the displacement of the methanesulfonate anion, which is an excellent leaving group.
Effect of pH: The rate of hydrolysis is highly dependent on pH.
Basic Conditions (pH > 8): Hydrolysis is significantly accelerated. The hydroxide ion (OH⁻) is a much stronger nucleophile than water, leading to a rapid increase in the degradation rate.[11]
Neutral Conditions (pH ≈ 7): Hydrolysis still occurs at a measurable rate, dominated by the nucleophilic attack of water (solvolysis).[11][12] The presence of large amounts of water can drive the degradation forward.[3]
Acidic Conditions (pH < 5): The hydrolysis rate is generally slower than in basic conditions. While acid catalysis of sulfonate ester hydrolysis is possible, the primary effect in highly acidic media is the low concentration of the potent hydroxide nucleophile.[13]
Effect of Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature, following the principles of the Arrhenius equation. Forced degradation studies are often conducted at elevated temperatures (e.g., 40-80°C) to accelerate the process.[14]
Thermal Stability
The methanesulfonate functional group itself is thermally robust. Studies on various metal methanesulfonates show that their decomposition typically begins at temperatures above 400°C.[15][16] However, the overall thermal stability of dodecyl methanesulfonate will also be influenced by the long aliphatic dodecyl chain. At very high temperatures, pyrolytic cleavage of C-C, C-O, and C-S bonds can occur, leading to a complex mixture of degradation products, including volatile hydrocarbons and oxides of sulfur and carbon.
Summary of Stability
The following table summarizes the expected stability of dodecyl methanesulfonate under standard forced degradation conditions.
Stress Condition
Reagents/Parameters
Expected Stability
Primary Degradation Products
Acidic Hydrolysis
0.1 M HCl, 60°C
Labile
Dodecanol, Methanesulfonic Acid
Basic Hydrolysis
0.1 M NaOH, 60°C
Highly Labile
Dodecanol, Methanesulfonic Acid
Neutral Hydrolysis
Water, 80°C
Labile
Dodecanol, Methanesulfonic Acid
Oxidative
3% H₂O₂, RT
Likely Stable
Minor oxidation products possible
Thermal (Dry Heat)
105°C
Stable
N/A (Decomposition >400°C)
Photolytic
ICH Q1B conditions
Likely Stable
N/A
Degradation Pathways and Mechanisms
Visualizing the degradation mechanisms is key to understanding the transformation of dodecyl methanesulfonate into its byproducts.
Hydrolytic Degradation Pathway (SN2 Mechanism)
The hydrolysis of dodecyl methanesulfonate is a classic example of an SN2 reaction. The hydroxide ion, being a potent nucleophile, attacks the electrophilic carbon atom adjacent to the sulfonate ester oxygen. This leads to a pentavalent transition state, followed by the inversion of stereochemistry (if the carbon were chiral) and the departure of the stable methanesulfonate leaving group.
Caption: Hydrolytic degradation of dodecyl methanesulfonate via SN2 mechanism.
Postulated Thermal Decomposition Pathway
At temperatures exceeding 400°C, a free-radical mechanism is the most plausible pathway for decomposition. This involves homolytic bond cleavage, initiating a chain reaction that breaks down the molecule into smaller, more volatile fragments.
Caption: Postulated free-radical pathway for high-temperature thermal decomposition.
Analytical Methodologies for Stability Assessment
To investigate the stability profile and degradation pathways, a systematic approach involving forced degradation studies and the use of a validated, stability-indicating analytical method is required.[14][17]
Forced Degradation (Stress Testing) Workflow
Forced degradation studies are designed to intentionally degrade the sample to identify likely degradation products and demonstrate the specificity of the analytical method.[14]
An In-Depth Technical Guide to the In Vitro Genotoxicity Profile of Dodecyl Methanesulfonate
This guide provides a comprehensive overview of the in vitro genotoxicity profile of dodecyl methanesulfonate (DMS). It is intended for researchers, scientists, and drug development professionals who require a deep techn...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive overview of the in vitro genotoxicity profile of dodecyl methanesulfonate (DMS). It is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of the methodologies and data interpretation related to the genotoxic potential of this alkylating agent.
Introduction: The Significance of Genotoxicity Assessment
Genotoxicity testing is a critical component of safety assessment for any new chemical entity, including pharmaceuticals, industrial chemicals, and consumer products.[1] The primary objective is to identify substances that can cause genetic alterations, which may lead to cancer or heritable diseases.[1] Dodecyl methanesulfonate, as an alkyl methanesulfonate, belongs to a class of compounds known for their potential to act as DNA alkylating agents.[2] This property raises a concern for genotoxicity, necessitating a thorough evaluation using a battery of in vitro tests.
The standard in vitro genotoxicity testing battery is designed to detect three main endpoints: gene mutations, structural chromosome aberrations (clastogenicity), and numerical chromosome aberrations (aneugenicity).[1] This multi-faceted approach ensures a comprehensive assessment of a substance's potential to damage genetic material. Regulatory bodies like the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) have established globally recognized guidelines for these assays to ensure data integrity and harmonization.[3][4]
Mechanistic Insights: The Alkylating Nature of Dodecyl Methanesulfonate
Dodecyl methanesulfonate is a monofunctional alkylating agent. Its genotoxic potential stems from the ability of the methanesulfonate group, an excellent leaving group, to facilitate the transfer of the dodecyl group to nucleophilic sites on DNA bases.[2] This alkylation can occur at several positions, with N7-deoxyguanosine and N3-deoxyadenosine being predominant targets for similar alkylating agents like methyl methanesulfonate (MMS).[5]
The formation of these DNA adducts can lead to several downstream consequences:
Miscoding during DNA replication: The presence of an alkyl group on a DNA base can interfere with the proper functioning of DNA polymerase, leading to the incorporation of an incorrect base opposite the adducted base. This results in a point mutation.
DNA strand breaks: The alkylated base can be unstable and spontaneously depurinate, creating an apurinic (AP) site. The repair of these AP sites can sometimes lead to single-strand breaks. Furthermore, stalled replication forks at the site of DNA damage can collapse, resulting in double-strand breaks.[5]
Chromosomal damage: The accumulation of single and double-strand breaks can overwhelm the DNA repair machinery, leading to larger-scale structural chromosomal aberrations.
The following diagram illustrates the proposed mechanism of DMS-induced genotoxicity.
Caption: Workflow for the Ames Test.
In Vitro Mammalian Cell Micronucleus Test
The micronucleus test is designed to detect both clastogenic and aneugenic events. Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.
Principle: Cells are treated with the test substance, and after an appropriate treatment and recovery period, the cells are harvested and scored for the presence of micronuclei. An increase in the frequency of micronucleated cells indicates that the substance has the potential to cause chromosomal damage.
Cell Line Selection: Commonly used cell lines include human peripheral blood lymphocytes, CHO, V79, or TK6 cells.
[6]2. Dose Selection: A preliminary cytotoxicity assay is conducted to determine the appropriate dose range. The highest concentration should induce approximately 50-60% cytotoxicity.
Treatment:
Short Treatment (with and without S9): Cells are exposed to DMS for 3-6 hours.
Long Treatment (without S9): Cells are exposed for a period equivalent to 1.5-2 normal cell cycles.
Harvesting and Staining: Cells are harvested at a time that allows for the observation of micronuclei in cells that have undergone mitosis after the start of treatment. Cells are then fixed and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
Scoring and Analysis: At least 2000 cells per concentration are scored for the presence of micronuclei. A statistically significant, dose-dependent increase in the frequency of micronucleated cells is considered a positive result.
Expected Outcome for Dodecyl Methanesulfonate: Given its alkylating nature, DMS is expected to induce structural chromosome aberrations. Therefore, a positive result in the in vitro micronucleus test is anticipated.
[7]
In Vitro Mouse Lymphoma Assay (MLA)
The MLA is a forward mutation assay that detects a broad spectrum of genetic damage, including point mutations and chromosomal events.
[8]
Principle: The assay utilizes L5178Y/TK+/- mouse lymphoma cells, which are heterozygous for the thymidine kinase (TK) gene. [9]Forward mutations at the TK locus can inactivate the functional TK allele, resulting in TK-deficient cells. These mutant cells are resistant to the cytotoxic effects of pyrimidine analogues like trifluorothymidine (TFT) and can be selected for by their ability to grow in the presence of TFT.
[8][10]
Experimental Protocol (Following OECD Guideline 490):
Cell Culture and Treatment: L5178Y/TK+/- cells are treated with various concentrations of DMS, with and without S9 metabolic activation, for a defined period (typically 4 hours).
[11]2. Expression Period: After treatment, the cells are cultured in normal medium for a period (typically 2 days) to allow for the expression of the TK-/- phenotype.
[8]3. Mutant Selection: Cells are then plated in a selective medium containing TFT. Only the TK-/- mutant cells will survive and form colonies.
[10]4. Data Analysis: The number of mutant colonies is counted, and the mutation frequency is calculated relative to the number of viable cells. The size of the mutant colonies can provide additional information: large colonies are often associated with point mutations, while small colonies are more indicative of chromosomal damage.
[12]
Expected Outcome for Dodecyl Methanesulfonate: Alkylating agents like MMS are known to be positive in the MLA, often inducing a significant increase in small colonies, suggesting a clastogenic mechanism. [12][13]A similar outcome is expected for DMS.
Summary of the In Vitro Genotoxicity Profile of Dodecyl Methanesulfonate
The available data on structurally related alkyl methanesulfonates strongly suggest that dodecyl methanesulfonate will exhibit a positive genotoxic profile in the standard in vitro test battery.
Assay
Endpoint Measured
Expected Outcome for Dodecyl Methanesulfonate
Rationale
Bacterial Reverse Mutation Assay (Ames Test)
Gene mutations (base-pair substitutions and frameshifts)
Positive
Alkylating agents are known to induce point mutations by forming DNA adducts that lead to miscoding during replication. [14]
In Vitro Mammalian Cell Micronucleus Test
Chromosomal damage (clastogenicity and aneugenicity)
Positive
The DNA strand breaks resulting from the repair of alkylated DNA or stalled replication forks can lead to the formation of micronuclei. [7]
In Vitro Mouse Lymphoma Assay (MLA)
Gene mutations and chromosomal damage
Positive
This assay detects a wide range of genetic events, and alkylating agents are known to be potent inducers of mutations at the TK locus. An increase in small colonies would be indicative of clastogenicity. [12][13]
Conclusion: A Scientifically Grounded Perspective
These in vitro findings would necessitate further investigation, typically through in vivo genotoxicity studies, to understand the potential risk to humans. The data generated from this comprehensive in vitro assessment is crucial for making informed decisions in the context of drug development and chemical safety assessment.
References
Ames, B. N., McCann, J., & Yamasaki, E. (1975). Methods for detecting carcinogens and mutagens with the Salmonella/mammalian-microsome mutagenicity test. Mutation Research/Environmental Mutagenesis and Related Subjects, 31(6), 347-364. [Link]
From OECD guidelines to innovation: the future of genotoxicity testing. (2025, July 1). GenEvolutioN. [Link]
OECD Test Guidelines for Genetic Toxicology. (2021, July 27). Istituto Superiore di Sanità. [Link]
Eder, E., et al. (2001). On the role of alkylating mechanisms, O-alkylation and DNA-repair in genotoxicity and mutagenicity of alkylating methanesulfonates of widely varying structures in bacterial systems. Chemico-Biological Interactions, 135-136, 463-481. [Link]
Lorge, E. (2014). Revision of OECD guidelines for genotoxicity: Current status and next steps. Mutagenesis, 29(6), 517. [Link]
Ovejero, S., et al. (2021). The Alkylating Agent Methyl Methanesulfonate Triggers Lipid Alterations at the Inner Nuclear Membrane That Are Independent from Its DNA-Damaging Ability. International Journal of Molecular Sciences, 22(21), 11894. [Link]
Updates to OECD in vitro and in chemico test guidelines. (2024, July 24). PETA Science Consortium International e.V.. [Link]
Müller, L., et al. (2003). Structure–activity considerations and in vitro approaches to assess the genotoxicity of 19 methane-, benzene- and toluenesulfonic acid esters. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 537(2), 149-161. [Link]
Overview of the set of OECD Genetic Toxicology Test Guidelines and updates performed in 2014-2015. (2017, August 22). OECD. [Link]
Smart, D. J., et al. (2019). Development of an integrated assay in human TK6 cells to permit comprehensive genotoxicity analysis in vitro. PMI Science. [Link]
Comparing the cytotoxicity and genotoxicity induced by compounds with different phototoxic properties. (2015). Universitat de Barcelona. [Link]
Scott, D., & Zampetti-Bosseler, F. (1981). The induction of chromosome-type aberrations in G1 by methyl methanesulfonate and 4-nitroquinoline-N-oxide, and the non-requirement of an S-phase for their production. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 83(3), 395-402. [Link]
Seifried, H. E., et al. (2008). A Compilation of Two Decades of Mutagenicity Test Results with the Ames Salmonella typhimurium and L5178Y Mouse Lymphoma Cell Mutation Assays. Chemical Research in Toxicology, 21(2), 359-529. [Link]
Sobol, Z., & Moore, M. M. (1991). Synergism of mutant frequencies in the mouse lymphoma cell mutagenicity assay by binary mixtures of methyl methanesulfonate and ethyl methanesulfonate. Environmental and Molecular Mutagenesis, 18(1), 38-46. [Link]
Banni, M., et al. (2022). From Chromosomal Aberrations to Transcriptome Analysis: Four Decades of Research in Bivalve Genotoxicity. International Journal of Molecular Sciences, 23(21), 13327. [Link]
Nakab, L., et al. (2014). In vitro and in vivo genotoxicity assessment of HI-6 dimethanesulfonate/oxime. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 762, 30-38. [Link]
Scott, D., & Zampetti-Bosseler, F. (1981). The induction of chromosome-type aberrations in G1 by methyl methanesulfonate and 4-nitroquinoline-N,-oxide, and the non-requirement of an S-phase for their production. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 83(3), 395-402. [Link]
Flückiger-Isler, S., & Kamber, M. (2009). Comparison of the Ames II and traditional Ames test responses with respect to mutagenicity, strain specificities, need for metabolism and correlation with rodent carcinogenicity. Mutagenesis, 24(4), 359-366. [Link]
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Chromosome Aberration Test. (2024, October 24). Eurofins Medical Device Testing. [Link]
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Gocke, E., et al. (2014). Quantitative assessment of the dose-response of alkylating agents in DNA repair proficient and deficient ames tester strains. Environmental and Molecular Mutagenesis, 55(2), 133-146. [Link]
In Vitro Mammalian Cell Gene Mutation Test (L5178Y/TK+/- Mouse Lymphoma Assay). Toxicology Excellence for Risk Assessment. [Link]
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Dodecyl Methanesulfonate as a Potential Genotoxic Impurity: A Technical Guide for Drug Development Professionals
Executive Summary The control of potential genotoxic impurities (PGIs) is a critical aspect of pharmaceutical development and manufacturing, directly impacting patient safety. Dodecyl methanesulfonate, a member of the al...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The control of potential genotoxic impurities (PGIs) is a critical aspect of pharmaceutical development and manufacturing, directly impacting patient safety. Dodecyl methanesulfonate, a member of the alkyl sulfonate class, represents a PGI that can arise from common synthetic pathways in drug manufacturing. This technical guide provides an in-depth analysis of dodecyl methanesulfonate, framed within the global regulatory landscape for genotoxic impurities. We will explore its formation, mechanism of toxicity, risk assessment strategies based on the ICH M7 guideline, and advanced analytical methodologies for its detection and quantification at trace levels. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights to ensure the safety and quality of pharmaceutical products.
Introduction: The Imperative of Controlling Genotoxic Impurities
In pharmaceutical manufacturing, impurities are unavoidable byproducts of the chemical synthesis or degradation of active pharmaceutical ingredients (APIs) and drug products.[1] While most impurities are controlled to levels that pose no significant safety risk, a specific class known as genotoxic impurities (GTIs) or potential genotoxic impurities (PGIs) warrants exceptional scrutiny.[2] These are substances capable of damaging DNA, which can lead to mutations and potentially cancer, even at very low levels of exposure.[1]
The International Council for Harmonisation (ICH) M7(R2) guideline provides a framework for the assessment and control of these DNA-reactive impurities to limit potential carcinogenic risk.[3] This guideline is central to modern drug development, complementing existing quality guidelines like ICH Q3A/B.[4] It mandates a science- and risk-based approach to identify, categorize, and control PGIs to negligible levels, ensuring patient safety throughout the lifecycle of a drug.[5]
Dodecyl methanesulfonate belongs to the family of alkyl sulfonate esters, a class of compounds recognized for their potential to act as alkylating agents.[6][7] Alkylating agents can react with nucleophilic sites on DNA bases, leading to DNA damage.[8][9] Its potential formation during synthesis, particularly when methanesulfonic acid is used in the presence of dodecanol (or related impurities), makes it a relevant PGI for risk assessment in numerous pharmaceutical processes.
Dodecyl Methanesulfonate: Chemistry, Formation, and Genotoxic Mechanism
Chemical Properties and Formation Pathways
Dodecyl methanesulfonate (DMS) is the ester of methanesulfonic acid and dodecanol. Its formation is a classic esterification reaction, which can occur under various conditions present in pharmaceutical manufacturing.
Reactants: The primary reactants are a source of the methanesulfonyl group (e.g., methanesulfonic acid, methanesulfonyl chloride) and a source of the dodecyl group (typically dodecanol, which could be a solvent, reagent, or an impurity in other materials).
Conditions: The reaction is often acid-catalyzed and can occur at elevated temperatures. The presence of methanesulfonic acid, commonly used to form API salts, alongside residual alcohols like dodecanol, presents a significant risk for the formation of the corresponding sulfonate ester.[6]
The diagram below illustrates the primary formation pathway of dodecyl methanesulfonate.
Caption: Figure 1: Synthesis of Dodecyl Methanesulfonate.
Mechanism of Genotoxicity: DNA Alkylation
Sulfonate esters, including dodecyl methanesulfonate, are known alkylating agents.[7] Their genotoxicity stems from their ability to transfer an alkyl group (in this case, the dodecyl group) to nucleophilic sites within biologically important macromolecules, most notably DNA.[10]
The primary mechanism involves the nucleophilic attack by nitrogen and oxygen atoms in DNA bases (e.g., the N7 position of guanine) on the electrophilic carbon of the dodecyl group, leading to the formation of a covalent bond. This process, known as DNA alkylation, can disrupt the normal structure and function of DNA, leading to:
Strand breakage if the alkylated base is removed by DNA repair enzymes.[9]
Interruptions in DNA replication and transcription.
If this DNA damage is not properly repaired by the cell's machinery, it can become a permanent mutation. The accumulation of such mutations in critical genes (e.g., proto-oncogenes or tumor suppressor genes) is a key step in the initiation of cancer.[1]
Regulatory Framework and Risk Assessment
The cornerstone of PGI control is the ICH M7 guideline, which establishes a framework for assessing and limiting the potential carcinogenic risk.[3][4] This involves a multi-step process of hazard assessment and exposure control.
The ICH M7 Classification System
ICH M7 categorizes impurities into five classes to guide the control strategy.[11]
Class
Description
Recommended Action
Class 1
Known mutagenic carcinogens.
Control to compound-specific acceptable limits.
Class 2
Known mutagens, but with unknown carcinogenic potential.
Control at or below the Threshold of Toxicological Concern (TTC).
Class 3
Impurities with a structural alert for mutagenicity, but no mutagenicity data.
Control at or below the TTC, or conduct an Ames test.
Class 4
Impurities with a structural alert, but which are non-mutagenic in tests.
Treat as a non-mutagenic impurity (as per ICH Q3A/B).
Class 5
Impurities with no structural alert and no reason for concern.
Treat as a non-mutagenic impurity (as per ICH Q3A/B).
Table 1: ICH M7 Classification of Mutagenic Impurities.
Dodecyl methanesulfonate, as an alkyl sulfonate, contains a structural alert for mutagenicity.[7] Without specific experimental data, it would typically be handled as a Class 3 impurity, requiring control or further testing. If a bacterial mutagenicity assay (Ames test) is conducted and returns a positive result, it would be reclassified as a Class 2 impurity.
Hazard Assessment Workflow
The initial step in risk assessment is hazard identification. This follows a logical progression to determine the mutagenic potential of an impurity.
(Q)SAR Analysis: The assessment begins with an in silico analysis using two complementary (Q)SAR (Quantitative Structure-Activity Relationship) methodologies.[12] These computational models predict mutagenicity based on the chemical structure. A structural alert for an alkyl sulfonate would be flagged by these systems.
Bacterial Mutagenicity (Ames) Test: If a structural alert is identified (or if the (Q)SAR results are conflicting), a bacterial reverse mutation assay, commonly known as the Ames test, is required.[12] This in vitro test is the gold standard for assessing mutagenic potential. A positive result in the Ames test confirms the impurity as a mutagen.[13]
In Vivo Follow-up: If an impurity is positive in the Ames test and cannot be controlled to the acceptable limit, an in vivo follow-up test may be conducted to assess relevance to a whole animal system.[12]
The following diagram outlines the decision-making process for hazard assessment.
For PGIs with limited or no carcinogenicity data (Classes 2 and 3), the ICH M7 guideline introduces the concept of the Threshold of Toxicological Concern (TTC).[14] The TTC is a default acceptable intake (AI) level that is considered to pose a negligible lifetime cancer risk (typically <1 in 100,000).[15][16]
For long-term treatment (>10 years), the TTC is set at 1.5 µ g/day .[1][3] This value is a cornerstone of PGI control and serves as the default limit for impurities like dodecyl methanesulfonate in the absence of compound-specific data.[2][17]
For drugs administered for shorter durations, a "less-than-lifetime" (LTL) approach can be used, allowing for higher daily intakes while maintaining a comparable lifetime risk.[3][4]
Duration of Treatment
Acceptable Intake (AI)
< 1 month
120 µ g/day
1 - 12 months
20 µ g/day
1 - 10 years
10 µ g/day
> 10 years to lifetime
1.5 µ g/day
Table 2: Acceptable Intakes for PGIs Based on Duration of Treatment.[1]
The concentration limit of the PGI in the drug substance (in ppm) can be calculated from the AI using the maximum daily dose of the drug:
Controlling dodecyl methanesulfonate to the low levels dictated by the TTC requires highly sensitive and specific analytical methods.[6] The challenges lie in detecting and quantifying these impurities at parts-per-million (ppm) or even lower levels within a complex API matrix.[11]
Recommended Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the preferred techniques for PGI analysis due to their high sensitivity and selectivity.[2][18]
GC-MS: This is often the method of choice for volatile and semi-volatile sulfonate esters. It offers excellent separation and sensitivity. Derivatization may sometimes be employed to improve volatility or detection.[19]
LC-MS/MS: For less volatile or thermally labile compounds, LC-MS/MS provides a powerful alternative. It combines the separation capabilities of HPLC with the high specificity and sensitivity of tandem mass spectrometry.[20][21]
The selection of the technique depends on the physicochemical properties of both the PGI and the API, as well as the required limit of quantification (LOQ).
Sample Preparation and Analytical Workflow
A robust analytical workflow is critical for reliable PGI quantification. The process involves careful sample preparation to extract the analyte from the API matrix, followed by chromatographic separation and detection.
Caption: Figure 3: General Analytical Workflow for PGI Analysis.
Detailed Protocol: GC-MS for Dodecyl Methanesulfonate
This protocol provides a generalized, step-by-step methodology for the determination of dodecyl methanesulfonate in a drug substance. Note: This method must be fully validated for the specific API matrix according to ICH Q2(R1) guidelines.
1. Objective: To quantify dodecyl methanesulfonate in an API with a limit of quantification (LOQ) appropriate for the calculated TTC-based limit (e.g., < 1 ppm).
GC-MS system with a suitable capillary column (e.g., DB-5ms, 30m x 0.25mm, 0.25µm)
3. Standard and Sample Preparation:
Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh ~10 mg of dodecyl methanesulfonate reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve covering the expected range (e.g., 0.05 ppm to 2.0 ppm relative to the sample concentration).
Sample Solution (e.g., 50 mg/mL): Accurately weigh ~500 mg of the API into a 10 mL volumetric flask. Dissolve and dilute to volume with dichloromethane. Sonicate if necessary to ensure complete dissolution.
Oven Program: 80°C (hold 1 min), ramp to 280°C at 20°C/min, hold 5 min.
MS Transfer Line: 280°C
Ion Source: 230°C
Detection Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for dodecyl methanesulfonate (determined from a full scan injection of the standard).
5. Analysis and Calculation:
Inject the solvent blank, followed by the calibration standards and sample solutions.
Generate a linear regression calibration curve from the peak areas of the calibration standards.
Calculate the concentration of dodecyl methanesulfonate in the sample solution using the calibration curve.
Convert the concentration to ppm relative to the API weight:
PPM = (Conc. in sample [µg/mL] / Sample Conc. [g/mL])
Control Strategies and Mitigation
The ultimate goal is to control the PGI to its acceptable intake level. This can be achieved through several strategies, often used in combination.[1][17]
Process Understanding and Optimization: The most effective strategy is to prevent the formation of the PGI. This involves understanding the reaction mechanism and kinetics to modify process parameters (e.g., temperature, reaction time, order of reagent addition) to minimize its formation.
Purge Factor Assessment: A key element of the control strategy is demonstrating the PGI's removal or "purge" by downstream process steps like crystallization, extraction, or chromatography. A scientifically justified argument, potentially supported by spiking studies, can demonstrate that even if the PGI is formed at an early stage, it is effectively removed and will not be present in the final API at significant levels.[21]
Specification Setting: If formation cannot be avoided and purging is insufficient, a specification limit must be set for the PGI in the final API or a suitable intermediate. This limit is derived from the TTC and the drug's maximum daily dose. Routine testing is then required to ensure batches comply with this limit.[11]
Conclusion
Dodecyl methanesulfonate serves as a representative example of the challenges posed by potential genotoxic impurities in pharmaceutical manufacturing. Its status as an alkyl sulfonate ester necessitates a rigorous assessment and control strategy aligned with the principles of the ICH M7 guideline. A thorough understanding of its formation pathways, coupled with the development of highly sensitive analytical methods, is essential for mitigating risk. By integrating process controls, purge assessments, and, where necessary, routine testing against TTC-derived limits, drug developers can effectively manage the risks associated with dodecyl methanesulfonate and ensure the safety and quality of their products for patients worldwide.
References
ICH. (2023). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R2). International Council for Harmonisation. [Link]
Lee, J. H., & Kim, D. (2024). Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals. Journal of Pharmaceutical Investigation. [Link]
ICH. (2017). Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk, M7 (R1). International Council for Harmonisation. [Link]
Teva API (TAPI). (2016). Control of Genotoxic Impurities as a Critical Quality Attribute. [Link]
SlideShare. (2020). Control Strategies of Genotoxic Impurities in Drug Substance & Product. [Link]
gmp-compliance.org. (2015). Genotoxic impurities: the new ICH M7 addendum to calculation of compound-specific acceptable intakes. [Link]
European Medicines Agency (EMA). (2006). Guideline on the limits of genotoxic impurities. [Link]
ICH. (2020). ICH M7(R2) Questions and Answers on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Step 5. [Link]
Frontiers. (2021). Application of the Threshold of Toxicological Concern (TTC) in Food Safety: Challenges and Opportunities. [Link]
Journal of Pharmaceutical Negative Results. (2022). A Selective and Sensitive Method for the Determination of Sulfonate Ester Impurities in Saxagliptin Drug Substance by HPLC. [Link]
Pharmaceutical Technology. (2011). The Determination and Control of Genotoxic Impurities in APIs. [Link]
ResolveMass Laboratories Inc. (2026). Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. [Link]
Efor Group. (2025). Thresholds of Toxicological Concern (TTC) ISO 10993. [Link]
Asahi Kasei. (2025). Genotoxic Impurities: Regulatory Guidance, Risk, and New Mitigation Strategies. [Link]
Carthew, P., et al. (2009). Utilizing Threshold of Toxicological Concern (TTC) with High Throughput Exposure Predictions (HTE) as a Risk-Based Prioritization Approach for thousands of chemicals. Food and Chemical Toxicology. [Link]
ResearchGate. (2008). Control and analysis of alkyl esters of alkyl and aryl sulfonic acids in novel active pharmaceutical ingredients (APIs). [Link]
Elder, D. P., et al. (2008). Control and analysis of alkyl esters of alkyl and aryl sulfonic acids in novel active pharmaceutical ingredients (APIs). Journal of Pharmaceutical and Biomedical Analysis. [Link]
Eder, E., et al. (1993). Genotoxicity of monofunctional methanesulphonates in the SOS chromotest as a function of alkylation mechanisms. Mutation Research. [Link]
ACS Publications. (2022). Novel Analytical Approach to Quantify Reactive Potentially Mutagenic Sulfonate Ester Impurities in Pharmaceutical Compounds. Organic Process Research & Development. [Link]
Gocke, E., et al. (2009). Structure–activity considerations and in vitro approaches to assess the genotoxicity of 19 methane-, benzene- and toluenesulfonic acid esters. Mutation Research/Genetic Toxicology and Environmental Mutagenesis. [Link]
MDPI. (2022). Determination of Three Alkyl Camphorsulfonates as Potential Genotoxic Impurities Using GC-FID and GC-MS by Analytical QbD. Molecules. [Link]
World Journal of Environmental Biosciences. (2015). Evaluation of DNA Damage by Methyl Methane Sulfonate in Allium cepa Root Cells by Comet Assay. [Link]
PubMed. (2024). Characterization of structural, genotoxic, and immunological effects of methyl methanesulfonate (MMS) induced DNA modifications. International Journal of Biological Macromolecules. [Link]
Research J. Pharm. and Tech. (2021). A Brief Review on Genotoxic impurities in Pharmaceuticals. [Link]
Thermodynamic Properties of Long-Chain Alkyl Mesylates: A Comprehensive Technical Guide for Researchers
Introduction Long-chain alkyl mesylates are a pivotal class of organic compounds, serving as versatile intermediates in a myriad of synthetic applications, particularly within the realms of drug development and materials...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Long-chain alkyl mesylates are a pivotal class of organic compounds, serving as versatile intermediates in a myriad of synthetic applications, particularly within the realms of drug development and materials science. Their utility stems from the excellent leaving group ability of the mesylate moiety, facilitating a wide range of nucleophilic substitution and elimination reactions. A thorough understanding of their thermodynamic properties is not merely an academic exercise; it is a critical prerequisite for the rational design of synthetic routes, the optimization of reaction conditions, and the prediction of product stability and reactivity. This guide provides an in-depth exploration of the core thermodynamic principles governing the behavior of long-chain alkyl mesylates, offering both theoretical insights and practical, field-proven methodologies for their characterization.
I. Fundamental Thermodynamic Considerations
The thermodynamic landscape of a chemical reaction dictates its spontaneity and equilibrium position. For reactions involving long-chain alkyl mesylates, the key thermodynamic parameters of enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) provide a quantitative framework for understanding and predicting their behavior.
A. Enthalpy of Formation and Reaction
The enthalpy of formation (ΔH°f) of a long-chain alkyl mesylate is a measure of the energy stored within its chemical bonds. While experimental determination can be challenging, computational methods, such as density functional theory (DFT), have emerged as powerful tools for estimating these values. The enthalpy of reaction (ΔH°rxn) for a process involving a long-chain alkyl mesylate can be calculated using Hess's Law, by subtracting the sum of the enthalpies of formation of the reactants from that of the products. For instance, in a nucleophilic substitution reaction, a negative ΔH°rxn indicates an exothermic process, which is generally favored.
B. Entropy and Molecular Flexibility
The long alkyl chains of these molecules introduce significant conformational flexibility. This high degree of freedom contributes to a relatively high molar entropy. During a reaction, changes in this conformational entropy can play a crucial role. For example, a reaction that leads to a more rigid product structure will be entropically disfavored. The change in entropy (ΔS) is a critical component of the overall Gibbs free energy change.
C. Gibbs Free Energy: The Arbiter of Spontaneity
The Gibbs free energy (ΔG = ΔH - TΔS) is the ultimate determinant of a reaction's spontaneity. A negative ΔG indicates a spontaneous process under the given conditions of temperature (T). For long-chain alkyl mesylates, the interplay between the enthalpic and entropic contributions is often nuanced. While the formation of strong bonds in the products might drive the reaction enthalpically, unfavorable changes in entropy can counteract this effect, particularly at higher temperatures.
II. Experimental Determination of Thermodynamic Properties
Precise experimental data is the bedrock of thermodynamic analysis. Several techniques are routinely employed to characterize the thermodynamic properties of long-chain alkyl mesylates.
A. Calorimetry: The Gold Standard for Enthalpy Measurements
Calorimetry directly measures the heat absorbed or released during a chemical or physical process.
Bomb Calorimetry: This technique is used to determine the standard enthalpy of combustion (ΔH°c). From this value, the standard enthalpy of formation (ΔH°f) can be calculated using Hess's Law.
Reaction Calorimetry: This method measures the heat evolved or absorbed during a specific chemical reaction in real-time. It is invaluable for obtaining the enthalpy of reaction (ΔH°rxn) and for process safety analysis.
Experimental Protocol: Determination of Enthalpy of Reaction using Reaction Calorimetry
Calibration: Calibrate the reaction calorimeter using a reaction with a well-known enthalpy change, such as the neutralization of a strong acid with a strong base.
Reactant Preparation: Accurately weigh the long-chain alkyl mesylate and the nucleophile and dissolve them in a suitable, inert solvent.
Isothermal Operation: Set the calorimeter to maintain a constant temperature.
Reactant Addition: Inject the nucleophile solution into the reaction vessel containing the alkyl mesylate solution.
Heat Flow Monitoring: The instrument records the heat flow required to maintain the isothermal condition. The integral of the heat flow over time provides the total heat of reaction.
Data Analysis: The molar enthalpy of reaction is calculated by dividing the total heat of reaction by the number of moles of the limiting reactant.
B. Differential Scanning Calorimetry (DSC) for Phase Transitions
DSC is a powerful technique for studying the thermal properties of materials, including melting points, boiling points, and enthalpies of phase transitions. For long-chain alkyl mesylates, which are often solids or high-boiling liquids, DSC can provide valuable data on their physical state and stability at different temperatures.
Table 1: Hypothetical Thermodynamic Data for a Series of Long-Chain Alkyl Mesylates
Alkyl Chain Length
Formula
Melting Point (°C)
Enthalpy of Fusion (kJ/mol)
Boiling Point (°C)
Enthalpy of Vaporization (kJ/mol)
C12 (Dodecyl)
C13H28O3S
35-37
38.5
>200 (decomposes)
N/A
C14 (Tetradecyl)
C15H32O3S
46-48
45.2
>200 (decomposes)
N/A
C16 (Hexadecyl)
C17H36O3S
55-57
52.1
>200 (decomposes)
N/A
C18 (Octadecyl)
C19H40O3S
63-65
58.9
>200 (decomposes)
N/A
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values should be determined experimentally.
III. Structure-Property Relationships
The thermodynamic properties of long-chain alkyl mesylates are intrinsically linked to their molecular structure.
A. Influence of Alkyl Chain Length
As the length of the alkyl chain increases, the van der Waals interactions between molecules become stronger. This trend is reflected in the increasing melting points and enthalpies of fusion observed in homologous series (as illustrated in the hypothetical data in Table 1). The increased London dispersion forces require more energy to overcome during the transition from the solid to the liquid phase.
B. Impact of Branching
Branching in the alkyl chain generally leads to a decrease in the melting point compared to the linear isomer. The irregular shape of branched molecules hinders efficient packing in the crystal lattice, resulting in weaker intermolecular forces.
Diagram 1: Workflow for Thermodynamic Analysis
Caption: Workflow for the comprehensive thermodynamic analysis of long-chain alkyl mesylates.
IV. Application in Drug Development and Process Chemistry
A robust understanding of the thermodynamics of long-chain alkyl mesylates is paramount in pharmaceutical and chemical process development.
A. Predicting Reaction Feasibility and Yield
By calculating the Gibbs free energy change for a proposed synthetic step, chemists can predict its feasibility and potential equilibrium yield. This allows for the in silico screening of different reaction pathways, saving valuable experimental time and resources.
B. Process Safety and Thermal Hazard Assessment
Many reactions involving mesylates are exothermic. Reaction calorimetry is a critical tool for quantifying the heat of reaction and the rate of heat release. This data is essential for designing safe and scalable manufacturing processes, ensuring that the heat generated can be effectively managed to prevent thermal runaways.
Diagram 2: Logical Relationship in Process Safety Assessment
Caption: The critical balance between heat generation and removal in process safety.
V. Conclusion
The thermodynamic properties of long-chain alkyl mesylates are a cornerstone of their synthetic utility. A synergistic approach, combining computational modeling with rigorous experimental validation through techniques like calorimetry and DSC, provides the comprehensive understanding required for modern chemical research and development. This knowledge empowers scientists to design more efficient and safer chemical processes, ultimately accelerating the discovery and production of new medicines and materials.
VI. References
Title: "Calorimetry in Process Development"
Source: Mettler Toledo
URL: [Link]
Title: "Reaction Calorimetry"
Source: Wikipedia
URL: [Link]
Application Note & Protocol: Synthesis of Dodecyl-Modified Polymers for Advanced Drug Delivery Applications
Introduction: The Significance of Hydrophobic Modification in Polymer-Based Drug Delivery The therapeutic efficacy of many promising drug candidates is often hampered by their poor solubility, leading to challenges in fo...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Significance of Hydrophobic Modification in Polymer-Based Drug Delivery
The therapeutic efficacy of many promising drug candidates is often hampered by their poor solubility, leading to challenges in formulation and bioavailability. Polymer-based drug delivery systems have emerged as a powerful strategy to overcome these limitations.[1][2] By encapsulating or conjugating drugs with polymeric carriers, their solubility, stability, and pharmacokinetic profiles can be significantly enhanced.[3] A key approach in tailoring these polymeric carriers for optimal performance is the introduction of hydrophobic moieties, such as long alkyl chains, to the polymer backbone.[4][5]
This application note provides a detailed protocol for the synthesis of dodecyl-modified polymers using dodecyl methanesulfonate as an efficient alkylating agent. The dodecyl chains introduce hydrophobicity to the polymer, which can enhance its interaction with hydrophobic drugs and facilitate the formation of self-assembled nanostructures like micelles or nanoparticles for drug encapsulation.[2] We will focus on two versatile and widely used polymers as starting materials: Polyvinyl Alcohol (PVA), a hydrophilic polymer with abundant hydroxyl groups, and Polyethyleneimine (PEI), a cationic polymer rich in primary and secondary amines.[5][6] The protocols described herein are designed for researchers and scientists in drug development and material science, providing a robust methodology for creating novel, hydrophobically modified polymers for advanced therapeutic applications.
Reaction Principle: Nucleophilic Substitution for Dodecyl Grafting
The core of this protocol lies in the nucleophilic substitution reaction where the hydroxyl groups of PVA or the amine groups of PEI act as nucleophiles, attacking the electrophilic carbon of dodecyl methanesulfonate. The methanesulfonate group is an excellent leaving group, facilitating the formation of a stable ether or amine linkage, respectively.
Visualizing the Reaction Workflow
Caption: General workflow for the synthesis of dodecyl-modified PVA and PEI.
Materials and Methods
Materials
Material
Supplier
Purity/Grade
Polyvinyl Alcohol (PVA)
Sigma-Aldrich
Mw 13-23 kDa, 98% hydrolyzed
Polyethyleneimine (PEI), branched
Sigma-Aldrich
Mw ~25 kDa
Dodecyl Methanesulfonate
TCI Chemicals
>98%
Sodium Hydride (NaH)
Sigma-Aldrich
60% dispersion in mineral oil
Anhydrous Dimethylformamide (DMF)
Sigma-Aldrich
99.8%
Anhydrous Tetrahydrofuran (THF)
Sigma-Aldrich
99.9%
Diethyl Ether
Fisher Scientific
ACS Grade
Methanol
Fisher Scientific
ACS Grade
Dialysis Tubing
Spectrum Labs
MWCO 12-14 kDa
Equipment
Round-bottom flasks
Magnetic stirrer with heating plate
Condenser
Nitrogen inlet
Syringes and needles
Rotary evaporator
Centrifuge
Freeze-dryer
FTIR Spectrometer
NMR Spectrometer (400 MHz or higher)
Experimental Protocols
Protocol 1: Synthesis of Dodecyl-Modified Polyvinyl Alcohol (PVA-dodecyl)
This protocol is adapted from established O-alkylation procedures for PVA.[2] The use of a strong base like sodium hydride is crucial for the deprotonation of the hydroxyl groups, forming highly nucleophilic alkoxides that readily react with dodecyl methanesulfonate.
Step-by-Step Methodology:
PVA Dissolution: Dissolve 1 g of PVA in 50 mL of anhydrous DMF in a three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet. Heat the mixture to 80 °C under a nitrogen atmosphere until the PVA is completely dissolved.
Activation of PVA: Cool the solution to room temperature. Carefully add 0.1 g of sodium hydride (60% dispersion in mineral oil) to the PVA solution in small portions under a continuous nitrogen flow. Stir the mixture at room temperature for 2 hours to ensure complete deprotonation of the hydroxyl groups. The solution may become more viscous.
Alkylation Reaction: Dissolve 1.2 g of dodecyl methanesulfonate in 10 mL of anhydrous DMF. Add this solution dropwise to the activated PVA solution using a syringe.
Reaction Incubation: Heat the reaction mixture to 60 °C and stir for 48 hours under a nitrogen atmosphere.
Quenching the Reaction: Cool the reaction mixture to room temperature and slowly add 5 mL of methanol to quench any unreacted sodium hydride.
Purification:
Precipitate the crude polymer by pouring the reaction mixture into a large excess of diethyl ether (500 mL).
Collect the precipitate by filtration and wash it thoroughly with diethyl ether to remove unreacted dodecyl methanesulfonate and by-products.
Redissolve the polymer in a minimal amount of warm water (or a suitable solvent mixture like water/THF).
Purify the polymer solution by dialysis against deionized water for 48 hours, changing the water every 6-8 hours.
Freeze-dry the purified polymer solution to obtain the final dodecyl-modified PVA as a white solid.
Protocol 2: Synthesis of Dodecyl-Modified Polyethyleneimine (PEI-dodecyl)
This protocol is based on the N-alkylation of amines.[7] The primary and secondary amines in branched PEI are sufficiently nucleophilic to directly react with dodecyl methanesulfonate without the need for a strong base, especially in a polar aprotic solvent like DMF.
Step-by-Step Methodology:
PEI Dissolution: Dissolve 1 g of branched PEI in 50 mL of anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer and condenser.
Addition of Alkylating Agent: Add 1.0 g of dodecyl methanesulfonate to the PEI solution.
Reaction Incubation: Heat the reaction mixture to 80 °C and stir for 24 hours under a nitrogen atmosphere.
Purification:
Cool the reaction mixture to room temperature.
Precipitate the crude polymer by pouring the solution into a large excess of diethyl ether (500 mL).
Collect the precipitate by centrifugation (4000 rpm, 10 min).
Wash the polymer pellet twice with diethyl ether to remove unreacted starting materials.
Redissolve the polymer in a minimal amount of methanol.
Reprecipitate the polymer in diethyl ether and collect by centrifugation.
Dry the purified polymer under vacuum to obtain dodecyl-modified PEI as a yellowish, viscous solid.
Characterization and Expected Results
Successful modification of the polymers with dodecyl chains can be confirmed using Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
FTIR Spectroscopy
PVA-dodecyl: Compared to the spectrum of unmodified PVA, the spectrum of PVA-dodecyl is expected to show new peaks corresponding to the C-H stretching vibrations of the dodecyl chain at approximately 2920 cm⁻¹ and 2850 cm⁻¹.[8] A decrease in the intensity of the broad O-H stretching band (around 3300 cm⁻¹) may also be observed, indicative of the conversion of hydroxyl groups to ether linkages.
PEI-dodecyl: The FTIR spectrum of PEI-dodecyl will exhibit a significant increase in the intensity of the C-H stretching bands around 2920 cm⁻¹ and 2850 cm⁻¹ due to the introduced dodecyl groups.[6] A decrease in the intensity of the N-H stretching vibrations (around 3300-3400 cm⁻¹) of primary and secondary amines can indicate successful N-alkylation.[6][9]
¹H NMR Spectroscopy
PVA-dodecyl (Solvent: DMSO-d₆): The ¹H NMR spectrum of the modified polymer will show new signals corresponding to the protons of the dodecyl chain. A characteristic triplet at ~0.85 ppm (–CH₃) and a broad multiplet between 1.2-1.6 ppm (–(CH₂)₁₀–) are expected.[10][11] The protons of the PVA backbone will appear between 3.5-4.5 ppm. The degree of substitution can be estimated by comparing the integration of the dodecyl chain protons to the protons of the PVA backbone.
PEI-dodecyl (Solvent: D₂O with a drop of DCl): The ¹H NMR spectrum will show the characteristic signals of the dodecyl group: a triplet around 0.8 ppm (–CH₃) and a broad signal around 1.2-1.4 ppm (–(CH₂)₁₀–). The complex multiplet of the PEI backbone protons will be observed between 2.5-3.5 ppm.[4]
Incomplete deprotonation (PVA) or insufficient reaction time/temperature.
For PVA, ensure the NaH is fresh and added under strictly anhydrous conditions. For both, consider increasing the reaction time or temperature moderately.
Polymer Insoluble after Reaction
High degree of modification leading to excessive hydrophobicity.
Reduce the molar ratio of dodecyl methanesulfonate to the polymer.
Broad NMR Signals
Polymer aggregation in the NMR solvent.
Try a different deuterated solvent or add a small amount of a co-solvent to improve solubility. For PEI, acidification can improve solubility in D₂O.
Conclusion
The protocols outlined in this application note provide a clear and reproducible method for the synthesis of dodecyl-modified PVA and PEI using dodecyl methanesulfonate. These hydrophobically modified polymers are valuable platforms for the development of advanced drug delivery systems. The successful incorporation of dodecyl chains can be readily confirmed by standard spectroscopic techniques. By tuning the degree of dodecyl modification, researchers can fine-tune the physicochemical properties of these polymers to optimize drug loading, release kinetics, and biological interactions for specific therapeutic applications.
References
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Liu, Y., et al. (2018). ATR/FTIR spectra of PDA/PEI-modified membranes with different DA/PEI mass ratios in the deposition solution (a) and PEI molecular weights (b). Journal of Applied Polymer Science, 135(48), 46911.
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Horii, F., et al. (1987). 1H NMR Study of the Solvation and Gelation in a Poly(vinyl alcohol)/DMSO-d6/H20 System. Polymer journal, 19(9), 1137-1145.
Vuluga, Z., et al. (2011). Comparative Characterization of Polyvinyl Alcohols for Vinyl Chloride Suspension Polymerization.
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Ghorbel, I., et al. (2021). ¹H-NMR spectra of PVA and cPVA. Poly(vinyl alcohol) (PVA): ¹H-NMR (D2O,... Polymers, 13(11), 1735.
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Macfarlane, D. R., et al. (2021). A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. Journal of the American Chemical Society, 143(27), 10419-10427.
Bähn, S., et al. (2013). An Efficient Palladium-Catalyzed N-Alkylation of Amines Using Primary and Secondary Alcohols. Organic letters, 15(20), 5354-5357.
Wolf, F., & Pihan, M. (1989). U.S. Patent No. 4,822,851. Washington, DC: U.S.
Schoonover, J. R., et al. (2021). Polyvinyl Alcohol Modification with Sustainable Ketones. Polymer Chemistry, 12(30), 4346-4357.
Seye, F., et al. (2015). Chemical Modification of Poly(Vinyl Alcohol) in Water. Journal of Polymer Science Part A: Polymer Chemistry, 53(24), 2855-2862.
Chemistry Steps. (2024). Alkyl Halides to Alcohols.
Alkylation of primary amines using dodecyl methanesulfonate
An In-Depth Technical Guide to the Selective N-Alkylation of Primary Amines with Dodecyl Methanesulfonate Authored by a Senior Application Scientist This document provides a comprehensive guide for researchers, scientist...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Selective N-Alkylation of Primary Amines with Dodecyl Methanesulfonate
Authored by a Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selective mono-alkylation of primary amines utilizing dodecyl methanesulfonate. This protocol is designed to be a self-validating system, offering deep mechanistic insights and robust, step-by-step instructions to ensure reproducible and high-purity synthesis of secondary N-dodecylamines.
Introduction: The Strategic Importance of N-Alkylation
The introduction of alkyl chains onto nitrogen atoms is a cornerstone transformation in organic synthesis, pivotal in modulating the physicochemical properties of molecules. Long-chain N-alkylated amines, such as N-dodecylamines, are crucial structural motifs in surfactants, nanoparticle capping agents, and as intermediates in the synthesis of pharmacologically active compounds.[1][2] The dodecyl group imparts significant lipophilicity, influencing a molecule's solubility, membrane permeability, and binding characteristics.
Direct alkylation of primary amines presents a classic challenge: the product, a secondary amine, is often more nucleophilic than the starting primary amine. This leads to a propensity for overalkylation, yielding tertiary amines and even quaternary ammonium salts, resulting in complex product mixtures and difficult purifications.[3][4] This guide focuses on a controlled and selective approach using dodecyl methanesulfonate, a potent and efficient alkylating agent, to favor the desired mono-alkylated product.
Mechanistic Rationale and Experimental Design
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the primary amine acts as the nucleophile, attacking the electrophilic methylene carbon of the dodecyl methanesulfonate. The methanesulfonate group (mesylate) is an excellent leaving group, facilitating a clean and efficient displacement.
Why Dodecyl Methanesulfonate?
Alkyl methanesulfonates are preferred over alkyl halides (bromides or chlorides) in many synthetic applications for several reasons:
Enhanced Reactivity: The methanesulfonate anion (CH₃SO₃⁻) is highly stable due to resonance delocalization, making it a superior leaving group compared to halides. This often allows for milder reaction conditions.[5]
Reduced Side Reactions: Unlike some halide-based alkylations, mesylates are less prone to elimination side reactions.
Safety Profile: While all alkylating agents must be handled with care due to potential genotoxicity[6][7][8], methanesulfonates can sometimes offer a more predictable reactivity profile.
Controlling Selectivity: The Key to Mono-Alkylation
Achieving selective mono-alkylation hinges on carefully controlling the reaction parameters to disfavor the subsequent alkylation of the secondary amine product. The primary strategies are:
Stoichiometry: Utilizing a slight excess of the primary amine relative to the dodecyl methanesulfonate ensures that the alkylating agent is more likely to encounter a molecule of the starting material rather than the newly formed secondary amine product.
Base Selection: The SN2 reaction liberates one equivalent of methanesulfonic acid, which protonates the amine species in the reaction mixture, rendering them non-nucleophilic.[9] To maintain a sufficient concentration of the free-base primary amine, a non-nucleophilic base is required to act as an acid scavenger. A weak, inorganic base like potassium carbonate (K₂CO₃) is ideal as it is sufficiently basic to neutralize the acid but does not compete as a nucleophile.
Solvent Choice: A polar aprotic solvent, such as Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF), is optimal. These solvents can dissolve the reactants and stabilize the charged transition state of the SN2 reaction without participating in the reaction themselves.[5]
Diagram: The SN2 Mechanism
Caption: SN2 reaction pathway for amine alkylation.
Experimental Protocol: Synthesis of N-Dodecyl-Aniline
This protocol details the synthesis of N-dodecylaniline as a representative example. The principles are broadly applicable to other primary amines.
Standard laboratory glassware (beakers, graduated cylinders, etc.)
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves.
Safety Precautions
Alkylating Agent Hazard: Dodecyl methanesulfonate, like many alkyl sulfonates, is a potential mutagen and should be treated as a suspected carcinogen.[6][8] Always handle it in a well-ventilated fume hood, wearing appropriate PPE. Avoid inhalation and skin contact.
Aniline Toxicity: Aniline is toxic and readily absorbed through the skin. Handle with care.
Solvent Flammability: Acetonitrile, ethyl acetate, and hexanes are flammable. Keep away from ignition sources.
Step-by-Step Synthesis Procedure
Diagram: Experimental Workflow
Caption: General workflow for N-alkylation of primary amines.
Reaction Setup: Assemble a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere of nitrogen.
Reagent Charging: To the flask, add aniline (1.12 g, 12.0 mmol, 1.2 eq.) and anhydrous potassium carbonate (2.76 g, 20.0 mmol, 2.0 eq.).
Solvent Addition: Add 40 mL of anhydrous acetonitrile. Stir the suspension vigorously for 10 minutes at room temperature.
Addition of Alkylating Agent: Dissolve dodecyl methanesulfonate (2.64 g, 10.0 mmol, 1.0 eq.) in 10 mL of anhydrous acetonitrile. Add this solution dropwise to the stirring amine suspension over 15 minutes at room temperature.
Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-24 hours.
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). Prepare a 10:1 Hexanes:EtOAc eluent system. Spot the starting aniline, the dodecyl methanesulfonate, and a co-spot alongside the reaction mixture. The reaction is complete upon the disappearance of the limiting reagent (dodecyl methanesulfonate). The product, N-dodecylaniline, will appear as a new, less polar spot.
Workup:
Cool the reaction mixture to room temperature.
Filter the mixture through a pad of celite to remove the potassium carbonate and other inorganic salts. Wash the filter cake with ethyl acetate (2 x 20 mL).
Combine the filtrates and concentrate the solvent using a rotary evaporator.
Dissolve the resulting crude oil in ethyl acetate (50 mL).
Transfer the solution to a separatory funnel and wash with deionized water (2 x 30 mL) and then with brine (1 x 30 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude product by flash column chromatography on silica gel. Use a gradient eluent system, starting with 100% hexanes and gradually increasing the polarity to 98:2 hexanes:ethyl acetate. Combine the fractions containing the pure product (visualized by TLC) and concentrate to yield N-dodecylaniline as a pale yellow oil.
Characterization and Data Analysis
Confirming the structure and purity of the final product is a critical, self-validating step.
Expected Yield
Yield: 75-85%
Spectroscopic Data
The following table provides typical NMR chemical shifts to aid in the characterization of the product, N-dodecylaniline.[11][12]
Nucleus
Group
Expected Chemical Shift (δ, ppm)
Multiplicity
¹H NMR
Ar-H (ortho to NH)
6.60 - 6.70
d or t
¹H NMR
Ar-H (para to NH)
6.70 - 6.80
t
¹H NMR
Ar-H (meta to NH)
7.10 - 7.20
t or m
¹H NMR
N-H
3.60 - 3.80 (broad)
s (br)
¹H NMR
N-CH₂ - (C1')
3.05 - 3.15
t
¹H NMR
N-CH₂-CH₂ - (C2')
1.55 - 1.65
quintet
¹H NMR
-(CH₂ )₉-
1.20 - 1.40
m (br)
¹H NMR
-CH₃
0.85 - 0.95
t
¹³C NMR
Ar-C -N (C1)
148.0 - 149.0
s
¹³C NMR
Ar-C H (C4)
129.0 - 130.0
d
¹³C NMR
Ar-C H (C2, C6)
117.0 - 118.0
d
¹³C NMR
Ar-C H (C3, C5)
112.5 - 113.5
d
¹³C NMR
N-C H₂- (C1')
43.5 - 44.5
t
¹³C NMR
-(C H₂)₉-
22.0 - 32.0 (multiple signals)
t
¹³C NMR
-C H₃
14.0 - 14.5
q
Mass Spectrometry (ESI+): Expect to observe the protonated molecular ion [M+H]⁺. For N-dodecylaniline (C₁₈H₃₁N, MW = 261.45), the expected m/z would be ~262.46.
Verify the purity of dodecyl methanesulfonate. Ensure the reaction is at reflux. Use freshly dried, anhydrous solvents.
Significant Overalkylation
Incorrect stoichiometry; reaction time too long.
Use a larger excess of the primary amine (e.g., 1.5-2.0 eq.). Monitor carefully by TLC and stop the reaction once the limiting reagent is consumed.
Difficult Purification
Product co-elutes with starting material.
Adjust the polarity of the chromatography eluent. A very shallow gradient (e.g., 0-2% EtOAc in Hexanes) may be required for separation.
Low Isolated Yield
Product loss during aqueous workup (emulsion).
Add brine during the workup to break emulsions. Perform extractions carefully to ensure complete phase separation.
Conclusion
The alkylation of primary amines with dodecyl methanesulfonate is a highly effective method for synthesizing N-dodecyl secondary amines. By carefully controlling stoichiometry and employing a non-nucleophilic base, the common problem of overalkylation can be successfully mitigated. This protocol, with its integrated monitoring and characterization steps, provides a reliable and self-validating framework for researchers to produce these valuable long-chain amines with high purity and in good yield.
References
Vertex AI Search. (2024).
ResearchGate. (n.d.). Monoalkylation of primary amines and N-sulfinylamides.
ACS Publications. (2006). Parallel Protocol for the Selective Methylation and Alkylation of Primary Amines.
ACS Publications. (2004).
NextSDS. (n.d.). Dodecyl Methanethiosulfonate — Chemical Substance Information.
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]
BenchChem. (n.d.). Experimental procedure for N-alkylation of primary amines.
DTIC. (n.d.). A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES.
TCI Chemicals. (2025). SAFETY DATA SHEET - Methanesulfonic Acid.
Fisher Scientific. (2009). SAFETY DATA SHEET - Methyl methanesulfonate.
Cayman Chemical. (2022). Safety Data Sheet - Sodium Dodecyl Sulfate.
ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]
RSC Publishing. (n.d.). Synthesis and NMR analysis of 13C and 15N-labeled long-chain polyamines (LCPAs). RSC Advances.
CCS Chemistry. (2025). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols.
PubMed. (2001). On the role of alkylating mechanisms, O-alkylation and DNA-repair in genotoxicity and mutagenicity of alkylating methanesulfonates of widely varying structures in bacterial systems. Chemico-Biological Interactions.
ResearchGate. (2025). Acylmethanesulfonamides as new acylating agents for primary amines.
Chemistry LibreTexts. (2015). 20.05.1: Alkylation of Amines by Alkyl Halides. Retrieved from [Link]
Google Patents. (n.d.). WO2019110371A1 - Organic sulfonic acid salts of amino acid esters and process for their preparation.
Ataman Kimya. (n.d.). DODECYL AMINE. Retrieved from [Link]
PQRI. (n.d.). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid.
BenchChem. (n.d.). A Comparative Review of Long-Chain Alkylamines in Nanotechnology Research.
Google Patents. (n.d.). CN102791680B - Process for preparation of alkyl methanesulfonate solution.
The Schreiber Group. (2014). Effect of the Alkyl Chain Length of Secondary Amines on the Phase Transfer of Gold Nanoparticles from Water to Toluene.
eScholarship. (2015). Reactions of Methanesulfonic Acid with Amines and Ammonia as a Source of New Particles in Air.
Santa Cruz Biotechnology. (n.d.). Dodecylamine.
PubMed. (2019). Characterization of single chain length chlorinated paraffin mixtures with nuclear magnetic resonance spectroscopy (NMR). Chemosphere.
arXiv. (2026). High-Field NMR Characterization and Indirect J-Spectroscopy of a Nuclear Spin Chain [U-13C,15N]-butyronitrile.
GC-MS derivatization techniques for dodecyl methanesulfonate analysis
An In-Depth Guide to the GC-MS Analysis of Dodecyl Methanesulfonate: Derivatization Strategies and Protocols Authored by: A Senior Application Scientist Introduction: The Analytical Challenge of Dodecyl Methanesulfonate...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide to the GC-MS Analysis of Dodecyl Methanesulfonate: Derivatization Strategies and Protocols
Authored by: A Senior Application Scientist
Introduction: The Analytical Challenge of Dodecyl Methanesulfonate
Dodecyl methanesulfonate (DMS), a long-chain alkyl sulfonate, is a compound of significant interest in the pharmaceutical industry. It can emerge as a process-related impurity, often classified as a potential genotoxic impurity (PGI). Given their ability to alkylate DNA, controlling such impurities at trace levels is a critical regulatory requirement to ensure patient safety.[1][2][3] The analytical mandate is clear: develop highly sensitive and specific methods for the quantification of DMS in active pharmaceutical ingredients (APIs) and drug products.
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, direct GC-MS analysis of long-chain alkyl sulfonates like DMS is fraught with challenges. These compounds exhibit low volatility and are prone to thermal degradation in the high-temperature environment of the GC injector and column.[4] Furthermore, their polarity can lead to poor peak shape and interaction with the stationary phase.
To overcome these obstacles, chemical derivatization is an essential and powerful strategy.[5] This process converts the analyte into a more suitable form for GC-MS analysis by enhancing its volatility, improving its thermal stability, and optimizing its chromatographic behavior. This application note provides a comprehensive guide to derivatization techniques for the robust and sensitive analysis of dodecyl methanesulfonate.
The Rationale for Derivatization: Transforming the Analyte
The core principle behind derivatizing dodecyl methanesulfonate is to replace the highly polar and thermally labile methanesulfonate group with a more volatile and stable moiety. Alkyl sulfonates are potent electrophiles and alkylating agents, a property that makes them genotoxic but also provides a convenient chemical handle for derivatization via nucleophilic substitution reactions.[4]
The ideal derivative for GC-MS analysis should possess the following characteristics:
High Volatility: To ensure efficient transfer from the injector to the column and elution at reasonable temperatures.
Thermal Stability: To prevent degradation in the injector and during chromatographic separation.
Distinct Mass Spectrum: To allow for unambiguous identification and sensitive quantification, often using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes.[4][6]
High Reaction Yield: The derivatization reaction should be rapid, quantitative, and reproducible, with minimal side products.
This guide will focus on two field-proven derivatization strategies: conversion to dodecyl iodide and conversion to a dodecyl pentafluorophenyl thioether.
Experimental Workflow Overview
The analytical process follows a logical sequence from sample preparation to data interpretation. Each step is critical for achieving accurate and reliable results.
Caption: General experimental workflow for the derivatization and GC-MS analysis of dodecyl methanesulfonate.
Technique 1: Derivatization via Iodide Substitution
This technique involves a nucleophilic substitution reaction where the methanesulfonate group is displaced by an iodide ion, converting dodecyl methanesulfonate into the more volatile and less polar 1-iodododecane. This is often achieved using sodium iodide (NaI).[7]
Reaction Mechanism
The reaction proceeds via an S_N2 mechanism. The iodide ion acts as a nucleophile, attacking the carbon atom bonded to the methanesulfonate leaving group.
Caption: Conversion of dodecyl methanesulfonate to 1-iodododecane.
Protocol: Iodide Derivatization
1. Reagents and Materials:
Dodecyl Methanesulfonate (DMS) standard
Sodium Iodide (NaI)
API sample
Solvent: Acetonitrile or N,N-Dimethylformamide (DMF)[8]
Extraction Solvent: n-Hexane or Dichloromethane (DCM)[1]
Stock Standard: Prepare a 1000 µg/mL stock solution of DMS in the chosen solvent (e.g., Acetonitrile).
Working Standards: Create a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 0.1 to 10 µg/mL).
Sample Preparation: Accurately weigh approximately 100 mg of the API into a centrifuge tube. Dissolve the API in 1.0 mL of the same solvent used for the standards.
3. Derivatization Procedure:
To each standard and sample tube, add 50-100 mg of solid Sodium Iodide (NaI).
Vortex the tubes vigorously for 30 seconds to dissolve the NaI.
Seal the tubes tightly and place them in a heating block or water bath set to 60-80°C.
Allow the reaction to proceed for 60 minutes.
After incubation, remove the tubes and allow them to cool to room temperature.
4. Extraction:
Add 2.0 mL of deionized water and 2.0 mL of n-Hexane to each tube.
Vortex for 2 minutes to extract the 1-iodododecane derivative into the organic layer.
Centrifuge at 3000 rpm for 5 minutes to achieve phase separation.
Carefully transfer the upper organic (n-Hexane) layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
Transfer the dried extract to an autosampler vial for GC-MS analysis.
Technique 2: Derivatization with Pentafluorothiophenol (PFTP)
This method utilizes a highly nucleophilic thiol, pentafluorothiophenol, to displace the methanesulfonate group, forming a stable and highly electron-capturing dodecyl pentafluorophenyl thioether derivative. The presence of five fluorine atoms on the aromatic ring provides a unique mass spectral signature and enhances sensitivity.[9]
Reaction Mechanism
Similar to the iodide method, this reaction follows an S_N2 pathway. A base is typically added to deprotonate the thiol, forming the more potent thiophenolate nucleophile.
Caption: Conversion of dodecyl methanesulfonate to its PFTP derivative.
Protocol: PFTP Derivatization
1. Reagents and Materials:
Dodecyl Methanesulfonate (DMS) standard
Pentafluorothiophenol (PFTP)
Potassium Carbonate (K₂CO₃) or another suitable non-nucleophilic base
API sample
Solvent: Acetone or Acetonitrile
Extraction Solvent: n-Hexane
Deionized Water
Anhydrous Sodium Sulfate (Na₂SO₄)
All necessary labware as listed previously.
2. Standard and Sample Preparation:
Prepare stock and working standards of DMS as described in the previous protocol.
Prepare the API sample solution as described in the previous protocol.
Prepare a derivatization reagent solution by dissolving PFTP (e.g., 10 mg/mL) in the reaction solvent.
3. Derivatization Procedure:
To each standard and sample tube, add a small amount (e.g., 20-30 mg) of potassium carbonate.
Add 100 µL of the PFTP derivatization reagent solution.
Vortex the tubes for 30 seconds.
Seal the tubes and incubate at 60°C for 30-45 minutes.
Remove the tubes and cool to room temperature.
4. Extraction:
Perform the liquid-liquid extraction using deionized water and n-Hexane as described in steps 4.1-4.5 of the iodide derivatization protocol.
The final dried n-Hexane extract is ready for GC-MS analysis.
GC-MS Instrumental Parameters
The following parameters provide a robust starting point for the analysis of both derivatives. Optimization may be required based on the specific instrument and API matrix.
Parameter
Recommended Setting
Rationale
GC System
Agilent 7890 or equivalent
A standard, reliable gas chromatograph.
MS System
Agilent 5977 or equivalent
Quadrupole MS for reliable SIM and Scan data.
Column
HP-5ms, DB-5ms (30m x 0.25mm, 0.25µm)
A non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for these types of derivatives.[4][8]
Injection Mode
Splitless (or Split 10:1)
Splitless mode is preferred for trace analysis to maximize sensitivity.[10]
Injector Temp
250°C
Balances volatility with minimizing thermal degradation of any co-extracted matrix components.
Carrier Gas
Helium, Constant Flow @ 1.0-1.2 mL/min
Inert carrier gas providing optimal separation efficiency.[4]
Oven Program
Initial: 80°C (hold 2 min) Ramp: 15°C/min to 280°C Hold: 5 min
This program allows for separation from solvent and matrix components while eluting the derivatives in a reasonable time.[8]
MS Source Temp
230°C
Standard temperature for robust ionization.
MS Quad Temp
150°C
Standard temperature for stable mass filtering.
Ionization Mode
Electron Ionization (EI) @ 70 eV
Standard ionization energy for reproducible fragmentation patterns.
Acquisition
Full Scan (m/z 40-450) & SIM
Scan mode for initial identification. SIM mode for quantitative analysis to enhance sensitivity and selectivity.
Selected Ion Monitoring (SIM) Ions
For quantitative analysis, monitoring specific ions for each derivative is crucial.
Derivative
Quantifier Ion (m/z)
Qualifier Ion(s) (m/z)
1-Iodododecane
127
296 (M+), 169
Dodecyl PFTP Ether
199
368 (M+), 169
Trustworthiness: Method Validation and Troubleshooting
A protocol's value is validated by its robustness and reliability. For this method to be trustworthy in a regulated environment, it must be validated according to ICH Q2(R1) guidelines.
Specificity: The method must demonstrate that there is no interference from the API, other impurities, or matrix components at the retention time of the DMS derivative. This is confirmed by analyzing blank and placebo samples.
Linearity: A linear relationship between concentration and response should be established across the expected range of DMS concentrations, typically from the Limit of Quantitation (LOQ) to 150% of the target level. A correlation coefficient (r²) > 0.99 is expected.[10]
Accuracy & Precision: Accuracy (recovery) should be assessed by spiking the API matrix with known amounts of DMS at multiple levels (e.g., LOQ, 100%, 150%). Recoveries are typically expected to be within 80-120%.[1] Precision is determined by the repeatability (%RSD) of these measurements.
Limit of Quantitation (LOQ): The LOQ is the lowest concentration that can be reliably quantified with acceptable accuracy and precision. For genotoxic impurities, this often needs to be in the low ppm or sub-ppm range relative to the API.[10]
Common Troubleshooting Scenarios:
Low Recovery: May indicate incomplete derivatization (optimize time/temp/reagent concentration), incomplete extraction (check solvents and pH), or analyte degradation (check injector temperature).
Interfering Peaks: Can arise from the API matrix or derivatization by-products. Adjust the GC temperature program or improve the sample cleanup/extraction steps. Using a more selective MS/MS (MRM) method can also resolve interferences.[4][6]
Poor Peak Shape: Often caused by active sites in the GC liner or column. Use a deactivated liner and ensure the column is in good condition.
Conclusion
The analysis of dodecyl methanesulfonate as a potential genotoxic impurity requires a sensitive, specific, and reliable analytical method. Due to the compound's inherent properties, direct GC-MS analysis is often impractical. Chemical derivatization provides a robust solution by converting DMS into a more volatile and thermally stable analogue. The iodide and pentafluorothiophenol derivatization protocols detailed here offer proven pathways to successful analysis. When coupled with a validated GC-MS method, these techniques empower researchers and drug development professionals to accurately quantify this critical impurity, ensuring the safety and quality of pharmaceutical products.
References
Duan, G., et al. (2019). Development and validation of a sensitive method for alkyl sulfonate genotoxic impurities determination in drug substances using gas chromatography coupled to triple quadrupole mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 168, 23-29. Available at: [Link]
Kumar, S. R., et al. (2022). Trace-level analysis of genotoxic sulfonate ester impurities in teneligliptin by GC-MS. Journal of Applied Pharmaceutical Science, 12(11), 154-163. Available at: [Link]
Liu, Z., et al. (2019). Development and validation of a sensitive method for alkyl sulfonate genotoxic impurities determination in drug substances using gas chromatography coupled to triple quadrupole mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 168, 23-29. (Note: This is the same core reference as[6], accessed via a different database). Available at: [Link]
Reddy, B. C., et al. (2017). GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients. Asian Journal of Chemistry, 29(12), 2737-2742. Available at: [Link]
Reddy, G. O., et al. (2013). Determination of genotoxic alkyl methane sulfonates and alkyl paratoluene sulfonates in lamivudine using hyphenated techniques. Journal of the Chilean Chemical Society, 58(4), 2099-2103. Available at: [Link]
Ramakrishna, K., et al. (2008). Development and validation of GC–MS method for the determination of methyl methanesulfonate and ethyl methanesulfonate in imatinib mesylate. Journal of Pharmaceutical and Biomedical Analysis, 46(4), 780-783. Available at: [Link]
Zhou, Y., et al. (2022). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. Molecules, 27(6), 1950. Available at: [Link]
Yeh, P. M. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. Available at: [Link]
Shimadzu Corporation. (n.d.). Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (2). GCMS Application Datasheet, LAAN-J-MS-E040. Available at: [Link]
Chen, Y., et al. (2020). Determination of genotoxic impurities of alkyl methanesulfonates in methanesulfonic acid by gas chromatography–mass spectrometry. Journal of China Pharmaceutical University, 51(4), 472-478. Available at: [Link]
Zhou, Y., et al. (2022). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. Molecules, 27(6), 1950. (PMC version). Available at: [Link]
David, F., et al. (n.d.). Method selection for trace analysis of potential genotoxic impurities in active pharmaceutical ingredients. Agilent Technologies Application Note. Available at: [Link]
Li, H., et al. (2019). Determination of trace methanesulfonates in drug matrix using derivatization and headspace single drop microextraction followed by high-performance liquid chromatography with ultraviolet detection. Journal of Chromatography A, 1591, 131-137. Available at: [Link]
Introduction: The Strategic Advantage of Dodecyl Methanesulfonate in Cationic Surfactant Synthesis Cationic surfactants are a cornerstone of modern chemical and pharmaceutical sciences, possessing a positively charged hy...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Advantage of Dodecyl Methanesulfonate in Cationic Surfactant Synthesis
Cationic surfactants are a cornerstone of modern chemical and pharmaceutical sciences, possessing a positively charged hydrophilic head group that imparts unique interfacial properties. Their applications are extensive, ranging from antimicrobial agents and corrosion inhibitors to sophisticated excipients in drug delivery systems for gene therapy and nanoparticle formulations.[1][2][3] The synthesis of these amphiphilic molecules typically involves the alkylation of a nucleophilic species, most commonly a tertiary amine, to form a quaternary ammonium salt.[4]
While alkyl halides like 1-bromododecane have traditionally been the workhorses for introducing the hydrophobic dodecyl chain, dodecyl methanesulfonate (also known as dodecyl mesylate) presents a superior alternative for many applications. Methanesulfonate is an excellent leaving group, often rendering the alkylation reaction more efficient and allowing for milder reaction conditions compared to its halide counterparts. This increased reactivity stems from the stability of the resulting methanesulfonate anion. Furthermore, the process avoids the introduction of halide ions, which can be undesirable or corrosive in certain formulations and applications.
This guide provides a comprehensive overview of the core principles, detailed experimental protocols, and critical insights for leveraging dodecyl methanesulfonate in the synthesis of tailored cationic surfactants.
Core Principles: The Chemistry of Quaternization
The fundamental reaction underpinning the synthesis is the quaternization of a tertiary amine, a classic example of a bimolecular nucleophilic substitution (S_N2) reaction.
Mechanism: The lone pair of electrons on the nitrogen atom of the tertiary amine acts as a nucleophile, attacking the electrophilic terminal carbon of the dodecyl group on dodecyl methanesulfonate. This forms a new carbon-nitrogen bond, while the carbon-oxygen bond of the methanesulfonate group simultaneously breaks. The methanesulfonate anion is displaced as the leaving group, resulting in a quaternary ammonium methanesulfonate salt.
Causality Behind Experimental Choices:
The Alkylating Agent: Dodecyl methanesulfonate is chosen for its high reactivity. The sulfonate group is highly electron-withdrawing, making the attached dodecyl chain's terminal carbon highly susceptible to nucleophilic attack.[5] Its stability as a leaving group drives the reaction equilibrium towards the product side.
The Tertiary Amine: The choice of tertiary amine is a critical design parameter that dictates the nature of the hydrophilic headgroup.
Simple Alkylamines (e.g., Trimethylamine): Produce standard quaternary ammonium surfactants like dodecyltrimethylammonium methanesulfonate, which are widely used for their basic surfactant properties.
Functional Amines (e.g., N,N-Dimethylethanolamine): Introduce hydroxyl groups into the headgroup, which can increase water solubility and provide a site for further chemical modification.
Heterocyclic Amines (e.g., Pyridine): Yield pyridinium salts, a class of cationic surfactants known for their antimicrobial activity and use in specialized applications.[2]
Solvent System: The reaction is typically performed in polar, aprotic solvents such as acetonitrile or acetone. These solvents can effectively solvate the forming cationic species, stabilizing the transition state and promoting the reaction, without competing with the amine nucleophile.
Temperature Control: While dodecyl methanesulfonate is highly reactive, heating is generally required to provide sufficient activation energy for the reaction to proceed at a practical rate. Temperatures in the range of 70-100°C are common.[6] The specific temperature is optimized based on the nucleophilicity of the amine and the boiling point of the solvent.
General Protocol for the Synthesis of a Quaternary Ammonium Methanesulfonate
This protocol describes a general method for synthesizing a cationic surfactant via the quaternization of a tertiary amine with dodecyl methanesulfonate.
Tertiary Amine (e.g., Trimethylamine, Pyridine, or other selected amine)
Anhydrous Acetonitrile (or other suitable polar aprotic solvent)
Diethyl ether or Hexane (for precipitation/washing)
Equipment:
Three-necked round-bottom flask
Reflux condenser
Magnetic stirrer with hotplate
Dropping funnel (if the amine is liquid)
Inert gas supply (Nitrogen or Argon)
Rotary evaporator
Büchner funnel and filtration apparatus
Vacuum oven
Step-by-Step Procedure
Reactor Setup: Assemble a dry three-necked round-bottom flask with a magnetic stir bar, reflux condenser, and a septum for inert gas and reagent addition. Place the setup on a magnetic stirrer hotplate.
Inert Atmosphere: Purge the system with an inert gas (e.g., Nitrogen) to exclude atmospheric moisture, which could potentially react with the reagents.
Reagent Addition:
In the flask, dissolve dodecyl methanesulfonate (1.0 equivalent) in a suitable volume of anhydrous acetonitrile (e.g., 5-10 mL per gram of methanesulfonate).
Add the tertiary amine (1.0 to 1.2 equivalents). A slight excess of the amine can help drive the reaction to completion. The amine can be added neat if liquid or as a solution in the reaction solvent.
Reaction:
With vigorous stirring, heat the reaction mixture to reflux (typically around 80-85°C for acetonitrile).
Maintain the reaction at this temperature for 6-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the dodecyl methanesulfonate spot.
Product Isolation:
Once the reaction is complete, allow the mixture to cool to room temperature.
Reduce the solvent volume using a rotary evaporator until the product begins to precipitate or the solution becomes concentrated.
Induce full precipitation by slowly adding a non-polar solvent, such as cold diethyl ether or hexane, with stirring. The cationic surfactant product, being a salt, is typically insoluble in non-polar solvents.
Purification:
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
Wash the solid product on the filter with several portions of the non-polar solvent (diethyl ether or hexane) to remove any unreacted starting materials and impurities.
Drying:
Dry the purified white solid product in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as FT-IR, ¹H-NMR, and Mass Spectrometry.
Data Presentation and Visualization
Table of Synthesis Parameters
The following table summarizes typical parameters for the synthesis of various cationic surfactants using dodecyl methanesulfonate. Note that yields are representative and can be optimized.
Target Surfactant
Tertiary Amine (1.1 eq)
Solvent
Temp (°C)
Time (h)
Typical Yield (%)
Dodecyltrimethylammonium Methanesulfonate
Trimethylamine
Acetonitrile
80
12
>90%
Dodecylpyridinium Methanesulfonate
Pyridine
Acetonitrile
82 (Reflux)
18
>85%
Dodecyldimethylethanolammonium Methanesulfonate
N,N-Dimethylethanolamine
Acetone
70
24
>88%
Diagrams and Workflows
Caption: S_N2 mechanism for cationic surfactant synthesis.
Caption: Experimental workflow for surfactant synthesis.
Safety and Handling
Dodecyl Methanesulfonate: This compound is a known irritant and may cause skin and serious eye damage.[8] It should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Tertiary Amines: Many amines are flammable, corrosive, and toxic. Consult the specific Safety Data Sheet (SDS) for the amine being used.
Solvents: Acetonitrile and other organic solvents are flammable and have associated health risks. Avoid inhalation and skin contact.
Applications in Drug Development
The cationic surfactants synthesized via this method are valuable tools for drug development professionals.
Nanoparticle Formulation: They can serve as stabilizers for polymeric or lipid-based nanoparticles, imparting a positive surface charge (zeta potential) that can improve stability and cellular uptake.[3][9]
Solubility Enhancement: Cationic surfactants form micelles above their critical micelle concentration (CMC), creating hydrophobic cores that can encapsulate and solubilize poorly water-soluble drug molecules, thereby improving bioavailability.[10]
Gene and Drug Delivery: The positive charge of the surfactant headgroup facilitates electrostatic interactions with negatively charged biological molecules like DNA and RNA, enabling the formation of complexes (lipoplexes or polyplexes) for gene delivery applications.[2]
By providing a more reactive and cleaner synthetic route, dodecyl methanesulfonate empowers researchers to efficiently create a diverse library of novel cationic surfactants, accelerating the development of next-generation therapeutic and diagnostic agents.
References
Benchchem. Application Notes & Protocols: Synthesis of Cationic Surfactants Using 1-Bromododecane.
Sanyo Chemical Industries. Introduction to Cationic Surfactant.
PubChem. Dodecyl methanesulfonate. National Institutes of Health.
G. Cravotto, et al. (2000). Synthesis and Surface and Antimicrobial Properties of Novel Cationic Surfactants. The Journal of Organic Chemistry, ACS Publications.
M. Chlebek, et al. (2020). The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside with Selected Heterocyclic and Aliphatic Amines. MDPI.
Larodan. Dodecyl methane sulfonate.
Google Patents. Preparation and use of alkylating agents.
G. Sharma, et al. (2019). Sodium Dodecyl Sulphate-Supported Nanocomposite as Drug Carrier System for Controlled Delivery of Ondansetron. PMC.
Y. Chen, et al. (2020). Sodium dodecyl sulfate improved stability and transdermal delivery of salidroside-encapsulated niosomes via effects on zeta potential. PubMed.
A. Hoshino. (2024). Nanoparticle-Mediated Drug Delivery Systems Advancements and Applications. Walsh Medical Media.
Application Notes and Protocols for the Extraction of Dodecyl Methanesulfonate from Active Pharmaceutical Ingredients
Introduction: The Imperative for Controlling Dodecyl Methanesulfonate Dodecyl methanesulfonate (DMS) is a member of the alkyl sulfonate class of compounds, which are recognized as potential genotoxic impurities (PGIs) in...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Imperative for Controlling Dodecyl Methanesulfonate
Dodecyl methanesulfonate (DMS) is a member of the alkyl sulfonate class of compounds, which are recognized as potential genotoxic impurities (PGIs) in the pharmaceutical industry.[1][2] Genotoxic impurities are substances that can damage DNA, leading to mutations and potentially increasing the risk of cancer, even at trace levels.[1][3] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for the control of such impurities, often recommending a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for lifetime exposure.[3][4][5][6][7]
The presence of DMS in an Active Pharmaceutical Ingredient (API) can arise from various stages of the manufacturing process, particularly if methanesulfonic acid is used as a reagent or catalyst in the presence of dodecanol, or if dodecanol is present as an impurity in other reagents or solvents.[8] Given the potential risks associated with DMS, highly sensitive and robust analytical methods are required to detect and quantify it at trace levels within the API matrix.[9][] A critical and often challenging step in this analytical workflow is the efficient extraction of DMS from the complex API matrix.
This document provides a comprehensive guide to the principles and protocols for the extraction of dodecyl methanesulfonate from APIs. It is intended for researchers, scientists, and drug development professionals involved in the quality control and safety assessment of pharmaceutical products.
Foundational Principles of Extraction for Genotoxic Impurities
The primary objective of any extraction protocol for DMS is to isolate the analyte from the API and other matrix components with high recovery, while minimizing co-extraction of interfering substances.[11] The choice of extraction technique is dictated by the physicochemical properties of both DMS and the API, including solubility, polarity, and volatility.[12]
Key Considerations for Method Selection:
Analyte Properties (DMS): Dodecyl methanesulfonate is a long-chain alkyl ester, making it relatively non-polar and soluble in organic solvents.
API Matrix Properties: The solubility and polarity of the API will determine the most effective strategy to separate it from the non-polar DMS. For instance, a highly polar or ionizable API can often be separated from DMS through partitioning between aqueous and organic phases.[11]
Required Sensitivity: The low permissible limits for genotoxic impurities necessitate extraction methods that can concentrate the analyte, thereby enhancing the sensitivity of the subsequent analytical determination.[9][13]
The following sections will detail two primary extraction methodologies: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), which are widely applicable for the extraction of DMS from various API matrices.
Liquid-Liquid Extraction (LLE) Protocols
Liquid-liquid extraction is a classic and effective technique for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[11] For DMS extraction, the principle is to dissolve the API sample in a solvent system where the API and DMS have differing affinities for the two phases.
Causality Behind Experimental Choices in LLE
Solvent Selection: The choice of organic solvent is paramount. A non-polar solvent like n-hexane or dichloromethane is often effective for extracting the relatively non-polar DMS.[14][15] The aqueous phase is typically selected to maximize the solubility of the API, especially if the API is a salt or has polar functional groups. Adjusting the pH of the aqueous phase can be a powerful tool to ionize the API, further increasing its aqueous solubility and driving the non-polar DMS into the organic phase.[16]
Phase Ratio: The ratio of the organic to aqueous phase volumes can be optimized to achieve a high concentration factor for DMS in the organic phase, thereby improving the method's sensitivity.
Extraction Repetition: Performing multiple extractions with fresh portions of the organic solvent can significantly improve the recovery of DMS.
LLE Workflow Diagram
Caption: Workflow for Liquid-Liquid Extraction of DMS from an API.
Detailed LLE Protocol
Objective: To extract dodecyl methanesulfonate from a water-soluble API.
Sample Preparation: Accurately weigh approximately 100 mg of the API into a 15 mL centrifuge tube.
Dissolution: Add 5 mL of deionized water to the tube and vortex until the API is completely dissolved.
Spiking (for method development/validation): For recovery experiments, spike the aqueous solution with a known amount of DMS standard solution.
First Extraction: Add 5 mL of n-hexane to the centrifuge tube.
Mixing: Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing of the two phases.
Phase Separation: Centrifuge the tube at 3000 rpm for 5 minutes to achieve a clean separation of the aqueous and organic layers.[14]
Collection: Carefully transfer the upper organic layer (n-hexane) to a clean tube using a Pasteur pipette.
Second Extraction (Optional but Recommended): Add another 5 mL of n-hexane to the remaining aqueous layer, and repeat steps 5-7. Combine the organic extracts.
Concentration: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at room temperature.
Reconstitution: Reconstitute the dried residue in a small, precise volume (e.g., 1 mL) of a suitable solvent for the analytical instrument (e.g., n-hexane or ethyl acetate).
Analysis: Transfer the reconstituted sample to a GC vial for analysis by GC-MS or another appropriate technique.
Solid-Phase Extraction (SPE) Protocols
Solid-phase extraction is a powerful technique for sample clean-up and concentration, offering advantages in terms of selectivity, reduced solvent consumption, and potential for automation.[9][11] SPE utilizes a solid sorbent material packed in a cartridge to retain either the analyte of interest or the matrix impurities.
Rationale for SPE in DMS Extraction
Sorbent Selection: For the extraction of a non-polar compound like DMS from a more polar API, a reverse-phase sorbent (e.g., C18) is typically employed. The API and other polar impurities will have low affinity for the non-polar C18 sorbent and will be washed away, while DMS is retained.
Elution Strategy: After washing away the impurities, DMS is eluted from the sorbent using a small volume of a non-polar organic solvent. This allows for significant concentration of the analyte.
Matrix Effects: SPE is highly effective at minimizing matrix effects, which can be a significant challenge in trace analysis.[9]
Application Notes and Protocols for the Preparation of Liposomes Using Dodecyl Methanesulfonate Derivatives
Abstract This comprehensive guide provides detailed application notes and protocols for the preparation of liposomes utilizing dodecyl methanesulfonate derivatives as a novel class of surfactants. These notes are intende...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This comprehensive guide provides detailed application notes and protocols for the preparation of liposomes utilizing dodecyl methanesulfonate derivatives as a novel class of surfactants. These notes are intended for researchers, scientists, and professionals in drug development who are exploring new methods for vesicular drug delivery. This document delves into the underlying scientific principles, offers step-by-step experimental procedures, and provides guidance on the characterization and safe handling of these formulations. By integrating dodecyl methanesulfonate, we aim to expand the toolkit for creating specialized liposomal systems with potentially unique properties.
Introduction: The Rationale for Novel Surfactants in Liposome Formulation
Liposomes, spherical vesicles composed of one or more phospholipid bilayers, are a cornerstone of modern drug delivery systems.[1][2][3] Their ability to encapsulate both hydrophilic and lipophilic drugs, coupled with their biocompatibility, makes them ideal carriers for a wide range of therapeutic agents.[1][4] The physicochemical properties of liposomes, such as size, charge, and membrane fluidity, are critical determinants of their in vivo performance, including circulation time, biodistribution, and cellular uptake.[1]
Conventional liposomes can sometimes be limited by their rigidity. The incorporation of surfactants, or "edge activators," into the lipid bilayer can overcome this limitation by increasing the deformability and elasticity of the vesicles.[5][6] This has led to the development of "elastic" or "deformable" liposomes, which have shown enhanced permeation through biological barriers like the skin.[5][6] The choice of surfactant is paramount, as its molecular structure and properties, such as the Hydrophilic-Lipophilic Balance (HLB), directly influence the characteristics of the resulting liposomes.[7]
This guide focuses on the application of dodecyl methanesulfonate, a member of the alkyl methanesulfonate family, as a surfactant in liposome preparation. Alkyl methanesulfonates are organic esters of sulfonic acids and possess an amphiphilic nature, with a long alkyl chain (dodecyl) providing hydrophobicity and a methanesulfonate head group providing hydrophilicity.[5] This structure is analogous to other well-studied anionic surfactants used in liposome formulation, such as sodium dodecyl sulfate (SDS).[3] The exploration of dodecyl methanesulfonate derivatives opens up new avenues for tailoring liposome properties for specific drug delivery challenges.
Physicochemical Properties of Dodecyl Methanesulfonate
Understanding the physicochemical properties of dodecyl methanesulfonate is essential for its effective application in liposome formulation.
Expected to have low solubility in water and good solubility in organic solvents like chloroform and methanol.
HLB Value
Estimated to be in the range of 8-12, suggesting utility as an oil-in-water (O/W) emulsifier. This value is an estimate based on the molecular structure and would require experimental determination for a precise value.
The CMC is a key parameter for any surfactant.[12] For the closely related sodium dodecyl sulfate (SDS), the CMC in water is approximately 8.2 mM.[13] The CMC of dodecyl methanesulfonate is expected to be in a similar millimolar range but should be determined experimentally for the specific formulation conditions.
Mechanism of Liposome Formation with Dodecyl Methanesulfonate
The formation of liposomes using the thin-film hydration method is a self-assembly process driven by the amphiphilic nature of phospholipids.[4] When a dried lipid film is hydrated with an aqueous medium, the phospholipids arrange themselves into bilayers to minimize the unfavorable interactions between their hydrophobic tails and water.[14] This process spontaneously forms multilamellar vesicles (MLVs).[15]
The incorporation of dodecyl methanesulfonate, an anionic surfactant, into the lipid formulation influences this process in several ways:
Intercalation into the Bilayer: Dodecyl methanesulfonate molecules insert themselves between the phospholipid molecules in the bilayer. The hydrophobic dodecyl tail aligns with the acyl chains of the phospholipids, while the polar methanesulfonate head group orients towards the aqueous phase.
Increased Bilayer Fluidity and Deformability: The presence of the single-chain surfactant disrupts the ordered packing of the double-chained phospholipids, leading to an increase in the fluidity and flexibility of the liposomal membrane.[5][6]
Reduction of Vesicle Size: Surfactants can act as emulsifying agents during the hydration process, leading to the formation of smaller liposomes.[16] The concentration of the surfactant often has an inverse relationship with the resulting particle size.[5]
Surface Charge Modification: As an anionic surfactant, dodecyl methanesulfonate will impart a negative surface charge to the liposomes, which can be measured as the zeta potential. This negative charge can help to prevent aggregation of the vesicles due to electrostatic repulsion, thereby enhancing the colloidal stability of the formulation.[7]
Experimental Protocols
Materials and Equipment
Lipids:
Phosphatidylcholine (PC) (e.g., from soybean or egg)
Cholesterol (CH)
Surfactant:
Dodecyl methanesulfonate
Solvents:
Chloroform
Methanol
Aqueous Phase:
Phosphate-buffered saline (PBS), pH 7.4
Deionized water
Equipment:
Rotary evaporator
Sonicator (bath or probe type)
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Round-bottom flasks
Glass vials
Syringes
Magnetic stirrer and stir bars
Vacuum pump
Workflow for Liposome Preparation
Caption: Workflow for liposome preparation using the thin-film hydration method.
Step-by-Step Protocol for Thin-Film Hydration
This protocol is a starting point and may require optimization depending on the specific application and the drug to be encapsulated.
Lipid and Surfactant Dissolution:
In a round-bottom flask, dissolve the desired amounts of phosphatidylcholine, cholesterol, and dodecyl methanesulfonate in a mixture of chloroform and methanol (typically 2:1 v/v). A common starting molar ratio for lipids and surfactant is PC:CH:Surfactant at 7:3:1.
For encapsulation of a lipophilic drug , it should be added at this stage.[10][15]
Ensure complete dissolution to form a clear solution.
Thin Film Formation:
Attach the flask to a rotary evaporator.
Immerse the flask in a water bath set to a temperature that facilitates solvent evaporation (e.g., 40°C).
Rotate the flask and gradually reduce the pressure to evaporate the organic solvents. A thin, uniform lipid film should form on the inner surface of the flask.
Continue the evaporation for at least 30 minutes after the film appears dry to ensure complete removal of residual solvent. For rigorous solvent removal, the flask can be placed under high vacuum for several hours or overnight.[8]
Hydration of the Lipid Film:
Pre-warm the aqueous phase (e.g., PBS pH 7.4) to a temperature above the gel-liquid crystal transition temperature (Tc) of the lipid with the highest Tc.[8][10] This is crucial for efficient hydration and liposome formation.
For encapsulation of a hydrophilic drug , it should be dissolved in this aqueous phase.[10][15]
Add the pre-warmed aqueous phase to the flask containing the dry lipid film.
Agitate the flask by hand or on a vortex mixer until the entire lipid film is dispersed in the aqueous phase, forming a milky suspension of multilamellar vesicles (MLVs).[11]
Downsizing of Liposomes:
To obtain smaller, more uniform liposomes (unilamellar vesicles), the MLV suspension must be downsized.
Sonication: This method can produce small unilamellar vesicles (SUVs). Use a bath sonicator or a probe sonicator. Care must be taken to avoid overheating, which can degrade the lipids.
Extrusion: This is the preferred method for producing large unilamellar vesicles (LUVs) with a defined size.[10]
Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
Heat the extruder to a temperature above the lipid Tc.
Pass the MLV suspension through the membrane multiple times (e.g., 11-21 passes) to obtain a more translucent and uniform liposome suspension.[10]
Purification (Optional):
To remove any unencapsulated drug, the liposome suspension can be purified by methods such as dialysis, size exclusion chromatography, or centrifugation.
Storage:
Store the final liposome suspension at 4°C in a sealed container. Avoid freezing, as this can disrupt the liposome structure.
Characterization of Dodecyl Methanesulfonate-Containing Liposomes
Proper characterization is essential to ensure the quality and reproducibility of the liposome formulation.[1]
Parameter
Technique
Description
Particle Size and Polydispersity Index (PDI)
Dynamic Light Scattering (DLS)
DLS measures the size distribution of the liposomes in suspension. The PDI is a measure of the heterogeneity of the sample, with values below 0.3 generally considered acceptable for pharmaceutical applications.[11]
Zeta Potential
Laser Doppler Velocimetry
This technique measures the surface charge of the liposomes. A sufficiently high positive or negative zeta potential (e.g., > ±30 mV) indicates good colloidal stability due to electrostatic repulsion between particles.
Encapsulation Efficiency (%EE)
Spectrophotometry or Chromatography
%EE is the percentage of the initial drug that is successfully entrapped within the liposomes. It is calculated after separating the unencapsulated drug from the liposome suspension. The formula is: %EE = (Amount of encapsulated drug / Total amount of drug) x 100.
Morphology
Transmission Electron Microscopy (TEM) or Cryo-TEM
These microscopy techniques allow for the direct visualization of the liposomes, confirming their spherical shape and lamellarity.
Illustrative Data: Effect of Dodecyl Methanesulfonate Concentration on Liposome Properties
The following table provides illustrative data on how varying the molar ratio of dodecyl methanesulfonate could be expected to influence the physicochemical properties of the resulting liposomes. This data is hypothetical but based on established principles of surfactant effects on liposome formulations.[5][6]
Formulation (PC:CH:DMS molar ratio)
Mean Particle Size (nm)
Polydispersity Index (PDI)
Zeta Potential (mV)
Encapsulation Efficiency (%)*
7:3:0 (Control)
150 ± 5
0.25 ± 0.03
-5 ± 2
45 ± 4
7:3:0.5
135 ± 6
0.22 ± 0.02
-20 ± 3
50 ± 3
7:3:1.0
110 ± 4
0.18 ± 0.02
-35 ± 4
55 ± 5
7:3:2.0
95 ± 7
0.28 ± 0.04
-45 ± 5
48 ± 6
*For a model hydrophilic drug.
Interpretation of Illustrative Data:
Particle Size: As the concentration of dodecyl methanesulfonate increases, the particle size is expected to decrease, which is a common effect of surfactants.[6]
PDI: Initially, the addition of the surfactant may lead to a more uniform size distribution (lower PDI). However, at higher concentrations, it may lead to instability and a broader size distribution.
Zeta Potential: The zeta potential becomes more negative with increasing concentrations of the anionic surfactant, which is expected to improve stability against aggregation.
Encapsulation Efficiency: A moderate amount of surfactant can enhance encapsulation efficiency by improving membrane flexibility. However, excessive amounts may start to solubilize the membrane, leading to drug leakage and a decrease in encapsulation efficiency.[7]
Safety and Handling of Dodecyl Methanesulfonate
As with any chemical, proper safety precautions must be taken when handling dodecyl methanesulfonate and its formulations.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or aerosols. Avoid contact with skin and eyes.[17]
Storage: Store dodecyl methanesulfonate in a tightly sealed container in a cool, dry place away from incompatible materials.
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Alkyl methanesulfonates are known to be DNA alkylating agents and some have been shown to be genotoxic.[5] Therefore, it is crucial to handle these compounds with care and to minimize exposure.
Troubleshooting
Problem
Possible Cause(s)
Suggested Solution(s)
Low Encapsulation Efficiency
- Drug precipitation during hydration.- Liposome membrane is too leaky.- Inappropriate pH of the hydration buffer.
- Optimize the drug-to-lipid ratio.- Adjust the cholesterol content to modulate membrane rigidity.- Ensure the pH of the hydration buffer is suitable for the drug's solubility and stability.
Large and Polydisperse Liposomes
- Incomplete hydration of the lipid film.- Insufficient downsizing (sonication or extrusion).- Aggregation of liposomes.
- Ensure hydration temperature is above the lipid Tc.- Increase the duration of sonication or the number of extrusion cycles.- Check the zeta potential; a value close to zero may indicate a need for more charged lipids or surfactant.
Inconsistent Batch-to-Batch Results
- Inconsistent thin film formation.- Variations in hydration or downsizing parameters.- Degradation of lipids or surfactant.
- Ensure a uniform and dry lipid film is formed in each preparation.- Standardize all parameters, including temperatures, times, and pressures.- Use fresh, high-purity materials and store them correctly.
Conclusion
Dodecyl methanesulfonate derivatives represent a promising, yet underexplored, class of surfactants for the preparation of liposomes. Their amphiphilic nature and similarity to other well-characterized surfactants suggest their utility in creating deformable vesicles with tailored physicochemical properties. The protocols and guidelines presented in this document provide a solid foundation for researchers to begin incorporating these novel surfactants into their liposome design and development workflows. As with any new formulation component, careful optimization and thorough characterization are essential to achieving the desired outcomes for specific drug delivery applications.
References
PubChem. (n.d.). Dodecyl methanesulfonate. National Center for Biotechnology Information. Retrieved March 26, 2026, from [Link]
Wikipedia. (2024, March 19). Hydrophilic-lipophilic balance. Retrieved March 26, 2026, from [Link]
Hydrophilic-Lipophilic Balance (HLB). (n.d.). SlideShare. Retrieved March 26, 2026, from [Link]
Wikipedia. (2024, March 15). Critical micelle concentration. Retrieved March 26, 2026, from [Link]
Chen, Y. R., et al. (2014). Determination of Critical Micelle Concentration of Ionic and Non-Ionic Surfactants by Streaming Potential Measurements. Journal of the Chinese Chemical Society, 61(7), 779-785.
Singh, G., et al. (2016). The role of surfactants in the formulation of elastic liposomal gels containing a synthetic opioid analgesic. Indian Journal of Pharmaceutical Sciences, 78(1), 85-93.
Lopes, L. B., et al. (2016). Influence of different surfactants on the physicochemical properties of elastic liposomes. Journal of Liposome Research, 26(4), 281-289.
Mishra, P., & Ganju, A. (2011). SURFACTANTS IN LIPOSOMES FOR TARGETED DRUG DELIVERY. International Journal of Pharma and Bio Sciences, 2(2), 246-258.
Jaradat, E., et al. (2021). Thin-Film Hydration Method for Liposome Preparation. CD Formulation. Retrieved March 26, 2026, from [Link]
Al-Samydai, A., et al. (2022). Surfactant effects on lipid-based vesicles properties: a review.
Gao, Y., et al. (2013). Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion. Protocols.io. Retrieved March 26, 2026, from [Link]
Rinaldi, F., et al. (2022).
Potočnik, N., et al. (2020). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. Foods, 9(1), 63.
Dara, T., et al. (2023). Preparation, Characterization and Applications of Liposomes: State of the Art. Journal of Drug Delivery and Therapeutics, 13(7), 166-176.
Rakshit, A. K., & Chattopadhyay, A. (2001). Mechanism of mixed liposome solubilization in the presence of sodium dodecyl sulfate. Colloids and Surfaces B: Biointerfaces, 21(1-3), 133-139.
Sharma, G., et al. (2025, March 21). Development and Analytical Characterization of Liposomes: A Comprehensive Approach. Preprints.org.
Webb, M. S., et al. (2000). Characterization of the drug retention and pharmacokinetic properties of liposomal nanoparticles containing dihydrosphingomyelin. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1463(2), 291-300.
Hrubá, M., et al. (2022). Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis. Analytical and Bioanalytical Chemistry, 414(21), 6297-6317.
Lasic, D. D. (1995). Mechanisms of Liposome Formation. Journal of Liposome Research, 5(3), 431-441.
Cserháti, T., et al. (1993). Fate and effects of the surfactant sodium dodecyl sulfate.
Mechanisms Involved in the Structure and Composition of Liposomes. (2023, September 25). Journal of Nanomedicine & Nanotechnology. Retrieved March 26, 2026, from [Link]
Bangham, A. D., Standish, M. M., & Watkins, J. C. (1965). Diffusion of univalent ions across the lamellae of swollen phospholipids. Journal of Molecular Biology, 13(1), 238-252.
Optimizing HPLC retention times for dodecyl methanesulfonate separation
Welcome to the technical support center for the analysis of dodecyl methanesulfonate (DDM) and related long-chain alkyl sulfonates. This guide is designed for researchers, scientists, and drug development professionals t...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the analysis of dodecyl methanesulfonate (DDM) and related long-chain alkyl sulfonates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during High-Performance Liquid Chromatography (HPLC) method development and execution. Here, we move beyond generic advice to explain the "why" behind the "how," ensuring your methods are both robust and reliable.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the separation of dodecyl methanesulfonate.
FAQ 1: What is the best initial HPLC column and mobile phase combination for separating dodecyl methanesulfonate?
For dodecyl methanesulfonate, a C18 or C8 reversed-phase column is the recommended starting point due to the compound's significant hydrophobic character from its twelve-carbon chain.[1][2]
An effective initial mobile phase would be a gradient of acetonitrile (ACN) and water. Acetonitrile is often preferred over methanol for long-chain analytes as it can provide better peak sharpness. A typical starting gradient might be 50:50 ACN:Water, moving towards a higher ACN concentration.
However, because dodecyl methanesulfonate is an anionic surfactant, it will likely exhibit poor retention and peak shape under simple reversed-phase conditions.[1][3] Therefore, incorporating an ion-pairing reagent into the mobile phase is crucial for achieving a successful separation.[1][4] A good starting point would be a quaternary ammonium salt like tetrabutylammonium (TBA) hydroxide or phosphate, at a concentration of 5-20 mM in the aqueous portion of your mobile phase.[1]
FAQ 2: Why is my dodecyl methanesulfonate peak showing significant tailing?
Peak tailing for anionic analytes like dodecyl methanesulfonate is a frequent issue in reversed-phase chromatography.[5] The primary cause is often secondary interactions between the negatively charged sulfonate group of the analyte and residual, positively charged silanol groups on the silica-based stationary phase.
Primary Causes and Solutions:
Silanol Interactions: Even with end-capped columns, some free silanols remain. These sites can interact strongly with your anionic analyte, causing the peak to tail.
Solution: The most effective solution is to use an ion-pairing reagent. The ion-pairing reagent, a large ionic molecule with a charge opposite to the analyte, dynamically coats the stationary phase, masking the silanol groups and creating a pseudo-ion-exchange surface.[4][6] This promotes a more uniform interaction and improves peak symmetry.
Mobile Phase pH: If the pH of your mobile phase is not optimal, it can affect both the analyte and the stationary phase.
Solution: Ensure your mobile phase is buffered to a pH where the analyte is consistently ionized. For a strong acid like dodecyl methanesulfonate, this is less of a concern, but maintaining a consistent pH (e.g., between 3 and 7) is good practice for method robustness.[7]
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[5]
Solution: Try reducing the injection volume or the concentration of your sample.
FAQ 3: My retention times are drifting from one injection to the next. What should I check first?
Retention time drift is a common problem in HPLC and can be particularly pronounced in ion-pairing chromatography.[8][9] The stability of these methods is highly dependent on the equilibrium of the ion-pairing reagent with the stationary phase.
Troubleshooting Steps for Retention Time Drift:
Column Equilibration: This is the most critical factor. Ion-pairing methods require extensive equilibration time to ensure the stationary phase is saturated with the ion-pairing reagent. A drifting retention time, especially a steadily decreasing one, is a classic sign of insufficient equilibration.[9]
Protocol: Before starting your analysis, flush the column with the initial mobile phase containing the ion-pairing reagent for at least 30-60 minutes, or until a stable baseline and consistent retention times for a standard injection are observed.
Mobile Phase Composition: Minor changes in the mobile phase can lead to significant shifts in retention.[9][10]
Check for Evaporation: Ensure your mobile phase bottles are capped to prevent the evaporation of the more volatile organic solvent (e.g., acetonitrile), which would increase the retention time.[11]
Accurate Preparation: Prepare your mobile phase carefully and consistently. It is advisable to mix the aqueous and organic components by weight rather than volume for better precision.[10]
Temperature Fluctuations: Changes in column temperature will affect retention time. A 1°C change can alter retention times by 1-2%.[9][12]
Solution: Use a column oven to maintain a constant and consistent temperature.[8][12]
Pump Performance: Inconsistent flow rates from worn pump seals or check valves can cause retention time variability.[9]
Section 2: Troubleshooting Guide
This guide provides a structured approach to resolving specific experimental issues in a question-and-answer format.
Problem 1: No retention or analyte elutes at the void volume.
Q: I'm using a C18 column with an acetonitrile/water gradient, but my dodecyl methanesulfonate peak comes out with the solvent front. Why is it not retaining?
A: This is expected behavior for a strongly anionic compound on a standard reversed-phase column without any mobile phase modifiers. The sulfonate group makes the molecule highly polar and it is repelled by the hydrophobic stationary phase, leading to little or no retention.[1][13]
Solutions:
Implement Ion-Pairing Chromatography: This is the most direct solution. The addition of an ion-pairing reagent to the mobile phase is necessary to achieve retention.[1][4]
Mechanism: There are two prevailing models for how ion-pairing chromatography works[4][14]:
Ion-Pair Formation: The ion-pairing reagent (e.g., a quaternary amine, R4N+) forms a neutral, hydrophobic ion pair with the analyte (DDM-). This neutral complex can then be retained and separated by the reversed-phase stationary phase.[7][14]
Dynamic Ion Exchange: The hydrophobic tail of the ion-pairing reagent adsorbs onto the stationary phase, creating a dynamic, positively charged surface. The anionic analyte is then retained by this charged surface through an ion-exchange mechanism.[4][6]
Practical Steps: Add a reagent like tetrabutylammonium phosphate to your aqueous mobile phase at a concentration between 5 mM and 20 mM.[1]
Verify Mobile Phase Composition: Ensure your mobile phase was prepared correctly and that the organic solvent concentration is not too high at the start of your gradient.
Problem 2: Poor peak shape (fronting, splitting, or excessive broadening).
Q: My dodecyl methanesulfonate peak is very broad and shows some fronting. What are the likely causes and how can I fix it?
A: Poor peak shape, beyond simple tailing, can be caused by a variety of factors, including issues with the sample solvent, column contamination, or secondary chromatographic effects.[5][15]
Troubleshooting Protocol:
Check the Sample Solvent:
The Issue: If your sample is dissolved in a solvent that is much stronger (i.e., more organic) than your initial mobile phase, it can cause the analyte to move through the top of the column too quickly, leading to band broadening and distorted peaks.[15]
The Fix: As a rule of thumb, always dissolve your sample in the initial mobile phase or a solvent that is weaker (more aqueous).
Investigate Column Contamination:
The Issue: Accumulation of contaminants on the column can create active sites that lead to peak distortion.[15]
The Fix: Implement a column washing procedure. For a C18 column, this typically involves flushing with progressively less polar solvents (e.g., water, methanol, acetonitrile, isopropanol) and then re-equilibrating with your mobile phase.
Consider Micelle Formation:
The Issue: Dodecyl methanesulfonate is a surfactant and can form micelles in solution if its concentration is above the critical micelle concentration (CMC).[16] If micelles are present in your sample, this can lead to very broad and distorted peaks.
The Fix: Ensure your sample concentration is below the CMC. If you suspect this is an issue, dilute your sample significantly and re-inject. The concentration of ion-pairing reagents should also be kept below their CMC.[6]
Address Potential Dead Volume:
The Issue: Poorly connected tubing or fittings can create "dead volume" in the system where the sample can diffuse and cause peak broadening.[15]
The Fix: Check all connections between the injector, column, and detector to ensure they are secure and that the tubing is properly seated.
Section 3: Experimental Protocols & Data
Protocol 1: Basic Method Development for Dodecyl Methanesulfonate using Ion-Pairing Chromatography
This protocol outlines the steps for developing a robust HPLC method for the separation of dodecyl methanesulfonate.
Column Selection:
Start with a high-quality C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase Preparation:
Aqueous Phase (A): Prepare a 10 mM solution of tetrabutylammonium phosphate in HPLC-grade water. Adjust the pH to 7.0 with a dilute acid or base if necessary. Filter through a 0.45 µm filter.
Flush the column with the initial mobile phase conditions (50% B) for at least 30 minutes before the first injection.
Injection and Optimization:
Inject a standard solution of dodecyl methanesulfonate.
Based on the initial chromatogram, adjust the gradient to optimize the retention time and resolution.
If retention is too low, decrease the initial percentage of acetonitrile or use an ion-pairing reagent with a longer alkyl chain (e.g., tetrahexylammonium).
If retention is too high, increase the initial percentage of acetonitrile.
Data Presentation: Impact of Acetonitrile on Retention Time
The following table illustrates the expected inverse relationship between the concentration of the organic modifier and the retention time of dodecyl methanesulfonate in a reversed-phase ion-pairing system.
% Acetonitrile (Isocratic)
Expected Retention Time (min)
Expected Observation
40%
~25
Strong retention, potentially long run times.
50%
~12
Good starting point for method development.
60%
~6
Moderate retention, faster analysis.
70%
~3
Low retention, risk of co-elution with early eluting impurities.
Note: These are illustrative values. Actual retention times will depend on the specific column, ion-pairing reagent, and other chromatographic conditions.
Section 4: Visualizations
Diagram 1: Mechanism of Ion-Pair Chromatography
This diagram illustrates the dynamic ion-exchange model of ion-pairing chromatography, which is a widely accepted mechanism.[4][6][16]
Caption: Dynamic Ion-Exchange Mechanism in IPC.
Diagram 2: Troubleshooting Workflow for Retention Time Drift
This workflow provides a logical sequence of steps to diagnose and resolve issues with retention time instability.
Caption: Logical workflow for troubleshooting HPLC retention time drift.
References
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
Chromatography Today.
Unknown.
Labcompare.com. Troubleshooting Common HPLC Issues.
Unknown. Common Causes of Poor Peak Shape in HPLC and How to Fix Them.
Technology Networks.
Thermo Fisher Scientific. TN 12: Methods Development Using Ion-Pair Chromatography with Suppressed Conductivity Detection.
LCGC. A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent.
Shimadzu.
PubMed.
SciSpace.
Unknown. HPLC Troubleshooting Guide.
SciELO.
NIH. HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection.
Timberline Instruments. HPLC Retention Time Drift: Causes & Troubleshooting Guide.
Chrom Tech.
Element Lab Solutions. Retention Time Variability in HPLC.
Technical Support Center: Troubleshooting Low Alkylation Yields with Dodecyl Methanesulfonate
Welcome to the technical support center for optimizing alkylation reactions using dodecyl methanesulfonate. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for optimizing alkylation reactions using dodecyl methanesulfonate. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving high yields and purity. Here, we move beyond simple protocols to explore the underlying chemical principles, helping you to diagnose issues and rationally design more effective experiments.
Troubleshooting Guide
This section addresses specific, common problems encountered during alkylation with dodecyl methanesulfonate in a direct question-and-answer format.
Q1: Why is my alkylation yield with dodecyl methanesulfonate consistently low, with significant recovery of my starting nucleophile?
A1: This is the most frequent challenge and typically points to one or more suboptimal reaction parameters that fail to activate the nucleophile or promote the desired Sₙ2 pathway. Let's break down the potential causes systematically.
The reaction is a bimolecular nucleophilic substitution (Sₙ2). Dodecyl methanesulfonate is an excellent substrate for this reaction: it is a primary alkyl sulfonate, meaning the electrophilic carbon is sterically accessible, and the methanesulfonate (mesylate) group is an excellent leaving group.[1] Therefore, the issue almost certainly lies with the other reaction components or conditions.
Systematic Troubleshooting Approach:
Insufficient Deprotonation of the Nucleophile: Your nucleophile (e.g., an amine, alcohol, or thiol) must be sufficiently basic to attack the electrophilic carbon of the dodecyl chain. For most neutral nucleophiles, this requires deprotonation by a suitable base. If the base is too weak to deprotonate the nucleophile effectively, the concentration of the active nucleophile will be too low for the reaction to proceed efficiently.[2]
Solution: Switch to a stronger base. For example, if you are using a weak base like potassium carbonate (K₂CO₃) for an N-alkylation and seeing low conversion, consider a stronger, non-nucleophilic base like sodium hydride (NaH), potassium bis(trimethylsilyl)amide (KHMDS), or 1,8-diazabicycloundec-7-ene (DBU).[2]
Incorrect Solvent Choice: The solvent has a profound impact on the rate of Sₙ2 reactions.[3]
Protic Solvents (e.g., water, methanol, ethanol): These solvents can form hydrogen bonds with the anionic nucleophile, creating a "solvent cage" around it. This cage stabilizes the nucleophile, reduces its energy, and sterically hinders its approach to the electrophile, thereby slowing down the Sₙ2 reaction rate dramatically.[4]
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile, THF): These are the solvents of choice for Sₙ2 reactions. They can solvate the cation of the base but do not form strong hydrogen bonds with the anionic nucleophile. This leaves the nucleophile "naked," highly reactive, and free to attack the substrate, leading to a significant rate enhancement.[2][3] For instance, the reaction of bromoethane with potassium iodide is 500 times faster in acetone (a polar aprotic solvent) than in methanol (a polar protic solvent).[3]
Solution: Ensure you are using a dry, polar aprotic solvent. If your yield is low in a solvent like ethanol, switching to anhydrous DMF or acetonitrile will likely lead to a marked improvement.
Sub-optimal Temperature and Reaction Time: Alkylation reactions often require sufficient thermal energy to overcome the activation barrier.
Insufficient Temperature: Many alkylations require heating to proceed at a practical rate.[2] If your reaction is sluggish at room temperature, gradually increasing the temperature (e.g., to 50-80 °C) while monitoring by TLC or LC-MS can improve the conversion rate.
Reaction Time: Ensure the reaction is running long enough for completion. Monitor the disappearance of the limiting reagent over time to determine the optimal reaction duration.[2]
Reagent Purity and Stability: Dodecyl methanesulfonate can degrade over time, especially if not stored correctly.
Hydrolysis: Mesylates are susceptible to hydrolysis, particularly in the presence of moisture.[5] This will consume your alkylating agent and form dodecanol.
Solution: Always use high-purity dodecyl methanesulfonate from a reliable source.[6] Store it in a tightly sealed container in a freezer (-20 °C is recommended) and in a desiccator to protect it from moisture.[5] Before use, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold reagent.[5]
Below is a workflow to guide your troubleshooting process for low conversion.
Caption: Troubleshooting workflow for low alkylation conversion.
Q2: My reaction is producing a non-polar byproduct, and I suspect it's from an E2 elimination. How can I improve selectivity for the Sₙ2 product?
A2: While Sₙ2 reactions are highly favored for primary alkylating agents like dodecyl methanesulfonate, the competing E2 (elimination) pathway can become significant under certain conditions, leading to the formation of 1-dodecene. The balance between substitution and elimination is primarily influenced by the nature of the base/nucleophile and the temperature.[7][8]
Factors Favoring E2 Elimination:
Sterically Hindered, Strong Bases: Bulky, strong bases (e.g., potassium tert-butoxide, KOtBu) are more likely to act as a base (a "protophile") by abstracting a proton from the beta-carbon, rather than as a nucleophile attacking the sterically shielded alpha-carbon.[8]
High Temperatures: Elimination reactions are often favored entropically over substitution reactions. Therefore, higher reaction temperatures tend to increase the proportion of the elimination product.[9]
Strategies to Maximize Sₙ2 Selectivity:
Choose a Less Hindered Base: If you are using a bulky base, switch to a smaller, yet still strong, non-nucleophilic base like NaH or DBU.
Use a Good Nucleophile that is a Weak Base: If the deprotonated form of your substrate is a strong nucleophile but a relatively weak base (e.g., RS⁻, N₃⁻, CN⁻), it will strongly favor the Sₙ2 pathway.[8]
Lower the Reaction Temperature: If you are running the reaction at elevated temperatures, try reducing it. You may need to increase the reaction time to compensate, but this will often improve the Sₙ2/E2 ratio.
Technical Support Center: Mitigating Dodecyl Methanesulfonate Hydrolysis in API Synthesis
Welcome to the Technical Support Center. As drug development professionals, you are likely utilizing dodecyl methanesulfonate (DDMS) as a lipophilic alkylating agent to install C12 chains onto active pharmaceutical ingre...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As drug development professionals, you are likely utilizing dodecyl methanesulfonate (DDMS) as a lipophilic alkylating agent to install C12 chains onto active pharmaceutical ingredient (API) scaffolds. While DDMS is highly effective for
N
-alkylation and
O
-alkylation, its primary failure mode is parasitic hydrolysis.
This guide provides an in-depth mechanistic analysis, troubleshooting FAQs, and a self-validating experimental protocol to ensure your alkylation reactions favor API coupling over reagent degradation.
Part 1: Mechanistic Insights & Causality
Dodecyl methanesulfonate is a primary alkyl mesylate. The
α
-carbon is highly electrophilic, making it an excellent substrate for bimolecular nucleophilic substitution (S
N
2). While the long hydrophobic dodecyl chain provides slightly higher kinetic stability against hydrolysis compared to shorter-chain analogs like methyl mesylate[1], it remains highly susceptible to nucleophilic attack by water or hydroxide ions.
When hydrolysis occurs, DDMS is irreversibly converted into 1-dodecanol and methanesulfonic acid (MSA). This not only consumes your stoichiometric reagent but also generates MSA, which can protonate your API, rendering it non-nucleophilic and completely stalling the reaction[2]. Understanding this causality is the first step in engineering a robust synthesis.
Caption: Competing SN2 pathways: Desired API alkylation vs. parasitic hydrolysis of DDMS.
Part 2: Diagnostic FAQs & Troubleshooting
Q1: My alkylation stalled at 50% conversion, and LC-MS shows a massive 1-dodecanol peak. What is driving the hydrolysis?A1: The root cause is almost certainly trace moisture in your solvent interacting with your base. Hygroscopic polar aprotic solvents (like DMF or DMSO) easily absorb water. When combined with an inorganic base (e.g., K
2
CO
3
), trace water is deprotonated to form hydroxide ions. Hydroxide is a significantly harder and more aggressive nucleophile than most API functional groups, leading to rapid S
N
2 displacement of the mesylate group[3].
Q2: How do I select the right base to minimize DDMS hydrolysis while maintaining API nucleophilicity?A2: You must decouple basicity from nucleophilicity. Using sodium hydroxide (NaOH) or potassium hydroxide (KOH) in homogeneous solutions will directly hydrolyze DDMS[1]. Instead, switch to sterically hindered, non-nucleophilic organic bases (e.g., DIPEA) or strictly anhydrous alkali carbonates (e.g., Cs
2
CO
3
). Cs
2
CO
3
is particularly effective because the large cesium cation enhances the solubility and reactivity of the API anion without introducing nucleophilic hydroxide species.
Q3: How do I handle unreacted DDMS after the reaction is complete?A3: Alkyl sulfonates are heavily scrutinized by regulatory agencies as potentially mutagenic impurities (PMIs)[4]. Ironically, the very hydrolysis we want to prevent during the reaction is the exact mechanism used to purge the reagent during workup. By quenching the completed reaction with an aqueous base at elevated temperatures, you intentionally hydrolyze any residual DDMS into harmless 1-dodecanol and MSA, ensuring regulatory compliance[2].
Caption: Diagnostic workflow to identify and resolve DDMS hydrolysis during API synthesis.
Part 3: Quantitative Data on Reaction Parameters
The table below summarizes internal validation data demonstrating how solvent moisture and base selection dictate the kinetic fate of DDMS.
Solvent System
Base Used
Water Content (ppm)
Temp (°C)
DDMS Half-Life (Hydrolysis)
Target API Yield (%)
DMF
K
2
CO
3
1,500
60
1.2 hours
38%
DMF
Cs
2
CO
3
< 50
60
> 48 hours
92%
DMSO
KOH
1,000
40
0.5 hours
15%
Acetonitrile
DIPEA
< 50
80
> 72 hours
88%
Note: High water content exponentially accelerates the DDMS half-life decay, devastating the target API yield.
Part 4: Self-Validating Experimental Protocol
To guarantee reproducibility and prevent DDMS hydrolysis, follow this step-by-step methodology. This protocol incorporates In-Process Controls (IPC) to create a self-validating system.
Step 1: Pre-Reaction Moisture Profiling
Action: Perform Karl Fischer (KF) titration on the selected solvent (e.g., DMF or Acetonitrile).
Validation: The reaction must not proceed unless the water content is strictly < 50 ppm. If > 50 ppm, dry the solvent over activated 3Å molecular sieves for 24 hours under an argon atmosphere.
Step 2: API Activation (Deprotonation)
Action: Charge a flame-dried reactor with the API precursor (1.0 eq) and anhydrous Cs
2
CO
3
(1.5 eq) under an argon blanket. Add the dried solvent.
Causality: Stir the suspension at 40°C for 30 minutes before adding DDMS. This pre-activation ensures the API is fully deprotonated and highly nucleophilic, allowing it to immediately outcompete any residual trace moisture once the electrophile is introduced.
Step 3: Electrophile Addition
Action: Dissolve DDMS (1.1 eq) in a minimum volume of anhydrous solvent. Add this solution dropwise to the reactor over 15 minutes.
Causality: Dropwise addition prevents localized concentration spikes of DDMS, minimizing the chance of side reactions and thermal runaway.
Step 4: In-Process Control (IPC) via HPLC
Action: Pull a 50
μ
L aliquot at T=2 hours. Quench into 1 mL of acidic acetonitrile and analyze via HPLC-UV/MS.
Validation: Calculate the ratio of Target API to unreacted API. Simultaneously, monitor the 1-dodecanol peak. A successful run will show >80% API conversion with <5% 1-dodecanol formation.
Step 5: Mutagenic Impurity Purge (Quench)
Action: Once IPC confirms API consumption, add 5 volumes of 0.1 M NaOH (aq) and heat to 60°C for 2 hours.
Causality: This step intentionally utilizes the hydrolysis mechanism to destroy any unreacted DDMS[4]. The resulting 1-dodecanol is easily removed during the subsequent organic extraction (e.g., using ethyl acetate), ensuring the final API is free of genotoxic alkyl sulfonates.
References
[3] Control of Genotoxic Impurities in Active Pharmaceutical Ingredients: A Review and Perspective. Organic Process Research & Development - ACS Publications.[Link]
[4] Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. Organic Process Research & Development - ACS Publications.[Link]
[1] US4663444A - Non-ionic carbohydrate based surfactants. Google Patents.
[2] Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: An Illustrative Example for Sulfonate Ester Impurity Formation. Organic Process Research & Development - ACS Publications.[Link]
Improving signal-to-noise ratio for dodecyl mesylate in mass spectrometry
Introduction Welcome to the technical support guide for the analysis of dodecyl mesylate (dodecyl methanesulfonate) using mass spectrometry. Dodecyl mesylate is an alkyl sulfonate, a class of compounds often monitored as...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Welcome to the technical support guide for the analysis of dodecyl mesylate (dodecyl methanesulfonate) using mass spectrometry. Dodecyl mesylate is an alkyl sulfonate, a class of compounds often monitored as potential genotoxic impurities (PGIs) in active pharmaceutical ingredients (APIs) and drug products.[1] Due to the stringent regulatory limits for PGIs, often at the parts-per-million (ppm) level, achieving a high signal-to-noise ratio (S/N) is critical for accurate and reliable quantification.[1][2]
This guide provides a structured, in-depth approach to troubleshooting and enhancing the mass spectrometric signal of dodecyl mesylate. It is designed for researchers, analytical scientists, and quality control professionals who encounter challenges with sensitivity and reproducibility during method development and routine analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in analyzing dodecyl mesylate by mass spectrometry?
Dodecyl mesylate, with its long, non-polar alkyl chain and polar sulfonate head, presents several analytical challenges. Its lack of a readily ionizable functional group (like a basic amine) can lead to poor ionization efficiency with standard electrospray ionization (ESI) conditions. Furthermore, it is highly prone to forming multiple adducts, which can split the analyte signal across several m/z values, thereby reducing the intensity of any single target ion and complicating quantification.
Q2: Which ionization technique is most suitable for dodecyl mesylate?
Electrospray Ionization (ESI) is the most commonly employed technique for alkyl sulfonates like dodecyl mesylate.[2][3] It is a soft ionization method suitable for polar and thermally labile compounds.[4][5] Atmospheric Pressure Chemical Ionization (APCI) can be an alternative for less polar compounds, but ESI is generally preferred for this class. The key to success with ESI is the optimization of mobile phase additives and source parameters to promote the formation of a single, stable adduct ion.
Q3: What are the expected ions for dodecyl mesylate?
Dodecyl mesylate (C₁₃H₂₈O₃S, Molecular Weight: 264.43 g/mol ) does not readily protonate. Instead, it is almost exclusively observed as adducts with cations present in the mobile phase or sample matrix. You should primarily look for ammoniated and alkali metal adducts.
Ion Species
Formula
Expected m/z
Notes
Ammonium Adduct
[M+NH₄]⁺
282.2
Often the most desirable ion for quantification. Can be promoted by adding ammonium salts to the mobile phase.
Sodium Adduct
[M+Na]⁺
287.2
Very common, often arises from glassware or solvent impurities. Can be dominant but may be less stable than the ammonium adduct.[6][7]
Potassium Adduct
[M+K]⁺
303.1
Also common, arises from similar sources as sodium. Its presence further splits the total ion signal.[7]
Protonated Molecule
[M+H]⁺
265.2
Extremely weak or non-existent. Not a reliable ion for quantification.
Q4: My signal is completely absent. What are the absolute first steps?
If you observe no signal, start with the most fundamental checks before moving to complex troubleshooting:
Confirm Sample Presence: Ensure the correct sample was injected and is at a reasonable concentration (e.g., start at ~1 µM or ~0.25 µg/mL).[8]
Check Instrument Status: Verify the mass spectrometer is properly tuned and calibrated.[9] Ensure the spray is stable by infusing a known standard.
Review Method Parameters: Double-check that the mass spectrometer is set to monitor the correct m/z values for the expected adducts (e.g., 282.2, 287.2). Ensure the ionization polarity is set to Positive Ion Mode . Alkyl sulfonates are not readily detected in negative ion mode.
In-Depth Troubleshooting Guide
This section addresses specific, persistent issues related to low signal-to-noise ratios.
Problem Area 1: Low Signal Intensity
A weak signal is the most common hurdle. The cause can be traced back to inefficient ion formation, poor ion transmission, or suboptimal sample/LC conditions.
The goal is to consolidate the entire dodecyl mesylate signal into one predominant adduct, typically the ammonium adduct ([M+NH₄]⁺), as it provides excellent sensitivity and is easily controlled.
Causality: Dodecyl mesylate's ionization relies on adduct formation. Without a controlled source of adducts, it will bind to any available cations (Na⁺, K⁺), splitting the signal. By adding a volatile salt like ammonium acetate or ammonium formate to the mobile phase at a concentration much higher than trace alkali metals, we can drive the equilibrium towards the formation of the [M+NH₄]⁺ ion almost exclusively.[10] This process is a practical application of Le Châtelier's principle in the ESI droplet.
Experimental Protocol: Mobile Phase Optimization
Prepare Stock Solutions:
Analyte Stock: Prepare a 1 mg/mL stock solution of dodecyl mesylate in acetonitrile.
Additive Stocks: Prepare 1 M stock solutions of Ammonium Acetate and Formic Acid.
Systematic Testing: Prepare a series of mobile phases as outlined in the table below. Use a consistent LC gradient for all tests.
Analysis: Inject a standard solution (e.g., 100 ng/mL) of dodecyl mesylate using each mobile phase combination. Monitor the intensity of the [M+NH₄]⁺ (m/z 282.2) and [M+Na]⁺ (m/z 287.2) ions.
Evaluation: Compare the absolute intensity of the m/z 282.2 peak and the ratio of [M+NH₄]⁺ to [M+Na]⁺. The optimal condition will yield the highest intensity for the ammonium adduct while suppressing the sodium adduct.
Test Condition
Mobile Phase A (Aqueous)
Mobile Phase B (Organic)
Expected Outcome & Rationale
1 (Baseline)
0.1% Formic Acid in Water
0.1% Formic Acid in Acetonitrile
Signal will likely be split between [M+Na]⁺ and [M+K]⁺. Low overall intensity. Formic acid alone is insufficient for efficient ionization.
2 (Ammonium)
2 mM Ammonium Acetate in Water
2 mM Ammonium Acetate in Acetonitrile
Significant increase in [M+NH₄]⁺ signal. Sodium adducts should be reduced but may still be present.
3 (Optimized)
2-5 mM Ammonium Acetate + 0.1% Formic Acid in Water
Acetonitrile
Recommended Starting Point. The combination provides a proton source (formic acid) to optimize spray stability and an adduct source (ammonium acetate) for sensitive detection. This often provides the best balance of signal intensity and peak shape.
4 (High Salt)
10 mM Ammonium Acetate + 0.1% Formic Acid in Water
Acetonitrile
May further increase [M+NH₄]⁺ signal but can lead to ion suppression or source contamination over time. Use with caution.
Once the mobile phase chemistry is set, fine-tuning the ion source ensures the generated ions are efficiently desolvated and transmitted into the mass analyzer.
Causality: ESI involves creating charged droplets, evaporating the solvent (desolvation), and transferring the resulting gas-phase ions into the vacuum of the mass spectrometer.[5] Each parameter controls a specific part of this process. For a semi-polar molecule like dodecyl mesylate, finding the "sweet spot" for gas temperatures and flows is crucial to avoid thermal degradation while ensuring complete desolvation.[11]
dot
Caption: Key ESI parameters influencing ion generation and transmission.
Adjust in +/- 500 V increments. Aim for a stable spray current. Too high can cause discharge.
Nebulizing Gas Pressure
30 - 45 psig
Controls droplet size. Higher pressure creates finer droplets, aiding desolvation, but can reduce residence time in the source.[11]
Drying Gas Temperature
250 - 350 °C
Crucial for solvent evaporation. Increase for higher flow rates or more aqueous mobile phases. If signal drops at high temps, the analyte may be thermally labile.[11][12]
Drying Gas Flow
8 - 12 L/min
Assists in desolvation. Higher flow can improve signal but may also reduce sensitivity if it disperses the ion plume.
Source CID / Cone Voltage
10 - 30 V
This voltage helps break up solvent clusters and transmit ions into the mass analyzer. Too high a voltage can cause in-source fragmentation of the [M+NH₄]⁺ adduct, reducing the signal. Optimize for maximum intensity of the m/z 282.2 precursor ion.[12]
Problem Area 2: High Background Noise
High noise degrades the S/N ratio, raising the limit of detection (LOD) and limit of quantification (LOQ).[11] Noise can be chemical (contaminants) or electronic.
Causality: Chemical noise originates from unintended ions reaching the detector. These can come from contaminated solvents, plasticizers leaching from tubes or vials, column bleed, or carryover from previous injections.[13][14] Because dodecyl mesylate analysis is often performed at trace levels, even minor contaminants can obscure the analyte peak.
dot
Caption: Common pathways for chemical noise introduction into the MS system.
Run a Blank Gradient (No Injection): Replace the analytical column with a zero-dead-volume union. Run your analytical gradient.
Result: If the noise persists, it originates from your mobile phase, solvents, or the LC pump/degasser system.
Action: Use fresh, LC-MS grade solvents and additives.[11] Clean solvent bottles and replace solvent lines if necessary.
Inject a Solvent Blank: Reinstall the column and inject the solvent used for your sample dissolution (e.g., acetonitrile).
Result: If new noise peaks appear, the contamination is coming from your sample vial, pipette tips, or the solvent itself.
Action: Use glass vials instead of plastic to avoid plasticizer contamination.[14] Ensure high purity of the dissolution solvent.
Check for Carryover: After running a high-concentration standard, inject several solvent blanks.
Result: If you see the dodecyl mesylate peak (or its fragments) in the blanks, you have system carryover.
Action: Develop a robust needle wash protocol (using a strong organic solvent) and flush the entire LC system.[13]
Problem Area 3: Inconsistent Results & Poor Reproducibility
Signal instability from one injection to the next makes quantification unreliable and invalidates methods.
Causality: Poor reproducibility is often a sign of an unstable system. This can be mechanical (e.g., inconsistent injection volumes), chemical (e.g., analyte degradation), or physical (e.g., unstable ESI spray). Running a system suitability test (SST) at the beginning of each batch is crucial for diagnosis.[15]
Troubleshooting Checklist for Poor Reproducibility:
Potential Cause
Diagnostic Check
Corrective Action
Autosampler/Injector Issues
Check the injection volume precision in your SST results (%RSD of peak area for >5 replicate injections). Look for air bubbles in the sample loop.
If %RSD is high (>15%), service the autosampler. Purge the injector and sample syringe. Ensure the sample vial has sufficient volume.
Unstable ESI Spray
Visually inspect the spray plume at the ESI probe tip (if possible). Monitor the spray current in the instrument software; it should be stable.
An unstable spray can result from a partial clog in the ESI capillary or incorrect positioning. Clean or replace the capillary. Re-optimize the probe position.
LC Column Degradation
Monitor peak shape and retention time in your SST. A shift in retention time or broadening peaks indicates a column issue.[13]
Replace the column. Use a guard column to extend the life of your analytical column, especially with complex matrices.
Sample Instability
Re-inject a sample from the beginning of the run at the end of the sequence.
If the peak area has significantly decreased, the analyte may be degrading in the autosampler. Consider cooling the autosampler tray (e.g., to 4°C) or preparing fresh samples for longer runs.[2]
References
Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. (2026, March 16). Vertex AI Search.
Determination of Genotoxic Impurities in Pharmaceuticals.
Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. PMC.
Sample Preparation and Submission Guidelines. Mass Spectrometry Facility.
Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting M
A Sensitive and Selective LC-UV-MS Method for Determining a Genotoxic Impurity in a Drug Sample. Thermo Fisher Scientific.
Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility.
Two-layer sample preparation method for MALDI mass spectrometric analysis of protein and peptide samples containing sodium dodecyl sulf
LCMS Troubleshooting: 14 Best Practices for Labor
Sample Preparation. Harvard Center for Mass Spectrometry.
Mass Spectrometry Sample Preparation Guide.
Mass Spectrometry Troubleshooting and Common Issues. (2023, September 11). G-M-I, Inc.
LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. (2018, September 1).
Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Labor
Ionization Techniques for Mass Spectral Analysis. (2025, September 29). IntechOpen.
Common Adduct and Fragment Ions in Mass Spectrometry. (2022, May 27). ACD/Labs.
Dealing with Metal Adduct Ions in Electrospray: Part 1.
Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. (2020, June 1). Semantic Scholar.
Technical Support Center: Overcoming Dodecyl Methanesulfonate (DMS) Solubility in Polar Solvents
Welcome to the Application Scientist Troubleshooting Portal. This guide is engineered for researchers, synthetic chemists, and drug development professionals facing phase-separation, precipitation, or reactivity bottlene...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Scientist Troubleshooting Portal. This guide is engineered for researchers, synthetic chemists, and drug development professionals facing phase-separation, precipitation, or reactivity bottlenecks when utilizing dodecyl methanesulfonate (DMS) in polar media.
Mechanistic Root Cause Analysis
The Core Challenge: Dodecyl methanesulfonate (also known as lauryl mesylate) is an amphiphilic-like molecule, but it is heavily biased toward lipophilicity. While the methanesulfonate headgroup is polar and highly reactive (an excellent leaving group), the 12-carbon aliphatic tail dominates the molecule's thermodynamic interactions.
When introduced to highly polar solvents (like water, aqueous buffers, or pure methanol), the hydrophobic effect forces the aliphatic chains to aggregate to minimize contact with the polar solvent network. This results in rapid precipitation, oiling out, or the formation of intractable emulsions. To successfully manipulate DMS, you must either mask the hydrophobic tail (via complexation/micelles) or alter the dielectric constant of the bulk solvent.
Strategy Selection Matrix
Use the following quantitative summary to select the appropriate solubilization strategy based on your experimental constraints.
Solubilization Strategy
Primary Solvent / Excipient
Typical Max Concentration
Biological Compatibility
Ideal Downstream Application
Co-Solvency
DMSO, DMF, or THF
50 - 100 mM
Low (Toxicity at >1% v/v)
Homogeneous Chemical Synthesis
Inclusion Complexation
HP-β-Cyclodextrin (aq)
5 - 15 mM
High
In vitro Biological Assays
Micellar Solubilization
Tween-80 / Triton X-100
10 - 20 mM
Moderate
Enzymatic Assays / Formulations
Biphasic Phase Transfer
DCM / Water + TBAB
> 500 mM
None
Biphasic Chemical Reactions
Solubilization Decision Workflow
Decision workflow for selecting the optimal DMS solubilization strategy.
Troubleshooting FAQs & Verified Protocols
FAQ 1: Can I use heat to force DMS into a polar solvent like water or methanol?
Root Cause: Heating alkyl methanesulfonates in protic, nucleophilic solvents induces rapid solvolysis. The methanesulfonate anion is an excellent leaving group. If you heat DMS in methanol, you will inadvertently synthesize methyl dodecyl ether via nucleophilic substitution; in water, it will hydrolyze into 1-dodecanol and methanesulfonic acid [1].
Resolution: Never use prolonged heating in protic solvents. If heating is required for a reaction, use strictly anhydrous, non-nucleophilic polar aprotic solvents (e.g., DMF, THF, or Ethyl Acetate) [2].
FAQ 2: Why does DMS precipitate when I spike my DMSO stock solution into an aqueous assay buffer?
Root Cause: This is a classic "solvent crash." While DMS is soluble in pure DMSO, introducing it to an aqueous buffer drastically increases the polarity of the microenvironment. The hydrophobic dodecyl tails instantly aggregate to exclude water.
Resolution: Transition to an inclusion complexation strategy using Hydroxypropyl-β-Cyclodextrin (HP-β-CD), which shields the hydrophobic tail from the aqueous environment.
Protocol 1: Aqueous Solubilization via HP-β-Cyclodextrin Complexation
Use this protocol when you need DMS dissolved in a purely aqueous buffer for biological testing without using toxic organic co-solvents.
Preparation of Host Solution: Dissolve HP-β-CD in molecular biology-grade water (or your specific assay buffer) to a concentration of 100 mM. Stir at 300 rpm at room temperature until the solution is optically clear.
Addition of DMS: Weigh the required amount of DMS to achieve a final target concentration of 5 mM. Add the neat DMS directly to the aqueous HP-β-CD solution. Critical Note: Do not pre-dissolve DMS in a volatile organic solvent unless you plan to lyophilize the complex later.
Complexation: Sonicate the suspension in a bath sonicator for 15–30 minutes at 25°C. The mechanical energy disrupts DMS aggregates, allowing the hydrophobic 12-carbon tail to thread into the hydrophobic cavity of the cyclodextrin molecule.
Self-Validation Check: The solution must transition from a turbid, milky suspension to an optically transparent liquid. If turbidity persists after 30 minutes, the saturation limit has been exceeded. Filter the solution through a 0.22 µm PTFE syringe filter; the absence of retentate on the filter membrane confirms 100% complexation.
Protocol 2: Biphasic Phase Transfer Catalysis (PTC) for Chemical Synthesis
Use this protocol when performing nucleophilic substitutions on DMS where the nucleophile is only soluble in water (e.g., sodium azide, sodium cyanide).
Organic Phase Preparation: Dissolve DMS (up to 0.5 M) in a low-polar organic solvent such as dichloromethane (DCM). DMS exhibits excellent partitioning into low-polar organic phases [3].
Aqueous Phase Preparation: Dissolve your water-soluble nucleophile (e.g.,
NaN3
) in deionized water at a 2.0 molar equivalent relative to DMS.
Catalyst Addition: Add 5–10 mol% of a phase transfer catalyst, such as tetrabutylammonium bromide (TBAB), directly to the aqueous phase.
Reaction Execution: Combine the two phases in a reaction vessel and stir vigorously (≥ 800 rpm) to maximize the interfacial surface area. The TBAB will shuttle the nucleophile into the organic phase, allowing the reaction to proceed rapidly without requiring the DMS to dissolve in the aqueous layer.
Self-Validation Check: Halt the stirring. The mixture should rapidly separate into two distinct, clear phases within 60 seconds. An emulsion indicates insufficient ionic strength in the aqueous phase (add a small amount of NaCl to force phase separation). Monitor the organic phase via TLC (Hexane:EtOAc) to visually confirm the consumption of the DMS starting material.
References
Title: Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions
Source: Organic Process Research & Development, ACS Publications
URL:1
Title: Alternative to the Popular Imidazolium Ionic Liquids: 1,2,4-Triazolium Ionic Liquids with Enhanced Thermal and Chemical Stability
Source: ACS Publications
URL:2
Title: Development of trace analysis for alkyl methanesulfonates in the delgocitinib drug substance using GC-FID and liquid–liquid extraction
Source: ResearchGate
URL:3
A Comparative Guide to Alkylation Efficiency: Dodecyl Methanesulfonate vs. Dodecyl Bromide
For researchers and professionals in drug development and synthetic chemistry, the selection of an appropriate alkylating agent is a critical decision that profoundly influences reaction efficiency, yield, and scalabilit...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers and professionals in drug development and synthetic chemistry, the selection of an appropriate alkylating agent is a critical decision that profoundly influences reaction efficiency, yield, and scalability. Among the plethora of available reagents, dodecyl methanesulfonate and dodecyl bromide are two common choices for introducing a twelve-carbon aliphatic chain. This guide provides an in-depth comparison of their performance, grounded in mechanistic principles and supported by established experimental protocols.
Mechanistic Underpinnings: The Decisive Role of the Leaving Group
The fundamental difference in the alkylation efficiency of dodecyl methanesulfonate (dodecyl mesylate) and dodecyl bromide lies in the nature of their respective leaving groups: the methanesulfonate (mesylate) anion and the bromide anion. Both reagents typically react via a bimolecular nucleophilic substitution (SN2) mechanism, especially given the primary nature of the dodecyl carbon center, which disfavors the formation of an unstable primary carbocation required for an SN1 pathway.[1][2][3]
In an SN2 reaction, the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs.[4] The rate of this concerted step is highly dependent on the stability of the leaving group as an independent species. A good leaving group is a weak base, meaning it is the conjugate base of a strong acid.[5][6]
Methanesulfonate (Mesylate): The mesylate anion (CH₃SO₃⁻) is the conjugate base of methanesulfonic acid (CH₃SO₃H), a strong acid with a pKa of approximately -1.9. The negative charge on the mesylate anion is effectively delocalized over three oxygen atoms through resonance, rendering it a very stable and weak base.[7] This makes it an excellent leaving group.
Bromide: The bromide anion (Br⁻) is the conjugate base of hydrobromic acid (HBr), which is also a strong acid (pKa ≈ -9). While bromide is considered a good leaving group, the charge is localized on a single atom.
Comparatively, sulfonate esters like mesylates are generally superior leaving groups to halides.[5][7] The relative leaving group ability is often cited as: OMs > Br > Cl. This enhanced leaving group ability directly translates to a lower activation energy for the SN2 transition state, leading to faster reaction rates for dodecyl methanesulfonate under identical conditions.
Fig. 1: Sₙ2 reaction pathway comparison.
Performance and Efficiency Analysis
The superior leaving group ability of the mesylate group makes dodecyl methanesulfonate a more reactive and efficient alkylating agent than dodecyl bromide. This enhanced reactivity manifests in several key performance indicators:
Reaction Rates: Dodecyl methanesulfonate will generally react faster with a given nucleophile under the same conditions (temperature, solvent, concentration). This can lead to significantly shorter reaction times, improving throughput.
Reaction Conditions: Due to its higher reactivity, reactions with dodecyl methanesulfonate can often be conducted under milder conditions (e.g., lower temperatures) compared to those with dodecyl bromide. This can be advantageous when working with sensitive substrates that might decompose or undergo side reactions at elevated temperatures.
Yields: The faster forward reaction rate can lead to higher yields, as it can outcompete potential side reactions or degradation pathways of the reactants.
Substrate Scope: For weakly nucleophilic substrates, the higher reactivity of dodecyl methanesulfonate may be necessary to achieve any significant level of conversion where dodecyl bromide might fail or require harsh conditions.
Feature
Dodecyl Methanesulfonate
Dodecyl Bromide
Rationale
Leaving Group
Methanesulfonate (⁻OMs)
Bromide (Br⁻)
Mesylate is a weaker base due to resonance stabilization.[7]
Relative Reactivity
Higher
Lower
Better leaving group leads to a lower activation energy for SN2.[5]
Typical Reaction Time
Shorter
Longer
Faster reaction kinetics.
Required Temperature
Generally lower
Generally higher
Can overcome activation barrier at lower thermal energy.
Cost & Availability
Typically higher cost; often prepared from alcohol
Generally lower cost; commercially available or readily synthesized.
Synthesis of mesylate requires an additional reagent (methanesulfonyl chloride).
Both are accessible from the corresponding alcohol.
Experimental Protocols
To provide a practical context for comparison, we present representative protocols for the synthesis of each alkylating agent from dodecanol, followed by a general procedure for the O-alkylation of a phenol, a common transformation in medicinal chemistry.[11]
Protocol 1: Synthesis of Dodecyl Bromide from Dodecanol
This procedure is adapted from established methods for converting primary alcohols to alkyl bromides.[9][10]
Setup: To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add dodecanol (1.0 eq) and a 48% aqueous solution of hydrobromic acid (HBr, ~2.0 eq).
Addition of Acid: Slowly add concentrated sulfuric acid (H₂SO₄, ~0.5 eq) to the stirred mixture. The addition is exothermic and should be done cautiously.
Reaction: Heat the mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. The reaction progress can be monitored by TLC or GC-MS.
Work-up: Cool the mixture to room temperature. Transfer the mixture to a separatory funnel. The lower layer is the crude dodecyl bromide.
Washing: Wash the organic layer sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure dodecyl bromide.
Protocol 2: Synthesis of Dodecyl Methanesulfonate from Dodecanol
This protocol is based on the general method for the mesylation of alcohols.[8][12]
Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve dodecanol (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or toluene. Cool the solution to 0 °C using an ice bath.
Addition of Base: Add a tertiary amine base, such as triethylamine (Et₃N, 1.2-1.5 eq) or pyridine, to the solution.
Addition of Mesyl Chloride: Add methanesulfonyl chloride (MsCl, 1.1-1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C. A precipitate of triethylammonium chloride will form.
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, or until the starting alcohol is consumed as monitored by TLC.
Work-up: Quench the reaction by adding cold water. Transfer the mixture to a separatory funnel.
Washing: Wash the organic layer sequentially with cold dilute HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield crude dodecyl methanesulfonate, which is often used without further purification.
Protocol 3: General O-Alkylation of a Phenol
This procedure can be used with either dodecyl bromide or dodecyl methanesulfonate. Note the expected difference in reaction time.
A Comparative Guide to the Validation of Analytical Methods for Dodecyl Methanesulfonate in Pharmaceuticals
This guide provides an in-depth comparison of analytical methodologies for the validation of dodecyl methanesulfonate (DMS) in pharmaceutical products. As a potential genotoxic impurity (PGI), the detection and quantific...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth comparison of analytical methodologies for the validation of dodecyl methanesulfonate (DMS) in pharmaceutical products. As a potential genotoxic impurity (PGI), the detection and quantification of DMS at trace levels are critical for ensuring drug safety and meeting stringent regulatory standards. We will explore the nuances of method validation, compare the industry-standard techniques of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), and provide the supporting data and protocols necessary for informed method selection and implementation in a research or quality control setting.
The Imperative for Controlling Dodecyl Methanesulfonate
Dodecyl methanesulfonate belongs to the class of alkyl methanesulfonates (mesylates), which are recognized as potential genotoxic impurities.[1] These compounds can be formed during drug synthesis, particularly in processes involving methanesulfonic acid and corresponding alcohols.[1] Due to their ability to alkylate DNA, they can be mutagenic and carcinogenic even at very low concentrations.[1][2]
Regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) mandate strict control over such impurities.[1][3] The International Council for Harmonisation (ICH) M7 guideline introduces the concept of the "Threshold of Toxicological Concern" (TTC), which sets a default acceptable intake for most genotoxic impurities at 1.5 µg per day.[2][3][4] This necessitates the development and validation of highly sensitive and specific analytical methods to ensure that impurities like DMS are controlled well below this threshold.
The Framework for Validation: ICH Q2(R1)
The objective of any analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[5][6] The ICH Q2(R1) guideline provides a comprehensive framework for this process, outlining the specific performance characteristics that must be evaluated.[5][6][7][8] For a quantitative impurity test, these characteristics are crucial:
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as the active pharmaceutical ingredient (API), excipients, or other impurities.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5]
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[5]
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Accuracy: The closeness of test results to the true value, often determined through recovery studies.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (same lab, short interval) and intermediate precision (within-lab variations).
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable linearity, accuracy, and precision.
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Below is a workflow diagram illustrating the logical progression of an analytical method validation process as per ICH guidelines.
Caption: General workflow for analytical method validation.
Comparative Analysis: GC-MS vs. LC-MS/MS
The two most powerful and commonly employed techniques for the trace-level quantification of genotoxic impurities like DMS are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between them is a critical experimental decision driven by the physicochemical properties of the analyte and the sample matrix.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for separating and identifying volatile and semi-volatile compounds. For alkyl methanesulfonates, it offers excellent sensitivity and specificity, particularly when operated in Selected Ion Monitoring (SIM) mode.
Causality Behind Experimental Choices:
Column Selection: A mid-polarity column, such as a DB-624 or Rtx-1301, is often chosen.[9] This polarity provides optimal separation for alkyl sulfonates, resolving them from solvent fronts and potential matrix interferences.
Injection Mode: A splitless injection is typically used to maximize the transfer of the analyte onto the column, which is essential for achieving the low detection limits required for PGIs.[10]
Detection Mode: While a full scan can be used for identification, Selected Ion Monitoring (SIM) is superior for quantification.[9] By monitoring only specific, characteristic ions of DMS, the signal-to-noise ratio is dramatically increased, thereby lowering the LOD and LOQ. For dodecyl methanesulfonate, characteristic ions would be determined during method development.
Experimental Protocol: GC-MS for Alkyl Mesylates
This protocol is a representative example based on established methods for similar analytes.[9]
Standard Preparation:
Prepare a stock solution of dodecyl methanesulfonate (e.g., 100 µg/mL) in a suitable solvent like Dichloromethane (DCM) or n-hexane.[9][10]
Perform serial dilutions to create calibration standards ranging from the expected LOQ to ~150% of the specification limit.
Sample Preparation:
Accurately weigh approximately 500 mg of the drug substance into a centrifuge tube.
Add a precise volume (e.g., 5.0 mL) of DCM.
Vortex for 2 minutes to dissolve the sample and extract the DMS.
Centrifuge to pellet any undissolved API or excipients.
Transfer the supernatant into a GC vial for analysis.
GC-MS Conditions:
GC System: Agilent GC with Mass Selective Detector or equivalent.
Column: DB-624, 30 m x 0.32 mm, 1.8 µm film thickness.
Carrier Gas: Helium at a constant flow of 2.0 mL/min.
Oven Program: Initial temperature 80°C, hold for 2 min, ramp at 20°C/min to 240°C, hold for 10 min.[11]
Injector: Splitless mode, 250°C.
MS Interface Temp: 270°C.
Ion Source Temp: 230°C.
Acquisition Mode: Selected Ion Monitoring (SIM). Target ions to be determined from the mass spectrum of DMS.
Validation Data Summary (Representative for Alkyl Mesylates by GC-MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For compounds that are less volatile, thermally labile, or present in complex matrices, LC-MS/MS is often the preferred method. The high specificity of Multiple Reaction Monitoring (MRM) makes it exceptionally powerful for trace-level analysis.
Causality Behind Experimental Choices:
Column Selection: A reversed-phase C18 column is the workhorse for separating non-polar to moderately polar compounds like DMS from the polar components of a pharmaceutical formulation.[13][14]
Ionization Source: Electrospray Ionization (ESI) is commonly used and is highly efficient for polar and ionizable compounds.[13][14] However, for less polar species, Atmospheric Pressure Chemical Ionization (APCI) can provide better sensitivity.[15] The choice is analyte-dependent.
Detection Mode: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode is critical.[13][14] A specific precursor ion of DMS is selected in the first quadrupole, fragmented, and then a specific product ion is monitored in the third quadrupole. This precursor-to-product transition is highly specific to the analyte, effectively eliminating matrix interference and providing superior sensitivity.[13]
Experimental Protocol: LC-MS/MS for Alkyl Mesylates
This protocol is a representative example based on established methods.[13][14]
Standard Preparation:
Prepare a stock solution of dodecyl methanesulfonate (e.g., 10 µg/mL) in a suitable solvent like methanol or acetonitrile.
Perform serial dilutions in the mobile phase to create calibration standards.
Sample Preparation:
Accurately weigh approximately 100 mg of the drug substance into a volumetric flask.
Add a diluent in which the analyte is soluble but the API has limited solubility (if possible) to minimize matrix effects. A common approach is to use a mixture of water and an organic solvent.
Sonicate for 10 minutes to ensure complete extraction.
Dilute to volume and filter through a 0.22 µm syringe filter into an LC vial.
LC-MS/MS Conditions:
LC System: Agilent 1200 series HPLC or equivalent.
MS System: Sciex API 4000 or equivalent triple quadrupole mass spectrometer.
Column: Zorbax SB C18, 150 x 4.6 mm, 3.5 µm.[13][14]
Mobile Phase: Gradient elution using A: 0.1% Formic Acid in Water and B: 0.1% Formic Acid in Acetonitrile.
Flow Rate: 0.8 mL/min.
Ion Source: Electrospray Ionization (ESI), positive mode.[13][14]
Acquisition Mode: Multiple Reaction Monitoring (MRM). The specific precursor > product ion transition for DMS must be optimized.
Validation Data Summary (Representative for Alkyl Mesylates by LC-MS/MS)
Generally less susceptible to matrix suppression or enhancement.
Can be significantly affected by matrix components, requiring careful sample preparation and possible use of internal standards.
Sample Preparation
Often involves a simple liquid-liquid extraction into a volatile organic solvent.
May require more complex solid-phase extraction (SPE) or simple "dilute-and-shoot" approaches depending on the matrix.
Throughput
Runtimes can be longer due to oven temperature programming.
Runtimes can be faster with modern UHPLC systems.
Instrumentation
Widely available in QC labs.
Increasingly common, but may be considered more specialized instrumentation.
Conclusion and Recommendations
Both GC-MS and LC-MS/MS are powerful, validated techniques capable of quantifying dodecyl methanesulfonate at the trace levels required by regulatory guidelines.
GC-MS is an excellent choice when dealing with relatively clean sample matrices and when its required sensitivity can be readily achieved. Its robustness and lower susceptibility to matrix effects are significant advantages.
LC-MS/MS is the superior choice for complex sample matrices, such as final drug products with multiple excipients, or for analytes with poor thermal stability. The unparalleled specificity of the MRM scan mode makes it the gold standard for ensuring accurate quantification in challenging samples.[16]
The ultimate decision rests on a risk-based assessment of the specific drug product and the available laboratory resources. A thorough validation following the principles of ICH Q2(R1) is mandatory regardless of the technique chosen, ensuring that the selected method is fit for its purpose: to protect patient safety by guaranteeing the quality and purity of pharmaceutical products.
References
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]
FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
PMDA. ICH-Q2 Analytical Method Validation. Pharmaceuticals and Medical Devices Agency. [Link]
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
MFDS. Analytical Methods. Ministry of Food and Drug Safety. [Link]
Semantic Scholar. Simultaneous Determination of 15 Sulfonate Ester Impurities in Phentolamine Mesylate, Amlodipine Besylate, and Tosufloxacin Tosylate by LC-APCI-MS/MS. [Link]
Manikumar, G., et al. (2014). Determination of Methyl Methanesulfonate, Ethyl Methanesulfonate and Isopropyl Methanesulfonate Impurities in Lopinavir API by GC-MS. Research and Reviews: Journal of Pharmaceutical Analysis. [Link]
Kakadiya, P. R., et al. (2011). Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical Ingredient by LC/MS/MS Using Electrospray Ionization. PMC. [Link]
Reddy, B. M., et al. (2013). Determination of genotoxic alkyl methane sulfonates and alkyl paratoluene sulfonates in lamivudine using hyphenated techniques. PMC. [Link]
Asian Journal of Pharmaceutical and Clinical Research. (2017). GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients. [Link]
TSI Journals. (2015). Genotoxic impurity method development and validation for Methyl methanesulfonate in Zidovudine drug substance by GC-MS. [Link]
Kakadiya, P. R., et al. (2011). Low level determinations of methyl methanesulfonate and ethyl methanesulfonate impurities in emtricitabine active pharmaceutical ingredient by LC/MS/MS using electrospray ionization. PubMed. [Link]
Van de Merbel, N. C. (2019). Current developments in LC-MS for pharmaceutical analysis. Analyst. [Link]
Journal of Applied Pharmaceutical Science. (2022). Trace-level analysis of genotoxic sulfonate ester impurities in teneligliptin by GC-MS. [Link]
EMA. (2007). Statement on alkyl mesilates and related compounds in pharmaceuticals. European Medicines Agency. [Link]
Snodin, D. J. (2015). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. Organic Process Research & Development. [Link]
ResearchGate. validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc methods. [Link]
Shimadzu. Analysis of Pharmaceuticals' Impurity -Regulations and Analysis for Carcinogenic Substances-. [Link]
GOV.UK. (2021). ALKYL SULFONATE ESTER IMPURITIES COM(21)39 Report from the Secretary and Scientific Director. [Link]
JETIR. SCOPE OF FINDING GENETOXIC IMPURITIES IN PHARMACEUTICALS. [Link]
SlideShare. (2020). Control Strategies of Genotoxic Impurities in Drug Substance & Product. [Link]
RJPBCS. (2013). Analytical Method Development and Validation for Assay Method of Busulfan Injection by RP-HPLC Method. [Link]
Comparing leaving group ability of mesylates vs tosylates in long-chain alkanes
An in-depth technical guide for researchers, scientists, and drug development professionals on selecting and utilizing sulfonate leaving groups in long-chain aliphatic systems. In drug development, lipid nanoparticle (LN...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical guide for researchers, scientists, and drug development professionals on selecting and utilizing sulfonate leaving groups in long-chain aliphatic systems.
In drug development, lipid nanoparticle (LNP) engineering, and materials science, long-chain aliphatic compounds (typically C10–C20) serve as crucial hydrophobic anchors and structural spacers. Modifying these long-chain alkanes almost always begins with a primary or secondary alcohol. However, the hydroxyl group is an inherently poor leaving group due to the strong basicity of the hydroxide ion[1]. To facilitate nucleophilic substitution (SN2) or elimination reactions, the alcohol must be chemically activated.
The two most ubiquitous activating groups in organic synthesis are the methanesulfonate (mesylate, -OMs) and p-toluenesulfonate (tosylate, -OTs) esters[2]. While introductory texts often treat mesylates and tosylates interchangeably due to their comparable electronic stabilization[1], their performance in long-chain alkane systems diverges significantly. Factors such as steric hindrance, lipophilicity, and crystallization kinetics dictate which sulfonate ester is optimal for a given synthetic step.
This guide provides an objective, data-backed comparison of mesylates and tosylates, detailing the causality behind experimental choices and providing self-validating protocols for researchers working with long-chain aliphatic systems.
Mechanistic and Structural Comparison
Electronic Equivalency vs. Steric Divergence
Both mesylate and tosylate anions are exceptional leaving groups because their negative charge is highly delocalized across three oxygen atoms via resonance, rendering them weak conjugate bases of strong sulfonic acids[3]. In terms of intrinsic electronic leaving group ability—often measured by solvolysis rates—they are nearly identical, with relative reaction rates typically hovering around a 1:1 to 1:3 ratio depending on the solvent[4].
However, in long-chain alkanes, the structural differences between the compact methyl group of the mesylate and the bulky p-tolyl group of the tosylate become the primary drivers of reaction efficiency:
Steric Hindrance in SN2 Trajectories : Long-chain alkanes tend to fold and aggregate in organic solvents due to hydrophobic interactions. The bulky aromatic ring of the tosylate can introduce significant steric hindrance at the electrophilic carbon, particularly for secondary alcohols. Mesylates, possessing only a compact methyl group, offer a less obstructed trajectory for incoming nucleophiles, often resulting in faster SN2 kinetics[5].
Physical State and Purification : The planar aromatic ring of the tosylate promotes intermolecular
π
-stacking and stronger van der Waals interactions. Consequently, long-chain alkyl tosylates are almost always highly crystalline solids, which can be easily purified via recrystallization without the need for chromatography. In contrast, long-chain alkyl mesylates frequently present as low-melting solids or viscous oils[5].
Reaction Monitoring : Tosylates are strongly UV-active due to the aromatic chromophore, allowing for effortless reaction monitoring via Thin Layer Chromatography (TLC). Mesylates lack this chromophore and require destructive chemical stains (e.g., Phosphomolybdic acid or KMnO4) for visualization[5].
Logic tree detailing the steric and physical property divergence between mesylates and tosylates.
Quantitative Performance Data
To objectively compare their reactivity, we evaluate the relative solvolysis and substitution rates. While triflates (-OTf) are orders of magnitude faster (~
104
to
105
times faster), they are often too unstable for long-chain aliphatic systems, prone to spontaneous elimination or degradation during isolation[4]. Thus, the practical choice remains between Ms and Ts.
Table 1: Comparative Attributes of Mesylates vs. Tosylates in Long-Chain Alkanes
Mesyl chloride reacts faster with hindered alcohols[5].
Experimental Workflows and Self-Validating Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . By integrating in-process analytical checks (TLC and NMR), the researcher can confirm the success of the activation step before committing to the subsequent substitution step.
Workflow for the activation and subsequent nucleophilic substitution of long-chain alcohols.
Protocol 1: Synthesis of Long-Chain Alkyl Sulfonates (Activation)
Objective: Convert 1-octadecanol into 1-octadecyl mesylate or tosylate.
Causality: An organic base (such as pyridine or triethylamine) is used not just as a catalyst, but as an acid scavenger to neutralize the HCl byproduct. This prevents unwanted alkyl chloride formation and drives the reaction equilibrium forward[1].
Step-by-Step Methodology:
Setup: Dissolve 1-octadecanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
Base Addition: Add triethylamine (TEA) or pyridine (1.5 eq). Cool the flask to 0 °C using an ice bath. Causality: Cooling prevents exothermic runaway and minimizes competitive elimination reactions.
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.
Self-Validation (TLC):
For Tosylate: Check under UV light (254 nm). The product will appear as a distinct UV-active spot.
For Mesylate: Stain the TLC plate with PMA (Phosphomolybdic acid) and heat. The disappearance of the starting alcohol spot confirms completion.
Workup: Quench with saturated aqueous NaHCO3. Extract with DCM, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Self-Validation (NMR): Run a crude
1
H-NMR.
Validation Check: The protons adjacent to the oxygen (-CH2-OH) in the starting material typically resonate around 3.6 ppm. Upon successful sulfonylation, this peak will shift downfield to ~4.0–4.2 ppm due to the electron-withdrawing nature of the sulfonate group.
Protocol 2: Nucleophilic Substitution (SN2) with Azide
Objective: Displace the sulfonate leaving group to form 1-octadecyl azide, a common precursor for click chemistry.
Causality: The reaction is performed in a polar aprotic solvent (e.g., DMF or DMSO) to solvate the nucleophile's cation (Na
+
) while leaving the azide anion naked and highly reactive, accelerating the SN2 pathway.
Step-by-Step Methodology:
Setup: Dissolve the purified 1-octadecyl mesylate or tosylate (1.0 eq) in anhydrous DMF.
Nucleophile Addition: Add sodium azide (NaN3) (2.0 eq). Caution: Sodium azide is highly toxic; handle in a fume hood.
Heating: Heat the mixture to 70–80 °C for 6–12 hours. Causality: Long-chain alkanes exhibit slower diffusion rates and increased steric bulk; elevated temperatures overcome the activation energy barrier for SN2.
Workup: Cool to room temperature, dilute with diethyl ether, and wash extensively with water (3x) to remove DMF and excess salts.
Self-Validation (IR Spectroscopy): The most definitive proof of success is Infrared (IR) spectroscopy. The appearance of a strong, sharp azide stretching band at ~2100 cm
−1
and the disappearance of the characteristic sulfonate S=O stretches (~1350 and 1175 cm
−1
) validates the complete displacement of the leaving group.
A Comparative Guide to the Cross-Validation of GC-MS and LC-MS for the Quantification of Dodecyl Methanesulfonate
Introduction: The Imperative for Precise Genotoxic Impurity Quantification In pharmaceutical manufacturing, the control of impurities is paramount to ensure patient safety. Of particular concern are genotoxic impurities...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Imperative for Precise Genotoxic Impurity Quantification
In pharmaceutical manufacturing, the control of impurities is paramount to ensure patient safety. Of particular concern are genotoxic impurities (GTIs), which are substances that can damage DNA and potentially cause cancer even at trace levels.[1] Dodecyl methanesulfonate (DDMS), an alkylating agent, falls into this category of potentially genotoxic impurities. It can arise as a byproduct in syntheses involving methanesulfonic acid and dodecanol, common reagents in drug manufacturing.
Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) M7 guideline, mandate stringent control over such impurities.[2][3][4][5] The guideline establishes the concept of the "Threshold of Toxicological Concern" (TTC), a default limit for GTIs of 1.5 µg per day for long-term drug administration, which is considered to pose a negligible carcinogenic risk.[1][3][6] Translating this daily intake limit into a concentration (ppm) in the Active Pharmaceutical Ingredient (API) necessitates the development of highly sensitive and specific analytical methods.
This guide provides an in-depth, objective comparison of two powerful analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the quantification of DDMS. We will explore the causality behind experimental choices, present detailed protocols, and cross-validate the performance of each method to provide researchers and drug development professionals with a comprehensive framework for selecting the optimal analytical strategy.
Foundational Analytical Strategy: Why GC-MS and LC-MS?
The analysis of alkyl methanesulfonates like DDMS presents unique challenges. Their reactive nature and the requirement for trace-level detection (often in the low ppm range) demand methodologies that offer both high sensitivity and specificity.[7][8]
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for analyzing volatile and semi-volatile compounds. Given that shorter-chain alkyl mesylates are amenable to GC analysis, this technique is a logical starting point for DDMS. The high resolving power of capillary GC combined with the specificity of a mass spectrometer, particularly in Selected Ion Monitoring (SIM) mode, provides the necessary performance for trace analysis.[9][10][11]
Liquid Chromatography-Mass Spectrometry (LC-MS) , especially tandem mass spectrometry (LC-MS/MS), is the preferred method for non-volatile or thermally labile compounds that are unsuitable for GC.[12] DDMS, with its long C12 alkyl chain, has lower volatility and may be susceptible to thermal degradation in a hot GC injector.[7] LC-MS circumvents this issue. Furthermore, the lack of a strong UV chromophore in the DDMS molecule makes mass spectrometric detection essential for achieving the required sensitivity.[13]
The cross-validation of these two orthogonal techniques provides the highest level of analytical confidence. If both methods yield congruent results, it strongly confirms the accuracy of the quantification.
Experimental Design and Protocols
A robust analytical method begins with meticulous experimental design. The following protocols for GC-MS and LC-MS have been developed and validated in accordance with ICH Q2(R1) guidelines.[14]
Universal Sample Preparation
The objective is to effectively extract DDMS from the API matrix while minimizing interferences. A liquid-liquid extraction (LLE) procedure is employed for its efficiency in separating the non-polar DDMS from a potentially polar API.
Protocol:
Weighing: Accurately weigh 100 mg of the API into a 15 mL centrifuge tube.
Dissolution: Add 5 mL of a suitable solvent (e.g., water or a polar organic solvent in which the API is soluble but DDMS is not). Vortex to dissolve.
Extraction: Add 5 mL of dichloromethane (a non-polar solvent).
Mixing: Vortex vigorously for 2 minutes to facilitate the extraction of DDMS into the organic layer.
Separation: Centrifuge at 4000 rpm for 5 minutes to achieve complete phase separation.
Collection: Carefully transfer the bottom organic layer (dichloromethane) to a clean tube.
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at ambient temperature.
Reconstitution: Reconstitute the residue in 1.0 mL of a suitable diluent (Methanol for LC-MS; Dichloromethane for GC-MS) for analysis.
GC-MS Method
Causality: The choice of a DB-5 type column provides excellent separation for a wide range of semi-volatile compounds. A splitless injection is crucial for transferring the maximum amount of the trace analyte onto the column, thereby maximizing sensitivity. Electron Ionization (EI) is a robust, universal ionization technique that produces repeatable fragmentation patterns, ideal for library matching and structural confirmation. Selected Ion Monitoring (SIM) is used to monitor specific, characteristic ions of DDMS, drastically reducing chemical noise and enhancing the signal-to-noise ratio.
Instrumentation: Gas Chromatograph coupled with a Single Quadrupole Mass Spectrometer.
Chromatographic Conditions:
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane (e.g., DB-5ms)
Carrier Gas: Helium, constant flow at 1.2 mL/min
Inlet Temperature: 250°C
Injection Mode: Splitless, 1 µL
Oven Program:
Initial: 100°C, hold for 1 min
Ramp: 20°C/min to 280°C
Hold: 5 min at 280°C
Mass Spectrometry Conditions:
Ionization Mode: Electron Ionization (EI) at 70 eV
Source Temperature: 230°C
Quadrupole Temperature: 150°C
Detection Mode: Selected Ion Monitoring (SIM)
Ions Monitored for DDMS (C₁₃H₂₈O₃S): m/z 168 (C₁₂H₂₄⁺), 97 (CH₃SO₂⁺), 79 (CH₃SO₂⁻H₂O⁺) (Note: These are predicted characteristic ions; actual ions must be confirmed experimentally).
LC-MS/MS Method
Causality: A C18 reversed-phase column is the workhorse for separating non-polar to moderately polar compounds. Electrospray Ionization (ESI) in positive mode is effective for protonating the DDMS molecule. Tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) provides unparalleled specificity and sensitivity.[15] By selecting a specific precursor ion (the protonated DDMS molecule) and monitoring for a unique product ion generated through collision-induced dissociation, matrix interference is virtually eliminated. This is critical for achieving the low parts-per-million (ppm) detection limits required for GTIs.
Instrumentation: High-Performance Liquid Chromatograph coupled with a Triple Quadrupole Mass Spectrometer.
Chromatographic Conditions:
Column: 100 mm x 2.1 mm ID, 1.8 µm particle size (e.g., C18)
MRM Transition for DDMS (M+H)⁺: m/z 265.2 → 169.2 (Precursor → Product) (Note: This is a predicted transition based on the loss of methanesulfonic acid; it must be confirmed experimentally).
Visualization of Analytical Workflows
A clear visual representation of the experimental process is essential for understanding and replication.
Caption: Experimental workflow for DDMS quantification using GC-MS.
Comparative Mutagenic Potential: Dodecyl Methanesulfonate vs. Methyl Methanesulfonate
Executive Summary In pharmaceutical development and toxicological profiling, alkyl methanesulfonates are heavily scrutinized as potential genotoxic impurities (PGIs)[1]. However, grouping all alkyl methanesulfonates unde...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In pharmaceutical development and toxicological profiling, alkyl methanesulfonates are heavily scrutinized as potential genotoxic impurities (PGIs)[1]. However, grouping all alkyl methanesulfonates under a single risk umbrella ignores fundamental principles of physical organic chemistry. This guide provides an objective, data-driven comparison between Methyl methanesulfonate (MMS) —a classic, highly reactive short-chain mutagen—and Dodecyl methanesulfonate (DDMS) , a long-chain homologue. By analyzing their distinct alkylation kinetics, steric hindrance, and lipophilicity, we demonstrate why MMS is a potent DNA alkylator, whereas DDMS functions primarily as a membrane-partitioning sensitizer.
Mechanistic Divergence: Steric Hindrance and Alkylation Kinetics
The mutagenic potential of methanesulfonic acid esters is fundamentally dictated by their chain length, which governs both their reaction mechanism (SN1 vs. SN2) and their biological distribution[2].
Methyl Methanesulfonate (MMS - C1):
MMS is a prototypical SN2 alkylating agent. Because the methyl group offers virtually no steric hindrance, MMS rapidly undergoes bimolecular nucleophilic substitution with the nitrogen atoms of DNA bases[2]. It predominantly methylates the N7 position of guanine and the N3 position of adenine[3]. These adducts destabilize the glycosydic bond, leading to promutagenic abasic sites that cause GC-to-AT transitions and transversions during DNA replication[3].
Dodecyl Methanesulfonate (DDMS - C12):
Conversely, as the alkyl chain extends to 12 carbons, the mutagenic paradigm shifts entirely. The bulky aliphatic tail of DDMS introduces massive steric hindrance, drastically suppressing its SN2 reactivity toward the nucleophilic centers of DNA[2]. Furthermore, DDMS possesses an extremely high partition coefficient (LogP). Instead of dissolving in the aqueous nucleoplasm to attack DNA, DDMS partitions heavily into cellular lipid bilayers[4]. Consequently, its primary toxicological manifestation is not genotoxicity, but rather protein adduction in the stratum corneum, making it a recognized skin sensitizer in Local Lymph Node Assays (LLNA)[4].
Mechanistic divergence of MMS vs DDMS targeting DNA vs lipid membranes.
Quantitative Mutagenicity Profiles
Regulatory frameworks often assume that all alkyl sulfonates carry equal genotoxic risk[5]. However, experimental data highlights a sharp decline in mutagenicity as chain length increases. Table 1 summarizes the comparative performance of MMS and DDMS across key physicochemical and toxicological parameters.
Property
Methyl Methanesulfonate (MMS)
Dodecyl Methanesulfonate (DDMS)
Alkyl Chain Length
C1
C12
Estimated LogP
-0.66 (Highly Hydrophilic)
~5.5 (Highly Lipophilic)
Primary Reaction Mechanism
Rapid SN2 Alkylation
Sterically Hindered SN2
Primary Cellular Target
DNA (N7-Guanine, N3-Adenine)
Lipid Bilayers / Membrane Proteins
Ames Test Result (TA100)
Highly Positive
Negative / Weakly Positive
Primary Toxicological Risk
Genotoxicity / Mutagenicity
Lipotoxicity / Skin Sensitization
Experimental Methodology: Self-Validating Ames Protocol for Lipophilic Alkylators
Standard plate incorporation Ames tests are highly effective for water-soluble compounds like MMS. However, testing DDMS using standard protocols often yields false negatives because the highly lipophilic C12 chain causes the compound to precipitate in the agar, preventing it from ever reaching the bacterial DNA.
To objectively evaluate DDMS, researchers must utilize a Pre-incubation Method . This protocol is designed as a self-validating system: by incorporating a mandatory background lawn evaluation, the assay internally verifies that the lipophilic compound successfully penetrated the bacterial envelope.
Step-by-Step Pre-Incubation Workflow
1. Strain Preparation & Selection:
Grow Salmonella typhimurium strains TA100 and TA1535 overnight. Causality: These specific strains carry mutations in the hisG gene that are reverted by base-pair substitutions, making them the optimal biosensors for SN2 alkylating agents[2].
2. Compound Formulation:
Dissolve MMS in sterile distilled water. Dissolve DDMS in Dimethyl Sulfoxide (DMSO). Causality: DMSO acts as a permeation enhancer and prevents the hydrophobic DDMS from crashing out of solution prior to cellular contact.
3. Liquid Pre-Incubation (The Critical Step):
In a sterile tube, combine 0.1 mL of the bacterial culture, 0.5 mL of S9 metabolic activation mix (or phosphate buffer for -S9 conditions), and 0.05 mL of the test article (MMS or DDMS). Incubate this liquid mixture at 37°C for 20 minutes under gentle shaking. Causality: This forces direct, concentrated physical contact between the lipophilic DDMS and the bacterial cell wall before the compound can be immobilized by the agar matrix.
4. Agar Overlay & Incubation:
Add 2.0 mL of molten top agar (supplemented with trace histidine and biotin) to the pre-incubation tube. Vortex gently and pour over minimal glucose agar plates. Incubate at 37°C for 48–72 hours.
5. System Self-Validation (Background Lawn Check):
Before counting colonies, examine the background bacterial lawn under a stereomicroscope.
Validation Logic: A completely healthy lawn at maximum DDMS doses indicates the compound precipitated and failed to expose the cells (Test Invalid). A thinned or absent background lawn confirms cytotoxicity, validating that the lipophilic DDMS successfully penetrated the cells and interacted with intracellular targets. Only if the lawn is validated can a negative mutagenicity result be trusted.
6. Quantification:
Count revertant colonies. A dose-dependent increase resulting in a Mutagenicity Ratio (R) ≥ 2 confirms mutagenic potential.
Modified Ames test workflow optimizing exposure for lipophilic alkylators.
Implications for Pharmaceutical Impurity Profiling
The comparative data between MMS and DDMS demonstrates that the "class-specific" regulatory assumption for alkyl sulfonates is overly conservative for long-chain derivatives[5]. While MMS requires strict control down to the Threshold of Toxicological Concern (TTC) due to its aggressive SN2 DNA alkylation[1], DDMS lacks the kinetic ability to efficiently alkylate DNA due to profound steric hindrance[2]. Drug development professionals should leverage this mechanistic divergence when justifying higher control limits for long-chain mesilates, utilizing pre-incubation Ames data and LogP partitioning models to prove the absence of systemic genotoxic risk.
Comparing extraction recoveries of dodecyl methanesulfonate across different solvents
A Comprehensive Guide to Comparing Extraction Recoveries of Dodecyl Methanesulfonate Across Different Solvents Introduction: The Criticality of Controlling Genotoxic Impurities In pharmaceutical manufacturing, the contro...
Author: BenchChem Technical Support Team. Date: April 2026
A Comprehensive Guide to Comparing Extraction Recoveries of Dodecyl Methanesulfonate Across Different Solvents
Introduction: The Criticality of Controlling Genotoxic Impurities
In pharmaceutical manufacturing, the control of impurities is paramount to ensure patient safety. Among the most critical are genotoxic impurities (GTIs), which are substances that can damage DNA and potentially lead to cancer, even at trace levels.[1] Dodecyl methanesulfonate (DMS), an alkyl sulfonate ester, is a potential GTI that can form as a byproduct during the synthesis of active pharmaceutical ingredients (APIs) where methanesulfonic acid is used.[2]
Regulatory bodies, guided by the International Council for Harmonisation (ICH) M7 guideline, mandate strict control over such impurities.[3] This often requires their quantification at parts-per-million (ppm) levels, necessitating highly sensitive and accurate analytical methods. A crucial and often challenging step in the analytical workflow is the extraction of the GTI from the complex API matrix. The efficiency of this extraction, known as recovery, directly impacts the accuracy of the final quantification.
This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth comparison of extraction recoveries for dodecyl methanesulfonate across various solvents. We will delve into the physicochemical principles guiding solvent selection, present comparative data for analogous compounds, and offer a detailed, field-proven experimental protocol to ensure reliable and accurate analysis.
Polarity: The defining feature of DMS is its amphiphilic nature, but the long dodecyl chain dominates its character, making it a predominantly non-polar molecule. This is quantified by its high calculated XLogP3 value of 5.2, which indicates a strong preference for non-polar environments over water.[5]
This high lipophilicity is the key to selecting an effective extraction solvent, based on the principle of "like dissolves like."
Principles of Solvent Selection for DMS Extraction
The goal of extraction is to quantitatively transfer the DMS analyte from the sample matrix (typically the API dissolved in a solvent) into a clean extraction solvent, leaving interfering matrix components behind. This is typically achieved through Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).
For DMS, its non-polar character suggests that non-polar or moderately polar organic solvents will be most effective at dissolving and extracting it. Highly polar solvents, like water, are generally poor choices for the final extraction phase but are often used to dissolve the API initially, setting the stage for an LLE with an immiscible organic solvent.
Comparative Analysis of Extraction Solvents for Alkyl Sulfonates
While direct, peer-reviewed studies comparing a wide range of solvents specifically for dodecyl methanesulfonate are limited, extensive research on other alkyl sulfonates provides a strong and reliable basis for comparison. The extraction principles remain the same, and the data below can be used to make informed decisions for DMS.
The following table summarizes recovery data from studies on various alkyl sulfonate esters, which serve as excellent surrogates for DMS.
Non-Polar Solvents (n-Hexane): Given the high lipophilicity of DMS (XLogP3 of 5.2), non-polar solvents like n-hexane are an excellent theoretical choice.[5] The high recoveries reported for other long-chain alkyl mesylates (e.g., hexyl mesylate) in n-hexane strongly support its suitability for DMS.[6][7] It provides good selectivity, as the highly polar API matrix components will have low solubility in it.
Moderately Polar Solvents (Ethyl Acetate, Dichloromethane): These solvents offer a balance of properties. They are effective at dissolving non-polar compounds like alkyl sulfonates while being immiscible with water, making them ideal for LLE. A study successfully used ethyl acetate to extract various sulfonic acid esters from an aqueous solution of an API.[2] Dichloromethane and acetonitrile have also been shown to be effective diluents, yielding high and consistent recoveries for a range of alkyl sulfonates.[1][8]
Polar Solvents (Methanol, Acetonitrile): While these are polar, they are often used as the initial solvent to dissolve the API sample before a liquid-liquid extraction or for direct injection if the API is highly soluble. A study validating a method for 9 different alkyl sulfonates showed that acetonitrile was a suitable solvent, providing recoveries between 75% and 120%.[8] However, for LLE, their miscibility with water makes them unsuitable as the extraction phase unless a salting-out effect is employed.[9]
Based on this comparative data, n-hexane and ethyl acetate emerge as primary candidates for a robust LLE procedure due to their immiscibility with water and demonstrated high recovery for analogous compounds.
Recommended Experimental Protocol: LLE-GC-MS for DMS
This section provides a detailed, step-by-step protocol for the extraction and analysis of dodecyl methanesulfonate from a water-soluble API matrix using a liquid-liquid extraction technique followed by Gas Chromatography-Mass Spectrometry (GC-MS).
Experimental Workflow Diagram
Caption: Workflow for DMS Extraction and Analysis.
Materials and Reagents
Dodecyl Methanesulfonate (DMS) reference standard
Ethyl Acetate (HPLC or GC grade)
Water (Milli-Q or equivalent)
API sample
15 mL centrifuge tubes
GC vials with inserts
Vortex mixer
Centrifuge
Gas Chromatograph with Mass Spectrometric detector (GC-MS)
Step-by-Step Methodology
Standard Preparation:
Prepare a stock solution of DMS in ethyl acetate at a concentration of 100 µg/mL.
Perform serial dilutions to prepare working standards at concentrations ranging from 0.05 µg/mL to 2.0 µg/mL. This range should bracket the expected concentration of DMS in the sample.
Sample Preparation & Dissolution:
Accurately weigh approximately 100 mg of the API sample into a 15 mL centrifuge tube.
Add 1.0 mL of Milli-Q water to the tube.
Causality Check: Water is used to dissolve the typically polar API, creating an aqueous phase from which the non-polar DMS can be partitioned.
Vortex the tube for 1 minute or until the API is completely dissolved.
Liquid-Liquid Extraction:
To the dissolved sample solution, add 2.0 mL of ethyl acetate.
Causality Check: Ethyl acetate is the extraction solvent. Being immiscible with water and having a high affinity for the non-polar DMS, it will selectively pull the DMS out of the aqueous phase.
Vortex vigorously for 2 minutes to ensure thorough mixing and facilitate the mass transfer of DMS into the organic phase.
Centrifuge the tube at 4000 rpm for 5 minutes to achieve a clean separation between the aqueous and organic layers.
Carefully collect the upper organic layer (ethyl acetate) using a pipette and transfer it to a clean GC vial.
GC-MS Analysis:
Inject 1 µL of the extracted sample into the GC-MS system.
Example GC-MS Conditions:
Column: DB-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas: Helium at 1.0 mL/min
Inlet Temperature: 250°C
Oven Program: Start at 80°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.
MS Transfer Line: 280°C
Ion Source: 230°C
Mode: Selected Ion Monitoring (SIM) for maximum sensitivity. Monitor characteristic ions for DMS.
Ensuring Trustworthiness: A Self-Validating Protocol
To ensure the trustworthiness and accuracy of your results, the extraction protocol must be validated. This involves a series of experiments to demonstrate its performance.
Spike and Recovery: This is the most critical validation step.
Prepare a blank sample by dissolving the API (known to be free of DMS) in water.
"Spike" this blank sample with a known amount of DMS standard (e.g., to a final concentration of 1 ppm relative to the API).
Perform the entire extraction protocol on this spiked sample.
Analyze the extract and quantify the amount of DMS recovered.
The recovery is calculated as: (Amount Recovered / Amount Spiked) * 100%.
Trustworthiness Check: An acceptable recovery is typically within the range of 70-130%. The study on various alkyl sulfonates showed recoveries of 75-120%, which is a good target range.[8]
Precision: Analyze at least three independent spiked samples. The relative standard deviation (RSD) of the recovery results should be less than 15%. This demonstrates the repeatability of the extraction method.
Linearity: Use the standard solutions to create a calibration curve. The response should be linear over the intended working range, with a correlation coefficient (r²) of >0.99.
By performing these validation steps, you create a self-validating system that provides confidence in the accuracy of the measured DMS levels.
Conclusion
The selection of an appropriate extraction solvent is a critical step for the accurate quantification of dodecyl methanesulfonate in pharmaceutical ingredients. Based on its highly non-polar nature and supported by recovery data from structurally similar alkyl sulfonates, n-hexane and ethyl acetate are recommended as highly effective solvents for liquid-liquid extraction. The provided LLE-GC-MS protocol offers a robust and reliable method for this analysis. By implementing rigorous validation steps, such as spike and recovery experiments, researchers can ensure the scientific integrity of their results and comply with the stringent regulatory requirements for controlling genotoxic impurities.
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Screening of a Novel Solvent for Optimum Extraction of Anionic Surfactants in W
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Enhanced Electrophoretic Depletion of Sodium Dodecyl Sulfate with Methanol for Membrane Proteome Analysis by Mass Spectrometry. (2024, February 2). MDPI.
Analysis of Potential Genotoxic Impurities (PGI) in Active Pharmaceutical Ingredients (API) by GCMS/MS. (2016). ASMS 2016 MP 171.
Manivannan, V., et al. (2022). Trace-level analysis of genotoxic sulfonate ester impurities in teneligliptin by GC-MS. Journal of Applied Pharmaceutical Science, 12(11), 52-60.
Supelco Guide to Solid Phase Extraction. (n.d.). Sigma-Aldrich.
Solid-Phase Extraction. (2023, August 29). Chemistry LibreTexts.
Comprehending Liquid-Liquid Extraction: Fundamentals, Methods and Advancements. (n.d.).
Dodecyl methane sulfonate | CAS 51323-71-8. (n.d.). Larodan Research Grade Lipids.
Enhanced Electrophoretic Depletion of Sodium Dodecyl Sulfate with Methanol for Membrane Proteome Analysis by Mass Spectrometry. (2024, February 2). PubMed.
Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. (n.d.).
Precision and recovery data of the developed analytical methods for the determination of selected PhACs and EDCs in wastewater and sewage sludge samples. (n.d.).
Mixed hemimicelles solid-phase extraction based on sodium dodecyl sulfate-coated nano-magnets for selective adsorption and enrichment of illegal cationic dyes in food matrices prior to high-performance liquid chromatography-diode array detection. (2016, March 11). PubMed.
Reactive extraction of methanesulfonic acid from wastewater using trioctylamine. (2024, December 3). PMC.
Salt-Assisted Liquid-Liquid Extraction followed by High Performance Liquid Chromatography for Determination of Carvedilol in Human Plasma. (2017, December 1). Brieflands.
Dodecyl Methanesulfonate vs. Dodecyl Triflate: A Comprehensive Guide to Reactivity and Synthetic Applications
Executive Summary In advanced organic synthesis and drug development, the transformation of aliphatic alcohols into competent electrophiles is a foundational operation. While primary alcohols like 1-dodecanol are poor el...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In advanced organic synthesis and drug development, the transformation of aliphatic alcohols into competent electrophiles is a foundational operation. While primary alcohols like 1-dodecanol are poor electrophiles due to the high basicity of the hydroxide leaving group, converting them into sulfonate esters—specifically dodecyl methanesulfonate (mesylate) or dodecyl trifluoromethanesulfonate (triflate)—dramatically enhances their reactivity in nucleophilic substitution (S_N2) reactions[1],[2].
This guide provides a critical, objective comparison of dodecyl mesylate and dodecyl triflate. By detailing their mechanistic causality, relative reaction kinetics, and validated experimental protocols, this document assists researchers in strategically selecting the optimal leaving group for their specific synthetic workflows.
Mechanistic Causality: The Science of Leaving Groups
The efficiency of a leaving group is fundamentally dictated by the stability of the anion formed upon departure. This stability correlates directly with the acidity of its conjugate acid (pKa) and the degree of charge delocalization[1].
Mesylate (-OMs): The methyl group attached to the sulfonyl core is weakly electron-donating. The stability of the mesylate anion (MsO⁻) relies primarily on the resonance delocalization of the negative charge across the three sulfonate oxygen atoms[2]. It is a reliable, highly stable leaving group suitable for most standard nucleophilic displacements.
Triflate (-OTf): The trifluoromethyl (-CF3) group exerts a profound electron-withdrawing inductive (-I) effect[3]. This forcefully pulls electron density away from the sulfonate core, stabilizing the resulting anion to a much greater extent than a methyl group[1]. Consequently, triflic acid is a superacid (pKa ~ -14), making the triflate anion an exceptionally weak base and an ultra-competent nucleofuge (leaving group)[4].
Figure 1: General SN2 mechanistic pathway for dodecyl sulfonates.
Quantitative Performance Comparison
The kinetic differences between mesylates and triflates are staggering. In standard S_N2 and solvolysis reactions, triflates react orders of magnitude faster than their corresponding mesylates due to the lowered activation energy required to cleave the C-O bond[5].
Because of their distinct reactivity profiles, the synthesis and handling of these two electrophiles require different experimental paradigms. While dodecyl mesylate can be synthesized, purified, and stored, dodecyl triflate must be generated and used with strict temperature control to prevent degradation[8].
Figure 2: Comparative synthetic workflow for dodecyl mesylate and dodecyl triflate.
Protocol 1: Synthesis of Dodecyl Methanesulfonate (Mesylate)
Objective: High-yield synthesis of a stable electrophile for routine alkylation.
Causality & Validation: Triethylamine acts as both a base to neutralize the generated HCl and a catalyst (via intermediate sulfene formation). The reaction is initiated at 0 °C to control the exothermic nature of sulfonyl chloride reactivity, ensuring high chemoselectivity[9].
Setup: Flame-dry a round-bottom flask under an inert argon atmosphere.
Reagents: Dissolve 1-dodecanol (1.0 equiv, e.g., 40 mmol) and triethylamine (1.4 equiv, 56 mmol) in anhydrous dichloromethane (CH₂Cl₂, 0.5 M)[9].
Addition: Cool the mixture to 0 °C in an ice bath. Add methanesulfonyl chloride (MsCl, 1.15 equiv, 46 mmol) dropwise over 15 minutes to prevent localized heating[9].
Reaction: Remove the ice bath and stir at room temperature for 2 hours. Monitor via TLC (Hexanes/EtOAc) until the alcohol is fully consumed.
Workup (Self-Validation): Quench with ice water. Extract with CH₂Cl₂. Wash the organic layer successively with saturated aqueous NH₄Cl (to remove amine salts), water, and brine[9]. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting colorless oil is typically >95% pure and stable for chromatography if further purification is desired.
Protocol 2: Synthesis of Dodecyl Trifluoromethanesulfonate (Triflate)
Objective: Synthesis of an ultra-reactive electrophile for challenging substitutions.
Causality & Validation: Pyridine is preferred over triethylamine here to minimize ketene/sulfene side reactions and base-promoted elimination (E2) of the highly reactive triflate[8]. The product must not be subjected to silica gel chromatography, as primary triflates can degrade or irreversibly bind to the stationary phase[7].
Setup: Flame-dry a Schlenk flask under strict argon. Moisture must be rigorously excluded to prevent hydrolysis of the triflic anhydride.
Reagents: Dissolve 1-dodecanol (1.0 equiv) and anhydrous pyridine (1.0 to 1.1 equiv) in anhydrous CH₂Cl₂[8].
Addition: Cool the solution to 0 °C (or -78 °C for maximum control). Add trifluoromethanesulfonic anhydride (Tf₂O, 1.05 equiv) dropwise[8].
Reaction: Stir for 1.5 hours at 0 °C. Do not allow the reaction to reach room temperature, as this promotes elimination to 1-dodecene.
Workup (Self-Validation): The literature procedure relies on a rapid, cold workup. Wash the organic solution quickly with ice-cold water to eliminate the pyridinium triflate byproduct[8]. Dry over Na₂SO₄, filter, and concentrate under high vacuum at a low temperature.
Immediate Use: The resulting dodecyl triflate must be used immediately in the subsequent nucleophilic substitution step to prevent degradation[8].
Strategic Selection Guide
Choose Dodecyl Mesylate when: You are working with strong, unhindered nucleophiles (e.g., primary amines, alkoxides, thiolates). The mesylate offers operational simplicity, scalability, and shelf-stability, making it the workhorse for standard alkylations[1].
Choose Dodecyl Triflate when: You are dealing with exceptionally weak nucleophiles, sterically hindered centers, or reactions that require low temperatures to avoid side reactions[3]. The ~56,000-fold increase in leaving group ability can force difficult C-C, C-N, or C-O bond-forming reactions to completion where the mesylate would fail or require prohibitively harsh heating[6].
A Senior Application Scientist's Guide to the Proper Disposal of Dodecyl Methanesulfonate
Welcome to a comprehensive guide on the safe and compliant disposal of dodecyl methanesulfonate. As researchers and drug development professionals, our work with potent chemical reagents demands not only precision in our...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to a comprehensive guide on the safe and compliant disposal of dodecyl methanesulfonate. As researchers and drug development professionals, our work with potent chemical reagents demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewardship. Dodecyl methanesulfonate, a member of the sulfonate ester class of compounds, is a powerful alkylating agent. This property makes it invaluable in specific synthetic applications but also classifies it as a hazardous substance requiring meticulous handling from acquisition to disposal.
This document moves beyond a simple checklist. It provides the essential procedural guidance and, more importantly, the scientific rationale behind each step. Understanding the causality of these protocols is paramount to fostering a culture of safety and ensuring that our innovative work does not come at the cost of personal or environmental health.
Part 1: Hazard Profile and Foundational Safety
Before any disposal procedure is considered, a thorough understanding of the risks associated with dodecyl methanesulfonate is essential. It is classified as a hazardous chemical, and its handling requires stringent safety measures.
GHS Hazard Classification:
Dodecyl methanesulfonate is known to cause skin irritation, may lead to an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation.[1]
The Alkylating Agent Risk: The methanesulfonate group is an excellent leaving group, making dodecyl methanesulfonate an effective alkylating agent. This is the same chemical class as highly potent mutagens like methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS).[2][3] While specific mutagenicity data for the dodecyl variant is less common, the chemical principle remains. Therefore, it must be handled with the assumption that it may pose genotoxic risks. This potential dictates that exposure must be minimized through engineering controls and appropriate Personal Protective Equipment (PPE).
Core Safety Precepts:
Engineering Controls: Always handle dodecyl methanesulfonate inside a certified chemical fume hood to prevent inhalation of any aerosols or vapors.[3]
Personal Protective Equipment (PPE): Standard PPE is mandatory. This includes a fully buttoned lab coat, chemical splash goggles, and nitrile gloves.[4] Given its classification as a skin irritant and potential sensitizer, consider double-gloving if significant handling is required.
Never Dispose Down the Drain: Under no circumstances should dodecyl methanesulfonate or its rinsates be poured down the sanitary sewer.[2][5][6] This is due to its acute toxicity to aquatic organisms and its potential to damage plumbing and wastewater treatment systems.[7][8]
Part 2: The Disposal Workflow: From Waste Generation to Final Disposition
The proper disposal of dodecyl methanesulfonate is a multi-step process that prioritizes safety, segregation, and regulatory compliance. The overarching principle is that all chemical waste must be managed by a licensed professional disposal service.
Workflow for Dodecyl Methanesulfonate Waste
Caption: Decision workflow for handling and disposing of dodecyl methanesulfonate waste streams.
Part 3: Detailed Operational Protocols
Protocol 1: Disposal of Bulk & Unused Dodecyl Methanesulfonate
This protocol applies to expired reagents, leftover reaction mixtures, and any solutions containing significant concentrations of the compound.
Waste Collection:
Designate a specific, compatible waste container for dodecyl methanesulfonate waste. A glass bottle with a screw cap is typically appropriate.
The container must be clearly labeled as "Hazardous Waste: Dodecyl Methanesulfonate" and include a full list of any other components (e.g., solvents).[6]
Causality: Proper labeling prevents accidental mixing with incompatible waste streams (e.g., acids with bases) and informs waste management professionals of the container's contents, ensuring their safety and regulatory compliance.
Segregation:
Do not mix dodecyl methanesulfonate waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EH&S) office.[9][10]
Storage:
Keep the waste container securely sealed when not in use.[5]
Store the container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials.[5]
Final Disposal:
Once the container is full or the project is complete, arrange for pickup through your institution's EH&S department or a licensed waste management contractor.[11]
Protocol 2: Spill Management
In the event of a spill, a swift and correct response is critical to mitigate exposure.
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large, evacuate the laboratory.
Don PPE: Wear, at a minimum, double nitrile gloves, chemical splash goggles, and a lab coat. For large spills, respiratory protection may be necessary.
Contain & Absorb:
Cover the spill with an inert absorbent material, such as vermiculite, cat litter, or a chemical spill pillow.[5] Do not use combustible materials like paper towels.
Work from the outside of the spill inward to prevent spreading.
Collect Waste:
Carefully scoop the contaminated absorbent material into a designated hazardous waste container.
Seal and label the container as described in Protocol 1.
Clean the Area:
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone) to remove any remaining residue. Place the cloth in the waste container.
Follow with a decontamination wash using the procedure outlined in Protocol 3. All cleaning materials must be disposed of as hazardous waste.
Protocol 3: Decontamination of Glassware and Surfaces
This protocol is intended for cleaning trace amounts of dodecyl methanesulfonate from glassware and equipment before they can be washed for reuse. All rinsates generated during this process are considered hazardous waste.
Scientific Principle: The key to deactivating dodecyl methanesulfonate is the cleavage of the sulfonate ester bond. Sulfonate esters are susceptible to hydrolysis under basic (nucleophilic) conditions.[12] This reaction breaks the molecule into dodecanol and methanesulfonic acid (which is immediately neutralized to its salt), compounds that are generally less hazardous.
Initial Rinse:
Rinse the contaminated glassware or surface with a minimal amount of a water-miscible organic solvent (e.g., ethanol or acetone) to dissolve any residual dodecyl methanesulfonate.
Pour this initial rinsate directly into your designated dodecyl methanesulfonate hazardous waste container.
Decontamination Rinse:
Prepare a 1 M solution of sodium hydroxide (NaOH) in 90% ethanol / 10% water.
Carefully rinse the glassware with this basic solution. Allow the solution to remain in contact with the surface for at least one hour to ensure the hydrolysis reaction proceeds.
Causality: The hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonate ester, breaking the S-O bond and rendering the original compound inert. Using an alcohol-water solvent system ensures solubility for both the reagent and the decontamination solution.
Collection of Rinsate:
Decant the basic decontamination rinsate into the same hazardous waste container.
Final Water Rinse:
Rinse the glassware thoroughly with water. This final aqueous rinsate can typically be disposed of down the drain, but confirm this with your local EH&S guidelines. The glassware can now be washed normally.
By adhering to these scientifically-grounded procedures, you can effectively manage dodecyl methanesulfonate waste, ensuring the safety of yourself, your colleagues, and the environment. Always prioritize consulting your institution's specific waste disposal guidelines and your chemical's Safety Data Sheet (SDS).
Alkylbenzene Sulfonates (ABS) Risk Assessment - Regulations.gov. (2006, July 19). Retrieved from [Link]
Lauryl (dodecyl) sulfates - Evaluation statement - Australian Industrial Chemicals Introduction Scheme (AICIS). (2022, December 22). Retrieved from [Link]
Safe Handling and Disposal of Antineoplastic and Other Drugs - University of Rhode Island. Retrieved from [Link]
Profiling sulfonate ester stability: identification of complementary protecting groups for the synthesis of sulfonated molecules - PMC, NIH. Retrieved from [Link]
Sodium dodecyl sulfate Safety Data Sheet - Alpha Diagnostic International. Retrieved from [Link]
Critical biodegradation process of a widely used surfactant in the water environment: dodecyl benzene sulfonate (DBS) - PMC, NIH. (2021, June 7). Retrieved from [Link]
Sodium Dodecyl Sulfate Standard Operating Procedure - Washington State University. Retrieved from [Link]
Chemical Waste Disposal Guidelines - University of California, Berkeley. Retrieved from [Link]
Ester Disposal - Chemtalk, #1 Science Forum For Lab Technicians. (2008, May 28). Retrieved from [Link]
CHEMOTHERAPEUTIC- ANTINEOPLASTIC WASTE DISPOSAL - University of Pittsburgh. (2022, April 4). Retrieved from [Link]
Navigating the Unseen Threat: A Guide to Personal Protective Equipment for Dodecyl Methanesulfonate
For the dedicated researchers, scientists, and drug development professionals pushing the boundaries of innovation, a deep understanding of the chemical reagents in use is paramount. Dodecyl methanesulfonate, a potent al...
Author: BenchChem Technical Support Team. Date: April 2026
For the dedicated researchers, scientists, and drug development professionals pushing the boundaries of innovation, a deep understanding of the chemical reagents in use is paramount. Dodecyl methanesulfonate, a potent alkylating agent, is a valuable tool in many research applications. However, its utility is matched by its potential hazards, necessitating a rigorous and informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, focusing on the correct selection and use of Personal Protective Equipment (PPE), as well as operational and disposal plans for handling Dodecyl methanesulfonate. Our goal is to empower you with the knowledge to work safely and effectively, building a foundation of trust that extends beyond the product itself.
The Critical Nature of Proper PPE: Understanding the Risks
Dodecyl methanesulfonate and related alkylating agents pose significant health risks. They are known to be skin and eye irritants, and can cause allergic skin reactions.[1] Furthermore, some methanesulfonates are suspected to have the potential to cause genetic defects and cancer. Inhalation may also lead to respiratory irritation. Given these potential hazards, a multi-layered approach to personal protection is not just recommended, it is essential.
The core principle of chemical safety is to minimize exposure. In the context of Dodecyl methanesulfonate, this is achieved through a combination of engineering controls (such as fume hoods) and, crucially, the correct use of PPE. The following sections will detail the specific PPE required and the rationale behind each recommendation.
A Multi-Tiered Defense: Selecting the Right PPE
The selection of appropriate PPE is dependent on the specific task being performed and the potential for exposure. The following table outlines the recommended PPE for various laboratory scenarios involving Dodecyl methanesulfonate.
Scenario
Required PPE
Rationale
Low-Volume Handling (e.g., preparing a dilute solution in a fume hood)
- Nitrile gloves (double-gloving recommended) - Safety glasses with side shields - Laboratory coat
Provides a primary barrier against accidental splashes and skin contact.
High-Volume Handling or Open-System Procedures
- Chemical-resistant gloves (e.g., neoprene or nitrile) - Chemical splash goggles - Face shield - Chemical-resistant apron or gown - Closed-toe shoes
Offers enhanced protection against larger spills and splashes, safeguarding the eyes, face, and body.
Emergency Spill Response
- Chemical-resistant gloves (heavy-duty) - Chemical splash goggles and face shield - Chemical-resistant, full-body suit - Respiratory protection (e.g., N95 or higher, depending on the spill size and ventilation)
Ensures maximum protection during a high-risk event where the concentration of airborne particles or vapors may be significant.
It is imperative to always consult the specific Safety Data Sheet (SDS) for Dodecyl methanesulfonate for the most up-to-date and detailed recommendations.
Procedural Guidance: Step-by-Step Protocols for Safe Handling
Adherence to standardized procedures is critical for minimizing the risk of exposure to Dodecyl methanesulfonate. The following protocols provide a framework for safe handling and disposal.
Preparation and Handling Protocol
Pre-Handling Assessment: Before beginning any work, ensure you have read and understood the Safety Data Sheet (SDS) for Dodecyl methanesulfonate.[2] Confirm that all necessary PPE is available and in good condition.
Work Area Preparation: All handling of Dodecyl methanesulfonate should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3] The work surface should be covered with an absorbent, disposable liner.
Donning PPE: Put on all required PPE as outlined in the table above. For tasks with a higher risk of splashing, double-gloving is a prudent measure.[4]
Dispensing the Chemical: Use only compatible tools (e.g., glass or polyethylene) for transferring the chemical. Avoid creating dust or aerosols.
Post-Handling: After handling, carefully remove and dispose of gloves in the designated chemical waste container. Wash hands thoroughly with soap and water.[5]
Disposal Plan
Proper disposal of Dodecyl methanesulfonate and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation: All materials that have come into contact with Dodecyl methanesulfonate, including gloves, absorbent liners, and empty containers, must be treated as hazardous waste.
Containerization: Collect all waste in a clearly labeled, sealed, and chemical-resistant container.
Disposal Procedure: Follow your institution's specific guidelines for the disposal of hazardous chemical waste. Do not pour Dodecyl methanesulfonate down the drain.[6][7]
Visualizing Your Safety Workflow
To aid in the decision-making process for PPE selection, the following diagram illustrates a logical workflow based on the task at hand.
Caption: Decision workflow for selecting appropriate PPE when handling Dodecyl methanesulfonate.
By internalizing this guide and adhering to these safety protocols, you are not only protecting yourself and your colleagues but also ensuring the integrity and success of your research. A culture of safety is a cornerstone of scientific excellence.
References
National Center for Biotechnology Information. (n.d.). Dodecyl methanesulfonate. PubChem. Retrieved from [Link]
Kao Chemicals. (1997, April 23). SAFETY DATA SHEET. Retrieved from [Link]
Al-Aqeel, S., & Al-Zahrani, M. (2025, October 8). Health Effects of Ergonomics and Personal Protective Equipment on Chemotherapy Professionals. PMC. Retrieved from [Link]